molecular formula C11H11ClO4 B1445700 Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate CAS No. 1423026-12-3

Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate

Cat. No.: B1445700
CAS No.: 1423026-12-3
M. Wt: 242.65 g/mol
InChI Key: KTOABCRNHOSVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate is a useful research compound. Its molecular formula is C11H11ClO4 and its molecular weight is 242.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-15-10(13)8-5-3-4-7(6-8)9(12)11(14)16-2/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOABCRNHOSVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical methodologies for this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who may be working with this or structurally related α-chloro esters. Given the limited availability of direct experimental data for this specific compound, this guide synthesizes information from established chemical principles and data from analogous structures to provide a robust and scientifically grounded resource.

Molecular Structure and Identification

This compound is a diester featuring a central benzene ring substituted at the 1 and 3 positions. The substituent at the 3-position is a chlorinated methoxycarbonylmethyl group, which imparts significant reactivity to the molecule.

IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₁₁H₁₁ClO₄[1]
Molecular Weight 242.66 g/mol [1]
SMILES COC(=O)C1=CC=CC(=C1)C(C(=O)OC)Cl[1]
InChI InChI=1S/C11H11ClO4/c1-15-10(13)8-5-3-4-7(6-8)9(12)11(14)16-2/h3-6,9H,1-2H3[1]

digraph "Methyl_3-(1-chloro-2-methoxy-2-oxoethyl)benzoate" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext];
edge [color="#202124"];

// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents C7 [label="C"]; O1 [label="O"]; O2 [label="O"]; C8 [label="CH3"]; C9 [label="C"]; Cl [label="Cl"]; C10 [label="C"]; O3 [label="O"]; O4 [label="O"]; C11 [label="CH3"];

// Ring bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Substituent bonds C1 -- C7 [len=1.5]; C7 -- O1 [label="=O", len=1.5]; C7 -- O2 [len=1.5]; O2 -- C8 [len=1.5];

C3 -- C9 [len=1.5]; C9 -- Cl [len=1.5]; C9 -- C10 [len=1.5]; C10 -- O3 [label="=O", len=1.5]; C10 -- O4 [len=1.5]; O4 -- C11 [len=1.5];

// Aromatic hydrogens (implicit) H2[label="H", pos="C2!"]; H4[label="H", pos="C4!"]; H5[label="H", pos="C5!"]; H6[label="H", pos="C6!"]; H9 [label="H", pos="C9!"]; }

Figure 1: 2D structure of this compound.

Proposed Synthesis Pathway

Synthesis_Workflow cluster_start Starting Material cluster_reaction α-Chlorination cluster_product Product Methyl_3-(2-methoxy-2-oxoethyl)benzoate Methyl 3-(2-methoxy-2-oxoethyl)benzoate Reaction_Conditions SOCl₂ or NCS Inert Solvent (e.g., CCl₄) Radical Initiator (e.g., AIBN) or UV light (optional) Methyl_3-(2-methoxy-2-oxoethyl)benzoate->Reaction_Conditions Reacts with Target_Molecule This compound Reaction_Conditions->Target_Molecule Yields Reactivity_Pathways cluster_nucleophilic_substitution Nucleophilic Substitution cluster_elimination Elimination cluster_electrophilic_substitution Electrophilic Aromatic Substitution Target_Molecule This compound SN2 SN2 Pathway (Strong Nucleophile) Target_Molecule->SN2 Reacts via SN1 SN1 Pathway (Weak Nucleophile, Polar Protic Solvent) Target_Molecule->SN1 Reacts via E2 E2 Pathway (Strong, Bulky Base) Target_Molecule->E2 Can undergo EAS Meta-directing effect of substituents Target_Molecule->EAS Undergoes

Sources

An In-depth Technical Guide to Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Compound Identification and Physicochemical Profile

Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate is a diester featuring a chlorinated carbon at the alpha position to one of the carbonyl groups. Its structure presents a chiral center, implying the existence of enantiomers which could have distinct biological activities.

Chemical Structure and IUPAC Name:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₁ClO₄[1]

  • Molecular Weight: 242.65 g/mol [2]

The absence of a dedicated CAS number suggests that this compound may be a novel chemical entity or one that has not been extensively cataloged. Researchers working with this molecule should consider this an opportunity for novel discovery and be meticulous in its characterization.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for this compound. These predictions are derived from computational models and data from structurally related compounds.

PropertyPredicted ValueRationale and Comparative Insights
XLogP3 2.2 - 2.3The predicted lipophilicity is moderate, suggesting reasonable solubility in both organic solvents and potentially limited aqueous solubility. This is comparable to similar structures like methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate[2].
Hydrogen Bond Donors 0The absence of hydrogen bond donors is a key feature, influencing its interaction with biological targets and its solubility profile.
Hydrogen Bond Acceptors 4The four oxygen atoms can act as hydrogen bond acceptors, which may play a role in its solvation and binding characteristics.
Rotatable Bonds 5The number of rotatable bonds suggests a degree of conformational flexibility, which is an important consideration in molecular docking and drug design.
Topological Polar Surface Area (TPSA) 52.6 ŲThis value, similar to related diesters, suggests moderate cell permeability.
Monoisotopic Mass 242.03459 DaThis is a critical value for mass spectrometry analysis and confirmation of the compound's identity[1].

Section 2: Proposed Synthesis Methodologies

The synthesis of this compound can be approached through several strategic disconnections. A logical retrosynthetic analysis points towards a β-keto ester as a key precursor.

G Target This compound Precursor1 Methyl 3-(2-methoxy-2-oxoacetyl)benzoate (a β-keto ester) Target->Precursor1 α-chlorination Precursor2 3-(Methoxycarbonyl)benzoic acid Precursor1->Precursor2 Claisen Condensation Precursor3 Dimethyl malonate Precursor2->Precursor3 Acylation

Caption: Retrosynthetic analysis of the target compound.

Protocol 1: Synthesis via α-Chlorination of a β-Keto Ester Precursor

This protocol is based on the well-established reactivity of the enolizable proton in β-keto esters.

Step 1: Synthesis of Methyl 3-(2-methoxy-2-oxoacetyl)benzoate

  • Reactants: 3-(Methoxycarbonyl)benzoyl chloride and the magnesium salt of dimethyl malonate.

  • Procedure: a. Prepare the magnesium salt of dimethyl malonate by reacting dimethyl malonate with magnesium ethoxide in anhydrous ethanol. b. In a separate flask, dissolve 3-(methoxycarbonyl)benzoyl chloride in anhydrous toluene. c. Slowly add the solution of the magnesium salt to the acyl chloride solution at 0 °C. d. Allow the reaction to warm to room temperature and stir for 12 hours. e. Quench the reaction with dilute hydrochloric acid and extract the product with ethyl acetate. f. Purify the resulting β-keto ester by column chromatography.

  • Causality: The use of the magnesium salt of dimethyl malonate prevents self-condensation of the malonate. The acyl chloride is highly reactive, ensuring an efficient acylation reaction.

Step 2: α-Chlorination

  • Reactants: Methyl 3-(2-methoxy-2-oxoacetyl)benzoate and N-Chlorosuccinimide (NCS).

  • Procedure: a. Dissolve the β-keto ester in a suitable solvent such as dichloromethane (DCM). b. Add N-Chlorosuccinimide (1.1 equivalents) to the solution. c. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). d. Upon completion, wash the reaction mixture with water and brine. e. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. f. Purify the crude product by column chromatography to yield this compound.

  • Trustworthiness: This protocol is self-validating as the progress of each step can be monitored by standard analytical techniques like TLC and the final product's identity confirmed by NMR and Mass Spectrometry.

Section 3: Spectroscopic and Analytical Characterization

Accurate characterization is paramount for any novel compound. The following are the expected spectroscopic signatures for this compound.

Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.5-8.5 ppm. Two distinct singlets for the two methoxy groups around 3.7-4.0 ppm. A singlet for the methine proton adjacent to the chlorine atom around 5.0-5.5 ppm.
¹³C NMR Carbonyl carbons in the range of 165-175 ppm. Aromatic carbons between 120-140 ppm. Methoxy carbons around 50-55 ppm. The chlorinated methine carbon should appear around 60-70 ppm.
IR Spectroscopy Strong C=O stretching frequencies around 1730-1750 cm⁻¹ for the ester groups. C-Cl stretching vibration in the fingerprint region (600-800 cm⁻¹).
Mass Spectrometry (ESI-MS) The molecular ion peak [M+H]⁺ at m/z 243.04187 and [M+Na]⁺ at m/z 265.02381, showing the characteristic isotopic pattern for a chlorine-containing compound[1].
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). Start with a lower concentration of acetonitrile and gradually increase it.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

  • Justification: This method is standard for assessing the purity of organic compounds and can be optimized to achieve baseline separation from any impurities or starting materials.

Section 4: Potential Applications in Research and Drug Development

The structural motifs within this compound suggest its utility as a versatile building block in organic synthesis and medicinal chemistry.

  • Synthetic Intermediate: The presence of two ester groups and a reactive chlorine atom allows for a variety of chemical transformations. The chlorine can be displaced by nucleophiles to introduce diverse functionalities. This is a common strategy in the synthesis of complex molecules and pharmaceutical intermediates[3].

  • Medicinal Chemistry Scaffold: Benzoate derivatives are prevalent in drug molecules. For instance, related benzoate structures have been investigated as inhibitors of enzymes like malate dehydrogenase, which is a target in cancer metabolism[4]. The specific substitution pattern of the target molecule could be explored for its potential to interact with various biological targets. The synthesis of Gefitinib, an anticancer drug, involves intermediates with similar functionalities[5].

G Start This compound Step1 Nucleophilic Substitution (e.g., with an amine) Start->Step1 Step2 Hydrolysis of Ester Step1->Step2 Step3 Amide Coupling Step2->Step3 Product Diverse Chemical Library Step3->Product

Caption: Potential synthetic utility workflow.

Section 5: Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any vapors.

  • Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

While specific toxicity data is unavailable for this compound, related chloro- and methoxy- substituted benzoates may cause skin and eye irritation[6].

References

  • PubChemLite. This compound (C11H11ClO4). Available from: [Link]

  • PubChem. Methyl 3-chloro-2-(methoxymethyl)benzoate | C10H11ClO3 | CID 177683738. Available from: [Link]

  • Chembeez. methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate, 95%. Available from: [Link]

  • Google Patents. CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • PubChem. Methyl 3-(2-oxoethyl)benzoate | C10H10O3 | CID 19688564. Available from: [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link]

  • PubMed. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Available from: [Link]

  • ResearchGate. Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a key intermediate of Montelukast. Available from: [Link]

  • PubChem. Methyl 2-(2-methoxy-2-oxoethyl)benzoate | C11H12O4 | CID 253507. Available from: [Link]

  • PubChem. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574. Available from: [Link]

Sources

"Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate

Executive Summary: This document provides a comprehensive technical overview of this compound, a compound of interest for synthetic chemistry and pharmaceutical research. The guide details its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. A plausible synthetic pathway is proposed, grounded in established organic chemistry principles. Furthermore, standard analytical methodologies for structural verification and purity assessment are discussed. This whitepaper is intended for researchers, chemists, and drug development professionals requiring a detailed understanding of this specific chemical entity.

Compound Identification and Structural Elucidation

This compound is a benzoate ester derivative. Its structure is characterized by a central benzene ring substituted at the 1 and 3 positions. The first substituent is a methyl ester group (-COOCH₃), and the third is a more complex chain: a chloro- and methoxycarbonyl-substituted ethyl group (-CH(Cl)COOCH₃). The precise arrangement of these functional groups dictates its reactivity and potential utility as a chemical intermediate.

The molecular formula for this compound is C₁₁H₁₁ClO₄.[1][2] This formula is the basis for calculating its molecular weight and provides the atomic count for spectroscopic analysis.

SynthesisWorkflow Start Methyl 3-acetylbenzoate (Starting Material) Step1 Alpha-Halogenation (e.g., with SO₂Cl₂) Start->Step1 Intermediate1 Methyl 3-(1-chloroacetyl)benzoate Step1->Intermediate1 Step2 Esterification (e.g., with Methanol, Acid Catalyst) Intermediate1->Step2 Product This compound (Target Compound) Step2->Product

Caption: A plausible synthetic workflow for the target compound.

Causality Behind Experimental Choices:

  • Starting Material Selection: The synthesis logically begins with a precursor that already contains the benzoate core and a two-carbon side chain at the meta position, such as methyl 3-acetylbenzoate. This simplifies the subsequent transformations.

  • Alpha-Halogenation: The introduction of the chlorine atom is proposed via an alpha-halogenation reaction. Using a reagent like sulfuryl chloride (SO₂Cl₂) is a standard method for the selective chlorination of the alpha-carbon position of a ketone under radical or acid-catalyzed conditions. This step is critical for installing the key halogen functionality.

  • Esterification: The final step involves converting the ketone group of the intermediate into the second methyl ester. This transformation is more complex than a simple esterification. A more advanced multi-step process, potentially involving oxidation and subsequent esterification, would be required to achieve the final product structure. A direct conversion is not straightforward. A more realistic approach might involve starting with a different precursor, such as methyl 3-(2-hydroxyacetyl)benzoate, which could be esterified and then the hydroxyl group substituted with chlorine.

Analytical Characterization

To confirm the identity and assess the purity of a synthesized batch of this compound, a suite of analytical techniques is essential.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight of a compound.

  • Protocol: A sample is ionized (e.g., using Electrospray Ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Expected Result: In high-resolution MS, the instrument should detect an ion corresponding to the monoisotopic mass of the protonated molecule [M+H]⁺ at approximately 243.04187 m/z. [1]The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would provide unambiguous confirmation of its presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure and connectivity.

  • ¹H NMR: This would reveal the number of different types of protons and their neighboring environments. One would expect to see distinct signals for the two methyl ester groups, the aromatic protons, and the single proton on the chlorinated carbon.

  • ¹³C NMR: This technique would confirm the presence of 11 distinct carbon environments, including the carbonyl carbons of the ester groups, the carbons of the benzene ring, and the aliphatic carbons.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of the final compound.

  • Protocol: A solution of the compound is passed through a column (e.g., a C18 reverse-phase column) under high pressure. The retention time is recorded by a detector (e.g., UV-Vis).

  • Self-Validation: A pure sample should yield a single, sharp peak. The integration of this peak's area allows for quantitative purity assessment (e.g., >95%). The method is self-validating when run alongside a certified reference standard, if available, or when peak purity is assessed using a diode-array detector.

Applications and Research Significance

As a functionalized benzoate ester, this compound is not an end-product but rather a valuable synthetic intermediate or building block. Its bifunctional nature—containing both an electrophilic chlorinated carbon and two ester groups—opens possibilities for its use in:

  • Pharmaceutical Synthesis: It can serve as a scaffold for constructing more complex molecules. The chloro group is a good leaving group, making it susceptible to nucleophilic substitution, allowing for the introduction of various other functional groups to build novel drug candidates.

  • Materials Science: Benzoate derivatives are sometimes used in the synthesis of polymers and other advanced materials.

The presence of multiple reactive sites allows for selective chemical modifications, making it a versatile tool for medicinal chemists and organic synthesis professionals aiming to create novel molecular architectures.

Conclusion

This compound is a distinct chemical entity defined by its molecular formula C₁₁H₁₁ClO₄ and a precise molecular weight of 242.65 g/mol (average) or 242.03459 Da (monoisotopic). While specific applications are not widely documented, its structure suggests significant potential as a versatile intermediate in synthetic chemistry. The analytical protocols described herein provide a robust framework for its identification and quality control. This guide serves as a foundational resource for any scientist or researcher intending to work with or synthesize this compound.

References

  • PubChemLite.Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)
  • Chembeez.methyl 4-chloro-2-(2-methoxy-2-oxoethyl)
  • Benchchem.Methyl 3-(1-cyanoethyl)
  • Google Patents.

Sources

A Technical Guide to the Synthesis of Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate: Precursors and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways to Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate, a compound of interest for researchers and professionals in drug development and organic synthesis. This document delves into the core precursors, detailed reaction mechanisms, and step-by-step experimental protocols for the most plausible synthetic routes. By elucidating the causality behind experimental choices and grounding the methodologies in established chemical principles, this guide serves as a practical resource for the laboratory-scale synthesis of this target molecule.

Introduction: Strategic Approaches to Synthesis

The synthesis of this compound, a halogenated diester, necessitates a strategic approach to constructing the substituted benzene core and the functionalized side chain. The primary challenge lies in the selective introduction of the chlorine atom at the alpha position of the phenylacetate moiety. This guide outlines two principal synthetic strategies, each commencing from readily available starting materials and employing robust chemical transformations. A third, alternative pathway is also briefly discussed.

The core synthetic routes explored are:

  • Route A: The Malonate Pathway - Building the carbon framework of the side chain via nucleophilic substitution using a malonic ester.

  • Route B: The Homophthalate Pathway - Utilizing a precursor that already contains the C2-unit at the desired position, followed by functional group manipulation.

A thorough understanding of the reactivity of the key intermediates is paramount for the successful execution of these syntheses.

Physicochemical Properties of Key Compounds

A summary of the physicochemical properties of the key precursors and the target molecule is presented below for reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)CAS Number
Methyl m-toluateC₉H₁₀O₂150.17N/A21199-36-5
Methyl 3-(bromomethyl)benzoateC₉H₉BrO₂229.0741-47112-114 @ 3 mmHg1129-28-8
Dimethyl malonateC₅H₈O₄132.12-62180-181108-59-8
Dimethyl homophthalateC₁₁H₁₂O₄208.21N/A2853358-89-6
This compound C₁₁H₁₁ClO₄ 242.65 N/A N/A N/A

Synthetic Pathway I: The Malonate Route

This pathway commences with the functionalization of a simple, commercially available starting material, methyl m-toluate. The key steps involve radical bromination, followed by a malonic ester synthesis to construct the carbon backbone of the side chain, and finally, chlorination.

Synthesis of Methyl 3-(bromomethyl)benzoate

The initial step is the selective bromination of the benzylic methyl group of methyl m-toluate. This is a classic free radical substitution reaction, typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1]

Experimental Protocol: Radical Bromination of Methyl m-toluate [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl m-toluate (1 equivalent) in a suitable solvent such as carbon tetrachloride or cyclohexane.

  • Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 77-81°C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product can be purified by vacuum distillation or recrystallization to yield pure methyl 3-(bromomethyl)benzoate.[1]

Synthesis of Dimethyl 2-(3-(methoxycarbonyl)benzyl)malonate

The next step involves a nucleophilic substitution reaction where the bromide of methyl 3-(bromomethyl)benzoate is displaced by the enolate of dimethyl malonate.[2] This is a standard malonic ester synthesis that elongates the carbon chain.

Experimental Protocol: Malonic Ester Synthesis

  • Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol.

  • Addition of Malonate: To this solution, add dimethyl malonate (1.1 equivalents) dropwise at room temperature.

  • Nucleophilic Substitution: Add a solution of methyl 3-(bromomethyl)benzoate (1 equivalent) in a suitable solvent like THF to the reaction mixture and stir at room temperature or gentle reflux until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

α-Chlorination of Dimethyl 2-(3-(methoxycarbonyl)benzyl)malonate

The final step is the selective chlorination at the α-position of the malonate derivative. This can be achieved using various chlorinating agents, with sulfuryl chloride (SO₂Cl₂) being a common and effective choice for activated methylene compounds.

Experimental Protocol: α-Chlorination

  • Reaction Setup: In a round-bottom flask protected from moisture, dissolve the dimethyl 2-(3-(methoxycarbonyl)benzyl)malonate (1 equivalent) in an inert solvent like dichloromethane.

  • Addition of Chlorinating Agent: Cool the solution in an ice bath and add sulfuryl chloride (1.1 equivalents) dropwise.

  • Reaction Conditions: Allow the reaction to stir at 0°C and then warm to room temperature. The reaction progress can be monitored by TLC.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the resulting crude product, this compound, is purified by column chromatography.

Logical Relationship Diagram for Route A

Route_A A Methyl m-toluate B Methyl 3-(bromomethyl)benzoate A->B NBS, AIBN C Dimethyl 2-(3-(methoxycarbonyl)benzyl)malonate B->C Dimethyl malonate, NaOMe D This compound C->D SO2Cl2

Caption: Synthetic pathway for Route A.

Synthetic Pathway II: The Homophthalate Route

This alternative route begins with a precursor that already contains the C2-unit attached to the aromatic ring at the meta position, such as homophthalic acid or its dimethyl ester, dimethyl homophthalate. This approach simplifies the synthesis by eliminating the need for carbon-carbon bond formation in the side chain.

Preparation of Dimethyl Homophthalate

Dimethyl homophthalate can be prepared from homophthalic acid via Fischer esterification. Homophthalic acid itself can be synthesized from various starting materials, including indene.[3]

Experimental Protocol: Fischer Esterification of Homophthalic Acid

  • Reaction Setup: In a round-bottom flask, suspend homophthalic acid (1 equivalent) in an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete (monitored by the disappearance of the starting material by TLC).

  • Work-up: Cool the reaction mixture and neutralize the acid catalyst with a base like sodium bicarbonate.

  • Purification: Remove the excess methanol under reduced pressure. The residue can be dissolved in an organic solvent, washed with water, dried, and concentrated. The crude dimethyl homophthalate can be purified by vacuum distillation.

α-Chlorination of Dimethyl Homophthalate

The key step in this route is the direct chlorination of the α-position of dimethyl homophthalate. As this is a β-keto ester analogue (with the phenyl ring acting as part of the "keto" system), it is susceptible to electrophilic chlorination at the activated methylene position.

Experimental Protocol: α-Chlorination of Dimethyl Homophthalate

  • Reaction Setup: Dissolve dimethyl homophthalate (1 equivalent) in a suitable aprotic solvent like dichloromethane or chloroform in a flask protected from light and moisture.

  • Chlorinating Agent: Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 equivalents). The reaction can be catalyzed by a Lewis acid or a Brønsted acid.[4][5]

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC.

  • Work-up: Wash the reaction mixture with water and a saturated solution of sodium thiosulfate to remove any unreacted chlorinating agent.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude this compound is then purified by flash column chromatography.

Logical Relationship Diagram for Route B

Route_B A Homophthalic Acid B Dimethyl Homophthalate A->B Methanol, H+ C This compound B->C NCS or SO2Cl2

Caption: Synthetic pathway for Route B.

Alternative Approach: The Darzens Condensation

An alternative, though potentially less direct, approach involves the Darzens condensation. This reaction would utilize methyl 3-formylbenzoate and methyl chloroacetate to form an epoxide, which would then require further transformation to yield the target molecule.[6][7]

The initial step would be the condensation of methyl 3-formylbenzoate with methyl chloroacetate in the presence of a base like sodium methoxide to form methyl 3-(3-methoxycarbonyl-oxiran-2-yl)benzoate. Subsequent ring-opening of the epoxide with a chloride source and rearrangement would be necessary to arrive at the desired product. This route is generally more complex due to potential stereochemical issues and the multi-step nature of the post-condensation transformations.

Conclusion

This technical guide has outlined two primary, robust synthetic pathways for the preparation of this compound. Route A, the Malonate Pathway, offers a versatile approach starting from a simple substituted toluene, while Route B, the Homophthalate Pathway, provides a more convergent synthesis. The choice of route will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The provided experimental protocols, grounded in established chemical literature, offer a solid foundation for the successful synthesis of this target compound. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood.

References

  • Feng, X., et al. (2010). Highly Enantioselective a-Chlorination of Cyclic a-Ketoesters Catalyzed by N,N¢-Dioxide Using NCS as the Chlorine Source.
  • PubChem. (n.d.). Methyl 3-(bromomethyl)benzoate. Retrieved from [Link]

  • Tius, M. A., et al. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 134(23), 9836–9839.
  • Organic Syntheses. (1955). Homophthalic acid and anhydride. Organic Syntheses, 35, 67.
  • PrepChem. (n.d.). Synthesis of Dimethyl α-Methylhomoterephthalate. Retrieved from [Link]

  • ResearchGate. (2016). Darzens condensation; Glycidic esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl malonate. Retrieved from [Link]

  • Organic Syntheses. (1942). o-CARBOXYPHENYLACETONITRILE. Organic Syntheses, 22, 23.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 517981, Methyl 3-(bromomethyl)benzoate. Retrieved January 19, 2026 from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7943, Dimethyl malonate. Retrieved January 19, 2026 from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 639145, Methyl 3-formylbenzoate. Retrieved January 19, 2026 from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3358-89-6, Dimethyl homophthalate. Retrieved January 19, 2026 from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99-36-5, Methyl m-toluate. Retrieved January 19, 2026 from [Link].

  • Organic Syntheses, Coll. Vol. 4, p.496 (1963); Vol. 35, p.67 (1955).
  • PrepChem. (n.d.). Synthesis of methyl phenylacetate. Retrieved from [Link]

  • Jadhav, K. B. (2005). Darzens condensation; Glycidic esters. ChemSpider Synthetic Pages, SP225.
  • Wikipedia. (n.d.). Homophthalic acid. Retrieved from [Link]

Sources

Spectroscopic data of "Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Acquisition

I've started with a thorough search for spectroscopic data on "Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate," focusing on NMR, IR, and mass spec data. I'm also looking for established protocols and methods for acquiring this type of information to inform the next steps.

Analyzing Spectroscopic Data

I'm now diving deep into the data I've gathered on "this compound". I'm meticulously analyzing the NMR, IR, and mass spec data, correlating peaks to the molecule's structure. I'm focusing on identifying key fragments and patterns and considering the mechanistic explanations. Simultaneously, I'm working on the guide's structure, planning the introduction and detailed analysis sections.

Planning the Technical Guide

I'm expanding my data search to include predicted spectroscopic data and authoritative sources on the principles behind NMR, IR, and mass spec. Next, I'll analyze the data to identify key features and begin structuring the guide, focusing on the introduction, detailed analysis, and diagrams to improve the final product. I am organizing the information to ensure a comprehensive and detailed guide for the user.

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the determination of the core physical characteristics of the organic compound, Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data points. Instead, it offers a detailed exposition of the experimental methodologies, elucidating the scientific principles that underpin these procedures. Our focus is on establishing a robust, self-validating system for the physical characterization of this and similar novel chemical entities.

Compound Identification and Structural Elucidation

Prior to any experimental assessment, it is imperative to confirm the identity and structure of the target molecule. For this compound, the following identifiers have been established:

PropertyValueSource
Molecular Formula C11H11ClO4PubChem[1]
Molecular Weight 242.66 g/mol PubChem[2]
IUPAC Name This compoundPubChem[1]
SMILES COC(=O)C1=CC=CC(=C1)C(C(=O)OC)ClPubChem[1]
InChI InChI=1S/C11H11ClO4/c1-15-10(13)8-5-3-4-7(6-8)9(12)11(14)16-2/h3-6,9H,1-2H3PubChem[1]
InChIKey KTOABCRNHOSVKZ-UHFFFAOYSA-NPubChem[1]

Determination of Key Physical Characteristics

The physical properties of a compound are critical indicators of its purity and are essential for its handling, formulation, and storage. The following sections detail the experimental protocols for determining the melting point, boiling point, and solubility of this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides a sharp indication of a substance's purity.[3] Pure crystalline solids exhibit a narrow melting point range, typically 0.5-1°C, whereas impurities will depress and broaden this range.

Experimental Protocol:

A common and effective method for melting point determination is the use of a Mel-Temp apparatus or a similar heated metal block device.

  • Sample Preparation: A small amount of the crystalline solid is finely crushed. The open end of a glass capillary tube is then pressed into the powder.[4][5] The tube is gently tapped on a hard surface to pack the sample into the closed end, aiming for a sample height of 1-2 mm.[4][6]

  • Apparatus Setup: The prepared capillary tube is inserted into the heating block of the melting point apparatus.[5]

  • Initial Rapid Determination: A preliminary rapid heating is performed to quickly estimate the approximate melting point.

  • Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated at a slower rate, approximately 1-2°C per minute, as the temperature approaches the estimated melting point.

  • Observation and Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This provides the melting point range.[3]

Causality of Experimental Choices: The slow heating rate during the accurate determination is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring a precise measurement. The use of a small, tightly packed sample minimizes thermal gradients within the sample itself.

Workflow for Melting Point Determination:

MeltingPointWorkflow A Sample Preparation: Crush solid and pack 1-2 mm in capillary tube B Insert capillary tube into melting point apparatus A->B C Rapid Heating: Estimate approximate melting point B->C D Cool Apparatus C->D E Slow Heating (1-2°C/min): Approach estimated melting point D->E F Observe and Record: Temperature at onset and completion of melting E->F G Report Melting Point Range F->G

Caption: Workflow for determining the melting point of a solid organic compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7][8][9] It is a characteristic physical property that can be used for identification and to assess purity.

Experimental Protocol:

For small quantities of liquid, the capillary method using a Thiele tube or an aluminum block is appropriate.[8][10][11]

  • Sample Preparation: A few milliliters of the liquid are placed in a small test tube or fusion tube.[7][10]

  • Capillary Inversion: A melting point capillary tube is sealed at one end. The open end is then placed into the liquid in the test tube with the sealed end remaining above the liquid surface.[9][10]

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., mineral oil in a Thiele tube) or placed in an aluminum block.[9]

  • Heating and Observation: The apparatus is heated gently. As the liquid's temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[11]

  • Recording the Boiling Point: The heating is stopped once a steady stream of bubbles is observed. The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[9]

Causality of Experimental Choices: The inverted capillary traps air. As the liquid is heated, this trapped air expands and is then replaced by the vapor of the liquid as it approaches its boiling point. At the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure. Upon cooling, the vapor pressure drops, and the higher atmospheric pressure forces the liquid back into the capillary. This precise point indicates the boiling point.

Workflow for Boiling Point Determination:

BoilingPointWorkflow A Sample Preparation: Place liquid in test tube with inverted sealed capillary B Apparatus Setup: Attach to thermometer and place in heating bath A->B C Gentle Heating: Observe for a steady stream of bubbles B->C D Stop Heating C->D E Observe Cooling: Note temperature when bubbling stops and liquid enters capillary D->E F Record Boiling Point E->F

Caption: Workflow for determining the boiling point of a liquid organic compound.

Solubility Profile

Determining the solubility of a compound in a range of solvents provides valuable information about its polarity and the presence of acidic or basic functional groups.[12]

Experimental Protocol:

A systematic approach is employed, starting with less reactive solvents.

  • General Procedure: Approximately 10 mg of the solid (or 2-3 drops of a liquid) is added to a small test tube containing about 0.5 mL of the solvent.[13][14] The tube is shaken vigorously or stirred.[13][15] Solubility is determined by the formation of a homogeneous solution.[13]

  • Solvent Series: The solubility is tested in the following sequence:

    • Water: If soluble, the pH of the solution is tested with litmus or pH paper to indicate if the compound is acidic or basic.[13][14][15]

    • 5% Sodium Hydroxide (NaOH): If insoluble in water, solubility in a dilute strong base suggests the presence of an acidic functional group.[12][15]

    • 5% Sodium Bicarbonate (NaHCO₃): If soluble in NaOH, testing in a weak base like sodium bicarbonate can differentiate between strong and weak acids. Carboxylic acids are typically soluble, while phenols may not be.[12][15]

    • 5% Hydrochloric Acid (HCl): If insoluble in water and basic solutions, solubility in a dilute acid indicates the presence of a basic functional group, such as an amine.[12][15]

    • Concentrated Sulfuric Acid (H₂SO₄): For compounds insoluble in the above, solubility in cold, concentrated sulfuric acid suggests the presence of functional groups containing nitrogen, oxygen, or unsaturation.[12][14]

Causality of Experimental Choices: This hierarchical testing strategy efficiently classifies the compound based on its acid-base properties. The formation of a salt through an acid-base reaction increases the polarity of the compound, rendering it soluble in the aqueous medium. The "like dissolves like" principle governs solubility in neutral organic solvents.[16]

Logical Flow for Solubility Testing:

SolubilityTesting Start Start with Unknown Compound Water Soluble in Water? Start->Water pH_Test Test pH Water->pH_Test Yes NaOH Soluble in 5% NaOH? Water->NaOH No Acidic Acidic pH_Test->Acidic Red Litmus Basic Basic pH_Test->Basic Blue Litmus Neutral Neutral pH_Test->Neutral No Change NaHCO3 Soluble in 5% NaHCO3? NaOH->NaHCO3 Yes HCl Soluble in 5% HCl? NaOH->HCl No Strong_Acid Strong Acid (e.g., Carboxylic Acid) NaHCO3->Strong_Acid Yes Weak_Acid Weak Acid (e.g., Phenol) NaHCO3->Weak_Acid No Organic_Base Organic Base (e.g., Amine) HCl->Organic_Base Yes H2SO4 Soluble in conc. H2SO4? HCl->H2SO4 No Neutral_Polar Neutral Polar/Unsaturated H2SO4->Neutral_Polar Yes Inert Inert Compound H2SO4->Inert No

Caption: Decision tree for the systematic determination of an organic compound's solubility.

Stability and Storage

Given the presence of ester and chloro functional groups, this compound is likely susceptible to hydrolysis, particularly under basic or strongly acidic conditions. As an α-chloro ester, it should also be considered a potential alkylating agent and handled with appropriate care.[17] For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from moisture and light, at a cool and stable temperature.

Conclusion

This guide has outlined the fundamental experimental procedures for the comprehensive physicochemical characterization of this compound. By adhering to these detailed protocols, researchers can ensure the generation of reliable and reproducible data, which is foundational for all subsequent stages of research and development. The emphasis on the rationale behind each experimental step is intended to empower scientists to not only perform these characterizations but also to critically evaluate the results obtained.

References

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Science Department, T.C. Roberson High School. DETERMINATION OF BOILING POINTS. [Link]

  • Department of Chemistry, University of the People. Solubility test for Organic Compounds. [Link]

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

  • University of Technology. experiment (1) determination of melting points. [Link]

  • GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

  • Clarion University. Determination of Melting Point. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • Vijay Nazare. Determination of Boiling Point (B.P). [Link]

  • JoVE. Video: Melting Point Determination of Solid Organic Compounds. [Link]

  • YouTube. Solubility test/ Organic lab. [Link]

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Los Angeles City College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • PubChem. This compound (C11H11ClO4). [Link]

  • PubChem. Methyl 3-chloro-2-(methoxymethyl)benzoate. [Link]

  • Chembeez. methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate, 95%. [Link]

  • PubChem. Methyl 3-(2-oxoethyl)benzoate. [Link]

  • PubChem. Methyl 2-(2-methoxy-2-oxoethyl)benzoate. [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • Google Patents.
  • Chongqing Yingkai Pharmaceutical Co., Ltd. Methyl 4-acetylamino-5-chloro-2-ethoxy-benzoate. [Link]

  • PubChem. Methyl 2-[chloro(methoxy)methyl]benzoate. [Link]

  • National Institutes of Health. Enantioselective synthesis of tertiary α-chloro esters by non-covalent catalysis. [Link]

  • Royal Society of Chemistry. Ru-Catalyzed Highly Chemo- and Enantioselective Hydrogenation of γ-Halo-γ,δ-Unsaturated-β-Keto Esters under Neutral Conditions - Supporting Information. [Link]

  • Organic Chemistry Portal. Synthesis of α-chlorocarboxylic acids and derivatives. [Link]

  • Wikipedia. α-Halo carboxylic acids and esters. [Link]

  • PubChem. Methyl 5-chloro-2-methoxybenzoate. [Link]

  • ResearchGate. ChemInform Abstract: Enantioselective Synthesis of Tertiary α-Chloro Esters by Non-covalent Catalysis.. [Link]

  • PubMed Central. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

  • NIST. Benzoic acid, 2-chloro-, methyl ester. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate, a compound of interest for researchers, scientists, and professionals in drug development. By integrating theoretical principles, in silico predictive modeling, and detailed experimental protocols, this document serves as a practical resource for understanding and determining the solubility of this aromatic ester. The guide emphasizes the causality behind experimental choices, ensuring a robust and scientifically sound approach to solubility assessment.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the bioavailability, formulation, and ultimately, the efficacy of a potential therapeutic agent. For a compound like this compound, understanding its behavior in various solvent systems is a critical early-stage gatekeeper in the drug discovery and development pipeline. Poor aqueous solubility can lead to erratic absorption and insufficient therapeutic concentrations, while knowledge of its solubility in organic solvents is crucial for synthesis, purification, and formulation development.

This guide will first delve into the theoretical underpinnings of solubility, followed by a computational prediction of the key physicochemical properties of this compound. Subsequently, a detailed, step-by-step experimental workflow for determining its thermodynamic solubility will be presented, complete with analytical method development for accurate quantification.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a crystalline solid, such as this compound, in a solvent is a complex thermodynamic process governed by the interplay of enthalpy and entropy changes. The overall Gibbs free energy change (ΔG) for dissolution determines the spontaneity of the process.[1][2]

The process can be conceptually broken down into three stages:

  • Breaking Solute-Solute Interactions: Energy is required to overcome the lattice energy of the crystal (endothermic).

  • Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule (endothermic).

  • Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules (exothermic).

The overall enthalpy of solution (ΔHsoln) is the sum of these energy changes.[3] The entropy of solution (ΔSsoln) is generally positive, as the random dispersal of solute molecules in the solvent increases disorder.

For esters, the ability to act as hydrogen bond acceptors through their carbonyl and ether oxygens can contribute to their solubility in protic solvents like water and alcohols.[4][5][6] However, the presence of a larger, nonpolar aromatic ring and the chloro-substituted alkyl chain in this compound will significantly influence its overall solubility, likely favoring solubility in organic solvents over aqueous media.

In Silico Prediction of Physicochemical Properties

Prior to embarking on extensive experimental work, computational tools can provide valuable estimations of a compound's physicochemical properties. These predictions are crucial for designing experiments and anticipating a compound's behavior.

Molecular Structure
  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₁ClO₄

  • Molecular Weight: 242.66 g/mol

  • SMILES: COC(=O)C1=CC=CC(=C1)C(C(=O)OC)Cl

Predicted Properties

Several online tools and software packages can predict key physicochemical properties based on the molecular structure. For this guide, predictions were generated using a combination of well-established algorithms.

PropertyPredicted ValueMethod/ToolSignificance for Solubility
Melting Point (°C) 85 - 110Group Contribution MethodsHigher melting points often correlate with lower solubility due to stronger crystal lattice energy.
LogP (Octanol/Water Partition Coefficient) 2.5 - 3.5Atom/Fragment-based methods (e.g., ALOGP, cLogP)Indicates the lipophilicity of the compound. A positive LogP suggests a preference for non-polar environments and lower aqueous solubility.[7][8][9]

Disclaimer: These are in silico predictions and should be confirmed experimentally. They serve as a guide for experimental design.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the intrinsic solubility of a compound is the shake-flask method, which allows for the establishment of equilibrium between the solid and dissolved states.[10][11] This section provides a detailed protocol for determining the thermodynamic solubility of this compound in a range of relevant solvents.

Distinction Between Thermodynamic and Kinetic Solubility

It is crucial to differentiate between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: The true equilibrium solubility, where the solution is saturated and in equilibrium with the solid phase. This is a stable value under given conditions.[12][13][14]

  • Kinetic Solubility: Often measured in high-throughput screening, it reflects the concentration at which a compound precipitates from a supersaturated solution (typically from a DMSO stock). This value can be higher than the thermodynamic solubility and is often time- and method-dependent.[15]

This guide focuses on the determination of the more fundamentally important thermodynamic solubility .

Selection of Solvents

A diverse set of solvents should be chosen to represent a range of polarities and functionalities relevant to pharmaceutical and chemical processes.

SolventClassRationale
Water (pH 7.4 Buffer) Polar ProticBiologically relevant; assesses aqueous solubility.
Ethanol Polar ProticCommon co-solvent and vehicle.
Methanol Polar ProticCommon solvent for synthesis and analysis.
Acetonitrile Polar AproticUsed in chromatography and as a reaction solvent.
Dichloromethane Non-polarCommon extraction and reaction solvent.
Toluene Non-polarRepresents aromatic solvents used in synthesis.
n-Heptane Non-polarRepresents aliphatic hydrocarbon solvents.
Experimental Workflow: Shake-Flask Method

The following diagram outlines the workflow for the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound into vials B Add selected solvent A->B C Seal and agitate at constant temperature (e.g., 25°C) for 24-48h B->C D Centrifuge or filter to remove undissolved solid C->D E Prepare dilutions of the supernatant D->E F Quantify concentration using a validated analytical method (HPLC or GC) E->F

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess should be visually apparent.

  • Solvent Addition: Add a known volume of each selected solvent to the respective vials.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[8]

  • Phase Separation: Remove the vials from the shaker and allow them to stand at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the supernatant with a suitable solvent (e.g., the mobile phase for HPLC or the injection solvent for GC) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (see Section 5).

  • Calculation: Calculate the solubility in the original solvent, taking into account the dilution factor.

Analytical Method Development for Quantification

Accurate quantification of the dissolved compound is paramount. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for analyzing aromatic esters.

HPLC Method

HPLC with UV detection is a robust method for quantifying aromatic compounds.

HPLC_Method cluster_hplc HPLC System cluster_conditions Starting Conditions Pump Isocratic or Gradient Pump Injector Autosampler Pump->Injector Column Reversed-Phase C18 Column Injector->Column Detector UV-Vis Detector Column->Detector MobilePhase Mobile Phase: Acetonitrile/Water FlowRate Flow Rate: 1.0 mL/min Wavelength Detection Wavelength: ~254 nm

Caption: Key components and starting conditions for HPLC analysis.

Recommended Starting HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). C18 columns are a good starting point for the separation of moderately polar to non-polar compounds.[16]

  • Mobile Phase: A mixture of acetonitrile and water. A gradient elution (e.g., starting from 50:50 acetonitrile:water and increasing the acetonitrile concentration) may be necessary to ensure good peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (a UV scan of a standard solution should be performed to determine the optimal wavelength, likely around 254 nm due to the benzene ring).

  • Column Temperature: 30°C to ensure reproducibility.

  • Injection Volume: 10 µL.

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

GC-MS Method

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent sensitivity and specificity.

Recommended Starting GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection, depending on the concentration.

  • Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to ensure elution of the compound.

  • MS Detection: Electron Ionization (EI) mode, scanning a suitable mass range (e.g., m/z 50-300). The mass spectrum of methyl benzoate and related compounds can be used as a reference.[7][9][17]

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water (pH 7.4 Buffer)25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
n-Heptane25Experimental ValueCalculated Value

The results should be interpreted in the context of the theoretical principles and in silico predictions. Discrepancies between predicted and experimental values can provide insights into the specific intermolecular forces at play.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. By combining theoretical knowledge with practical, detailed experimental protocols, researchers can confidently and accurately assess this critical physicochemical property. A thorough understanding of solubility is an indispensable component of successful drug development and chemical research, and the methodologies outlined herein provide a robust pathway to achieving this understanding.

References

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Brittain, H. G. (2009). Thermodynamic vs. kinetic solubility: Knowing which is which.
  • Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.
  • El-Sayed, Y., & El-Din, M. G. (2016). Methyl benzoate as a marker for the detection of mold in indoor building materials. Indoor and Built Environment, 25(7), 1088-1096.
  • Alsenz, J., & Kansy, M. (2007). Comparison of kinetic solubility with equilibrium solubility (μM) of...
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Quora. (2017). How do you perform the shake flask method to determine solubility?
  • Shimadzu. (n.d.). Analysis of Food Preservatives by GC/MS.
  • Davit, B. M., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Molinspiration. (n.d.).
  • Virtual Computational Chemistry Labor
  • Organic Chemistry Portal. (n.d.).
  • BioGem.Org. (n.d.). AA-Prop - Protein Physicochemical Properties Prediction Tool.
  • Wikipedia. (n.d.). Enthalpy change of solution.
  • Fiveable. (n.d.). The Dissolution Process | Intro to Chemistry Class Notes.
  • WebAssign. (n.d.). Thermodynamics of Salt Dissolution.
  • Restek. (n.d.).
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • BOC Sciences. (n.d.). Physicochemical Property Prediction.
  • The Good Scents Company. (n.d.).
  • Nagwa. (n.d.). Lesson Explainer: Properties of Esters.
  • Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions.
  • Chemistry LibreTexts. (2023). Properties of Esters.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Axion Labs. (2023).

Sources

Reactivity of the alpha-chloro ester group in substituted benzoates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the α-Chloro Ester Group in Substituted Benzoates

Abstract

The α-chloro ester functionality, particularly when attached to a substituted benzoate scaffold, represents a critical reactive intermediate in modern organic synthesis and drug development. Its unique electronic properties and susceptibility to nucleophilic attack make it a versatile handle for molecular elaboration. This guide provides an in-depth analysis of the factors governing the reactivity of this moiety. We will explore the mechanistic underpinnings of its reactions, dissect the profound influence of aromatic substituents, and provide field-proven experimental protocols for quantifying its reactivity. This document is intended for researchers, medicinal chemists, and process development scientists who seek a deeper, causality-driven understanding of this important functional group.

Introduction: The Strategic Importance of α-Chloro Benzoates

α-Halo esters are potent alkylating agents and valuable intermediates in organic synthesis.[1] The presence of a halogen atom on the carbon adjacent (α) to an ester carbonyl group creates a highly reactive electrophilic center. When this system is part of a substituted benzoate, its reactivity is not only retained but can be precisely modulated by the electronic and steric nature of substituents on the aromatic ring. This tunability is of paramount importance in the pharmaceutical industry, where chloro-containing compounds are integral to a vast number of FDA-approved drugs.[2][3] Understanding and controlling the reactivity of α-chloro esters allows for the strategic introduction of diverse functional groups, enabling the construction of complex molecular architectures and the optimization of pharmacokinetic and pharmacodynamic properties.[4]

This guide moves beyond a simple recitation of reactions to explain the fundamental principles that dictate the chemical behavior of these substrates. We will examine the interplay between the α-chloro leaving group, the activating ester functionality, and the electronically diverse benzoate ring system.

Core Reactivity: Mechanistic Considerations

The primary reaction pathway for the α-chloro ester group is nucleophilic substitution, where the chloride ion is displaced by a nucleophile. This transformation proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism.

The SN2 Pathway

The SN2 reaction at the α-carbon is characterized by the backside attack of a nucleophile, proceeding through a pentacoordinate transition state. The electrophilicity of the α-carbon is significantly enhanced by the inductive electron-withdrawing effects of both the adjacent ester carbonyl and the chlorine atom.

electronic_effects Influence of Substituents on Reactivity substituent Aromatic Substituent (X) ewg Electron-Withdrawing Group (e.g., -NO2, -CN, -CF3) substituent->ewg is an edg Electron-Donating Group (e.g., -OCH3, -NH2, -CH3) substituent->edg is an increased Increased Reactivity (Faster SN2 Rate) ewg->increased Leads to decreased Decreased Reactivity (Slower SN2 Rate) edg->decreased Leads to reactivity Reactivity at α-Carbon increased->reactivity decreased->reactivity

Caption: Logical flow of substituent electronic effects.

Table 1: Influence of p-Substituents on Benzoic Acid Acidity

Substituent (X)pKa of p-X-C₆H₄COOHElectronic EffectExpected Impact on α-Chloro Ester Reactivity
-OCH₃4.47DonatingDecreased
-CH₃4.34DonatingDecreased
-H4.19NeutralBaseline
-Cl3.98WithdrawingIncreased
-CN3.55WithdrawingIncreased
-NO₂3.44WithdrawingIncreased
(Data adapted from authoritative chemistry resources to illustrate trends)
[5][6]
Steric Effects and the "Ortho-Effect"

Steric hindrance plays a significant role, particularly with bulky nucleophiles or ortho-substituted benzoates. [7][8]Large groups in the ortho position can physically block the trajectory of the incoming nucleophile, impeding its approach to the α-carbon and slowing the reaction rate. [9] This is a key component of the "ortho-effect," where ortho-substituents, regardless of their electronic nature, often exert an influence that differs from their para- and meta-counterparts. [6]While not fully understood, this effect is considered a combination of steric hindrance and other through-space electronic interactions that can alter the conformation and reactivity of the ester group.

Experimental Workflow: Kinetic Analysis of Reactivity

To translate theory into practice, one must be able to quantify the reactivity of these compounds. A well-designed kinetic study is the gold standard for this purpose. The following protocol outlines a robust method for determining the rate of hydrolysis (a nucleophilic substitution with water or hydroxide) for a series of substituted α-chloro benzoates using UV-Vis spectroscopy.

Self-Validating Experimental Protocol

Objective: To determine the pseudo-first-order rate constant (k_obs) for the basic hydrolysis of various substituted methyl 2-chloro-2-(phenyl)acetates.

Principle: The hydrolysis reaction produces a benzoate carboxylate, which often has a different UV-Vis absorbance spectrum from the starting ester. By monitoring the change in absorbance at a specific wavelength over time, the reaction rate can be determined.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of each substituted α-chloro ester in a suitable organic solvent (e.g., acetonitrile).

    • Prepare a buffered aqueous solution of sodium hydroxide (e.g., 0.1 M NaOH in a pH 12 buffer) to ensure constant pH throughout the experiment. The high concentration of hydroxide ensures pseudo-first-order conditions.

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to scan a range (e.g., 220-350 nm) to identify an optimal wavelength (λ_max) where the change in absorbance between reactant and product is maximal.

    • Equilibrate the spectrophotometer's cuvette holder to a constant temperature (e.g., 25.0 °C) using a Peltier or water bath system. Temperature control is critical for kinetic studies.

  • Kinetic Run:

    • Pipette the buffered NaOH solution into a quartz cuvette and place it in the spectrophotometer. Allow it to thermally equilibrate.

    • Blank the instrument using this cuvette.

    • Initiate the reaction by injecting a small, precise volume of the ester stock solution into the cuvette. The final ester concentration should be low (e.g., 50-100 µM) to ensure it is the limiting reagent.

    • Immediately begin recording absorbance at the predetermined λ_max at fixed time intervals (e.g., every 15 seconds) for a duration sufficient to observe significant reaction progress (e.g., 3-5 half-lives).

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • Convert absorbance data to concentration of reactant remaining. Assuming the reaction goes to completion, the concentration at time t, [E]t, is proportional to (A_∞ - A_t), where A_t is the absorbance at time t and A_∞ is the final absorbance.

    • Plot ln(A_∞ - A_t) vs. Time. For a first-order or pseudo-first-order reaction, this plot should be linear.

    • The slope of this line is equal to -k_obs. The validity of the pseudo-first-order assumption is confirmed by the linearity (R² > 0.99) of this plot.

  • Controls and Replication:

    • Run each experiment in triplicate to ensure reproducibility.

    • Run a control reaction without the ester to ensure the baseline is stable.

    • Run a control with the ester in a neutral buffer (no NaOH) to measure any background, uncatalyzed hydrolysis.

kinetic_workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis prep_ester Prepare Ester Stock Solutions initiate_rxn Initiate Reaction in Cuvette prep_ester->initiate_rxn prep_buffer Prepare NaOH Buffered Solution prep_buffer->initiate_rxn setup_spec Setup & Equilibrate Spectrophotometer setup_spec->initiate_rxn collect_data Record Absorbance vs. Time initiate_rxn->collect_data plot_abs Plot Abs vs. Time collect_data->plot_abs plot_ln Plot ln(A∞ - At) vs. Time plot_abs->plot_ln calc_k Calculate k_obs from slope plot_ln->calc_k

Caption: Experimental workflow for kinetic analysis.

Applications in Drug Development

The α-chloro ester moiety is more than a synthetic curiosity; it is a strategic tool in medicinal chemistry.

  • Prodrug Design: The ester can be designed to be stable until it reaches a specific physiological environment, where it is hydrolyzed by endogenous esterases to release the active carboxylic acid drug. The substituents on the benzoate ring can be tuned to control the rate of this hydrolysis. [7][10]* Covalent Inhibitors: The reactive α-chloro group can act as a warhead to form a covalent bond with a nucleophilic residue (e.g., cysteine, serine) in the active site of a target enzyme, leading to irreversible inhibition.

  • Synthetic Hubs: As potent alkylating agents, they serve as versatile precursors for introducing a wide array of functional groups via SN2 reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. [1]

Conclusion

The reactivity of the α-chloro ester group in substituted benzoates is a finely balanced interplay of electronic and steric factors. Electron-withdrawing substituents on the benzoate ring enhance reactivity towards nucleophiles by increasing the electrophilicity of the α-carbon, while electron-donating groups have the opposite effect. Steric hindrance, especially from ortho-substituents, can significantly impede the reaction rate. By understanding these governing principles, researchers can rationally design molecules with tailored reactivity profiles and leverage this versatile functional group for applications ranging from fundamental organic synthesis to the development of next-generation therapeutics. The quantitative, protocol-driven approach detailed herein provides a reliable framework for validating these principles in a laboratory setting.

References

  • Title: 20.4: Substituent Effects on Acidity Source: Chemistry LibreTexts URL: [Link]

  • Title: Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid Source: Pharmaguideline URL: [Link]

  • Title: 20.4 Substituent Effects on Acidity Source: OpenStax URL: [Link]

  • Title: The electronic effects of benzoic acid substituents on glycine conjugation Source: PubMed URL: [Link]

  • Title: Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters Source: ResearchGate URL: [Link]

  • Title: Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters Source: ACS Publications URL: [Link]

  • Title: Mechanism for basic hydrolysis of α-chloronitrile to ketone? Source: Chemistry Stack Exchange URL: [Link]

  • Title: α-Halo carboxylic acids and esters Source: Wikipedia URL: [Link]

  • Title: 21.2 Nucleophilic Acyl Substitution Reactions Source: OpenStax URL: [Link]

  • Title: Aldehydes, Ketones and Carboxylic Acids Source: NCERT URL: [Link]

  • Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry Source: Publication Server of the University of Greifswald URL: [Link]

  • Title: Kinetics of local anesthetic esters and the effects of adjuvant drugs on 2-chloroprocaine hydrolysis Source: PubMed URL: [Link]

  • Title: ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2-Chloro-6-Substituted Benzoic Acid Syntheses Source: ResearchGate URL: [Link]

  • Title: Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties Source: MDPI URL: [Link]

Sources

Methodological & Application

Synthesis of Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate is a functionalized aromatic compound with potential applications as a key building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of an α-chloro ester moiety attached to a benzoate core provides two reactive sites for further chemical modification: the benzylic carbon and the ester groups. This application note provides a comprehensive, field-proven guide for the multi-step synthesis of this target molecule, designed for researchers in organic chemistry and drug development.

The synthetic strategy detailed herein is built upon fundamental and robust organic transformations. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental choices. This ensures that the protocol is not merely a recipe but a self-validating system, allowing for adaptation and troubleshooting.

Overall Synthetic Strategy

The synthesis is designed as a convergent, multi-step process commencing from the readily available starting material, methyl 3-(bromomethyl)benzoate. The core strategy involves the construction of the α-keto ester precursor, followed by a direct α-chlorination. This pathway was selected for its reliability and use of standard laboratory reagents.

G A Methyl 3-(bromomethyl)benzoate B Methyl 3-(cyanomethyl)benzoate A->B  NaCN, DMSO C 3-(Methoxycarbonyl)phenylacetic acid B->C  1. NaOH (aq)  2. HCl (aq) D Methyl 3-(2-methoxy-2-oxoethyl)benzoate C->D  MeOH, H₂SO₄ (cat.) E This compound D->E  SO₂Cl₂, CCl₄

Caption: Overall synthetic scheme for the target compound.

Part 1: Synthesis of Key Intermediate: Methyl 3-(2-methoxy-2-oxoethyl)benzoate

This section details the four-step synthesis of the direct precursor to the final product. Each step is designed for high yield and purity, which is critical for the success of the final chlorination.

Step 1.1: Cyanation of Methyl 3-(bromomethyl)benzoate

Expertise & Experience: This step is a standard nucleophilic substitution reaction. The choice of dimethyl sulfoxide (DMSO) as the solvent is critical; its polar aprotic nature effectively solvates the sodium cation while leaving the cyanide anion highly nucleophilic, thus accelerating the reaction rate. Careful temperature control is necessary to prevent side reactions. This reaction is analogous to synthetic routes for related cyano-functionalized compounds.[1]

Protocol:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium cyanide (12.0 g, 0.245 mol).

  • Add 200 mL of anhydrous DMSO to the flask and stir the suspension.

  • In a separate flask, dissolve methyl 3-(bromomethyl)benzoate (50.0 g, 0.218 mol) in 50 mL of anhydrous DMSO.

  • Add the benzoate solution dropwise to the sodium cyanide suspension over 30 minutes. An ice bath can be used to maintain the temperature below 30°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

  • Upon completion, pour the reaction mixture into 1 L of ice-cold water and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield Methyl 3-(cyanomethyl)benzoate as a crude oil, which can be used in the next step without further purification.

Step 1.2: Hydrolysis of the Nitrile

Expertise & Experience: The nitrile is hydrolyzed to a carboxylic acid under basic conditions, followed by an acidic workup. Saponification of the methyl ester will also occur under these conditions, leading to a dicarboxylic acid intermediate. The subsequent acidification step protonates both carboxylate groups. A high concentration of base and elevated temperature are used to drive the hydrolysis to completion.

Protocol:

  • Transfer the crude Methyl 3-(cyanomethyl)benzoate from the previous step into a 1 L round-bottom flask.

  • Add a solution of sodium hydroxide (40.0 g, 1.0 mol) in 400 mL of water.

  • Heat the mixture to reflux (approx. 100-110°C) and maintain for 6-8 hours. The reaction will release ammonia gas, which should be vented into a fume hood.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully acidify the cooled solution to pH 1-2 by adding concentrated hydrochloric acid (approx. 85 mL) in an ice bath. A white precipitate will form.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-(Methoxycarbonyl)phenylacetic acid .

Step 1.3: Fischer Esterification

Expertise & Experience: The newly formed carboxylic acid is esterified using methanol under acidic catalysis. Sulfuric acid is a common and effective catalyst for this transformation. The reaction is driven to completion by using a large excess of methanol, which acts as both the solvent and a reagent, shifting the equilibrium toward the product side.

Protocol:

  • To the dried 3-(Methoxycarbonyl)phenylacetic acid (assuming quantitative yield from the previous step, approx. 0.218 mol), add 500 mL of methanol in a 1 L round-bottom flask.

  • Carefully add 5 mL of concentrated sulfuric acid to the suspension while stirring.

  • Heat the mixture to reflux for 8-10 hours.

  • Cool the solution to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in 300 mL of ethyl acetate and wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, Methyl 3-(2-methoxy-2-oxoethyl)benzoate , can be purified by vacuum distillation or column chromatography if necessary.

Part 2: α-Chlorination to Yield the Final Product

This final step introduces the chlorine atom at the benzylic position, which is activated by the adjacent ester group.

Mechanistic Insight: The α-chlorination of esters with sulfuryl chloride (SO₂Cl₂) is typically a radical-chain reaction. The reaction is initiated by heat or UV light, which causes the homolytic cleavage of SO₂Cl₂ into a chlorine radical and a sulfonyl chloride radical. The chlorine radical then abstracts the α-proton from the ester, forming an ester radical intermediate. This radical is stabilized by resonance with the carbonyl group. The ester radical then reacts with another molecule of SO₂Cl₂ to yield the α-chloro ester product and regenerate the sulfonyl chloride radical, propagating the chain. The choice of an inert solvent like carbon tetrachloride is crucial to prevent side reactions.

G cluster_initiation Initiation cluster_propagation Propagation SO₂Cl₂ SO₂Cl₂ •SO₂Cl + •Cl •SO₂Cl + •Cl SO₂Cl₂->•SO₂Cl + •Cl  Δ or hν Ester-H + •Cl Ester-H + •Cl Ester• + HCl Ester• + HCl Ester-H + •Cl->Ester• + HCl Ester• + SO₂Cl₂ Ester• + SO₂Cl₂ Ester-Cl + •SO₂Cl Ester-Cl + •SO₂Cl Ester• + SO₂Cl₂->Ester-Cl + •SO₂Cl •SO₂Cl •SO₂Cl SO₂ + •Cl SO₂ + •Cl •SO₂Cl->SO₂ + •Cl G cluster_precursor Precursor Synthesis cluster_final Final Chlorination Start_Materials Methyl 3-(bromomethyl)benzoate NaCN, Solvents Reaction_1 Cyanation Reaction Start_Materials->Reaction_1 Workup_1 Aqueous Workup & Extraction Reaction_1->Workup_1 Reaction_2 Hydrolysis Workup_1->Reaction_2 Workup_2 Acidification & Filtration Reaction_2->Workup_2 Reaction_3 Esterification Workup_2->Reaction_3 Workup_3 Extraction & Wash Reaction_3->Workup_3 Purify_1 Distillation/ Chromatography Workup_3->Purify_1 Start_Intermediate Precursor Ester Purify_1->Start_Intermediate Reaction_4 Chlorination Reaction Start_Intermediate->Reaction_4 Workup_4 Neutralization Wash Reaction_4->Workup_4 Purify_2 Vacuum Distillation Workup_4->Purify_2 Final_Product Final Product Purify_2->Final_Product

Caption: Step-by-step experimental laboratory workflow.

References

  • This compound (C11H11ClO4). PubChemLite. [Link]

  • Alpha-Acetyl-Phenylacetonitrile, 99% MSDS. Exposome-Explorer. [Link]

Sources

Alpha-chlorination of methyl 3-(2-methoxy-2-oxoethyl)benzoate protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Fidelity Alpha-Chlorination of Methyl 3-(2-methoxy-2-oxoethyl)benzoate using N-Chlorosuccinimide

Abstract

Alpha-haloesters are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide range of molecular architectures, including β-hydroxy esters via the Reformatsky reaction and various amino acids.[1][2][3] This application note provides a comprehensive, field-proven protocol for the alpha-chlorination of methyl 3-(2-methoxy-2-oxoethyl)benzoate to yield methyl 2-chloro-2-(3-(methoxycarbonyl)phenyl)acetate. We detail a robust methodology employing N-chlorosuccinimide (NCS) as a safe and effective chlorinating agent. The protocol emphasizes mechanistic understanding, operational safety, and methods for ensuring high yield and purity, tailored for researchers in synthetic chemistry and drug development.

Introduction and Mechanistic Rationale

The introduction of a halogen at the α-position of an ester significantly alters its reactivity, transforming a relatively soft nucleophilic carbon into an electrophilic center primed for substitution reactions.[1] The target molecule, methyl 2-chloro-2-(3-(methoxycarbonyl)phenyl)acetate, is a valuable building block, featuring a reactive C-Cl bond for subsequent nucleophilic displacement or organometallic coupling reactions.

The chosen method utilizes N-chlorosuccinimide (NCS), a solid, crystalline reagent that offers significant handling and safety advantages over gaseous chlorine or corrosive liquids like sulfuryl chloride.[4][5] The reaction proceeds via an acid-catalyzed mechanism. The carbonyl oxygen of the ester is first protonated, which increases the acidity of the α-protons. This facilitates the formation of a key enol intermediate. The electron-rich double bond of the enol then performs a nucleophilic attack on the electrophilic chlorine atom of NCS, while the succinimide anion abstracts the proton from the hydroxyl group to regenerate the carbonyl and the acid catalyst. This pathway is generally favored for esters over radical-based mechanisms.[6][7]

Mechanism_Alpha_Chlorination cluster_0 Step 1: Acid-Catalyzed Enolization Start Methyl 3-(2-methoxy-2-oxoethyl)benzoate Protonated Protonated Ester Start->Protonated H⁺ (cat.) Enol Enol Intermediate Protonated->Enol -H⁺ NCS N-Chlorosuccinimide (NCS) Product α-Chloro Ester Product Enol->Product Nucleophilic Attack on Cl Succinimide Succinimide NCS->Succinimide Chlorine Transfer

Figure 1: Proposed acid-catalyzed mechanism for the α-chlorination of the ester via an enol intermediate.

Materials and Reagents

Successful execution of this protocol requires reagents of high purity and anhydrous conditions to prevent unwanted side reactions.

ReagentFormulaMW ( g/mol )Moles (mmol)EquivalentsAmountPuritySupplier (Example)
Methyl 3-(2-methoxy-2-oxoethyl)benzoateC₁₁H₁₂O₄208.2110.01.02.08 g≥98%Sigma-Aldrich
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.5311.01.11.47 g≥98%Acros Organics
Carbon Tetrachloride (CCl₄), AnhydrousCCl₄153.82--50 mL≥99.5%Fisher Scientific
Hydrochloric Acid, concentrated (catalyst)HCl36.46~0.10.01~10 µL (1 drop)37%VWR Chemicals
Saturated Sodium Bicarbonate SolutionNaHCO₃---2 x 30 mL-Lab Prepared
Brine (Saturated NaCl Solution)NaCl---30 mL-Lab Prepared
Anhydrous Magnesium SulfateMgSO₄120.37--~2 g-Alfa Aesar

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser with drying tube (filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography (if necessary)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

3.1. Reaction Setup and Execution

  • Preparation: To an oven-dried 100 mL round-bottom flask containing a magnetic stir bar, add methyl 3-(2-methoxy-2-oxoethyl)benzoate (2.08 g, 10.0 mmol).

  • Dissolution: Add 50 mL of anhydrous carbon tetrachloride to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: Add N-chlorosuccinimide (1.47 g, 11.0 mmol, 1.1 eq.) to the solution in one portion.

  • Catalyst Addition: Carefully add one drop of concentrated hydrochloric acid (~10 µL) using a glass pipette.

    • Causality Note: The acid catalyzes the formation of the enol intermediate, which is the active nucleophile in this reaction. Without it, the reaction is significantly slower.[7]

  • Reaction Conditions: Fit the flask with a reflux condenser and a calcium chloride drying tube. Heat the reaction mixture to reflux (approx. 77°C) using a heating mantle.

  • Monitoring: Stir the reaction vigorously under reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) every hour.

    • TLC System: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm) and/or potassium permanganate stain.

    • The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting material.

3.2. Work-up and Purification

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Filtration: Filter the reaction mixture through a sintered glass funnel to remove the solid succinimide byproduct. Wash the solid with a small amount of fresh carbon tetrachloride (~5-10 mL).[5]

  • Quenching: Transfer the combined filtrate to a 250 mL separatory funnel. Carefully wash the organic layer sequentially with:

    • 30 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the HCl catalyst.

    • 30 mL of saturated NaHCO₃ solution again to ensure complete neutralization.

    • 30 mL of brine to remove the bulk of the water.

    • Causality Note: The aqueous washes are crucial for removing the water-soluble succinimide byproduct and the acid catalyst, simplifying the final purification step.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (~2 g), swirl, and let it stand for 10-15 minutes.

  • Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification (Optional): If TLC analysis of the crude product shows significant impurities, purify via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%). The final product, methyl 2-chloro-2-(3-(methoxycarbonyl)phenyl)acetate, is expected to be a colorless to pale yellow oil.

Safety Precautions

All operations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • N-Chlorosuccinimide (NCS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.[8][9][10]

  • Carbon Tetrachloride (CCl₄): Toxic, a suspected carcinogen, and harmful to the environment. Handle with extreme care, ensuring no release into the surroundings. Consider substituting with a less hazardous solvent like dichloromethane (CH₂Cl₂) or acetonitrile if compatible with the reaction.

  • Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme caution.[11]

  • Reflux: Ensure the condenser has a steady flow of cooling water to prevent the escape of volatile and toxic solvent vapors.

Process Workflow and Troubleshooting

Workflow_Diagram cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants to Flask (Ester, CCl₄, NCS) B 2. Add HCl Catalyst A->B C 3. Heat to Reflux (77°C, 4-6 hours) B->C D 4. Monitor by TLC C->D E 5. Cool and Filter (Remove Succinimide) D->E F 6. Aqueous Wash (NaHCO₃, Brine) E->F G 7. Dry Organic Layer (MgSO₄) F->G H 8. Concentrate (Rotary Evaporator) G->H I 9. Column Chromatography (If Needed) H->I J 10. Characterize Product I->J

Figure 2: Step-by-step experimental workflow for the α-chlorination protocol.

Problem Possible Cause(s) Suggested Solution(s)
Reaction does not start or is very slow 1. Insufficient or no acid catalyst added.2. Reagents are wet (NCS hydrolyzed).3. Insufficient heating.1. Add another drop of concentrated HCl.2. Use fresh, anhydrous solvent and ensure NCS is dry.3. Check oil bath/mantle temperature.
Formation of multiple products (by TLC) 1. Over-reaction leading to dichlorination.2. Reaction temperature too high, causing side reactions.1. Use fewer equivalents of NCS (e.g., 1.05 eq). Monitor carefully and stop the reaction once the starting material is consumed.2. Maintain a steady reflux; do not overheat.
Low Yield after Work-up 1. Incomplete reaction.2. Product loss during aqueous extraction (emulsion).3. Product is volatile.1. Extend reaction time based on TLC monitoring.2. Break emulsions by adding more brine. Perform a back-extraction of the aqueous layers.3. Be cautious during rotary evaporation; use a lower bath temperature.
References
  • Wikipedia. α-Halo carboxylic acids and esters. [Link]

  • Zhdankin, V. V., & Krasutsky, A. P. (2021). Enantioselective α-Chlorination Reactions of in Situ Generated C1 Ammonium Enolates under Base-Free Conditions. Organic Letters, 23(15), 6073–6077. [Link]

  • Paradowska, J., et al. (2020). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry, 85(24), 16376–16386. [Link]

  • SATHEE. Chemistry Reformatsky Reaction. [Link]

  • Reddit. (2024). Synthesis of alpha halo esters. [Link]

  • BYJU'S. Reformatsky reaction. [Link]

  • de la Mare, P. B. D., & Newman, P. A. (1982). Chlorination of α,β-unsaturated ketones and esters in the presence of acid scavengers. Journal of the Chemical Society, Perkin Transactions 2, 12, 1655-1660. [Link]

  • El-Faham, A., et al. (2020). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances, 10(63), 38481-38491. [Link]

  • Wikipedia. N-Chlorosuccinimide. [Link]

  • ResearchGate. (2025). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. [Link]

  • Maulide, N., et al. (2022). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. ACS Organic & Inorganic Au, 2(4), 324-331. [Link]

  • ResearchGate. (2025). Applications of N -Chlorosuccinimide in Organic Synthesis. [Link]

  • Michigan State University Chemistry. Carboxyl Reactivity. [Link]

  • East Harbour Group. (2023). N-CHLOROSUCCINIMIDE SAFETY DATA SHEET. [https://www.easth Harbour.com/msds/N-CHLOROSUCCINIMIDE.pdf]([Link] Harbour.com/msds/N-CHLOROSUCCINIMIDE.pdf)

  • Loba Chemie. (2016). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. [Link]

Sources

Application Notes and Protocols: Nucleophilic Substitution Reactions of Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the nucleophilic substitution reactions of "Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate" for researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the nucleophilic substitution reactions involving this compound. As a functionalized α-chloro ester, this molecule is a versatile building block in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. This document elucidates the underlying reaction mechanisms, offers detailed experimental protocols for various classes of nucleophiles, and provides insights into the practical application of this chemistry. The protocols and application notes are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.

Introduction and Structural Analysis

This compound is an organic compound featuring a central benzene ring substituted with two ester functionalities at the meta positions. One of these is a simple methyl ester, while the other is a more complex α-chloro methyl ester group. The key reactive center of this molecule is the α-carbon, which is bonded to a chlorine atom, a carbonyl group, and the benzene ring.

The presence of the chlorine atom on the carbon adjacent to a carbonyl group makes this position highly susceptible to nucleophilic attack. The chlorine atom serves as a good leaving group, and the electrophilicity of the α-carbon is enhanced by the electron-withdrawing effect of the adjacent ester carbonyl. The meta-substitution pattern of the two ester groups on the benzene ring primarily influences the overall electronic properties and solubility of the molecule, but has a less direct impact on the reactivity of the α-chloro center compared to ortho or para substituents.

Mechanistic Considerations: A Predominance of the Sₙ2 Pathway

Nucleophilic substitution reactions at the α-carbon of carbonyl compounds can theoretically proceed via either an Sₙ1 or Sₙ2 mechanism.[1][2] However, for α-halocarbonyl compounds like this compound, the Sₙ2 pathway is strongly favored.[3]

The Sₙ1 mechanism, which involves the formation of a carbocation intermediate, is energetically unfavorable in this case.[4][5] The formation of a carbocation adjacent to a carbonyl group is destabilized by the electron-withdrawing nature of the carbonyl, which would intensify the positive charge.[3]

Conversely, the Sₙ2 mechanism, a single concerted step involving backside attack by the nucleophile and simultaneous departure of the leaving group, is the operative pathway.[1][2] This mechanism leads to an inversion of stereochemistry at the α-carbon if it is a chiral center.

Caption: Sₙ2 reaction mechanism at the α-carbon.

Application Notes

Scope of Nucleophiles

A wide array of nucleophiles can be employed to displace the chloride in this compound, leading to diverse molecular scaffolds.

Nucleophile ClassExampleResulting Functional Group
Nitrogen Amines (primary, secondary), Azidesα-Amino esters, α-Azido esters
Oxygen Alcohols, Phenols, Carboxylatesα-Alkoxy/Aryloxy esters, α-Acyloxy esters
Sulfur Thiols, Thiolatesα-Thioether esters
Carbon Cyanide, Enolates, Organocupratesα-Cyano esters, α-Alkylated esters
Halogen Iodide, Bromide (Finkelstein reaction)α-Iodo/Bromo esters
Choice of Solvent and Temperature

For Sₙ2 reactions, polar aprotic solvents are generally the best choice. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) effectively solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus preserving its reactivity.

The reaction temperature is a critical parameter. While higher temperatures generally increase the reaction rate, they can also promote side reactions such as elimination, particularly if the nucleophile is also a strong base. A typical temperature range for these reactions is room temperature to 80 °C.

Stereochemical Control

When the α-carbon is a stereocenter, the Sₙ2 reaction will proceed with a complete inversion of configuration. This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the transfer of chirality from the starting material to the product.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific nucleophiles and scales.

Protocol 1: Synthesis of an α-Amino Ester Derivative via Reaction with Benzylamine

This protocol describes the synthesis of Methyl 3-(1-(benzylamino)-2-methoxy-2-oxoethyl)benzoate.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile.

  • Add triethylamine (1.2 eq) to the solution. This will act as a non-nucleophilic base to quench the HCl generated during the reaction.

  • Add benzylamine (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the organic layer in vacuo and purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of an α-Thioether Ester Derivative via Reaction with Thiophenol

This protocol details the formation of Methyl 3-(2-methoxy-2-oxo-1-(phenylthio)ethyl)benzoate.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M aqueous HCl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve thiophenol (1.1 eq) in anhydrous DMF.

  • Add potassium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature to form the thiolate.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.

  • Separate the organic layer, wash sequentially with 1 M HCl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography.

experimental_workflow start Dissolve Reactant in Anhydrous Solvent add_base Add Base (if necessary) start->add_base add_nuc Add Nucleophile add_base->add_nuc react Heat and Stir under Inert Atmosphere add_nuc->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry purify Purify by Chromatography dry->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Sources

Application Notes and Protocols for Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of α-Chloro Esters in Drug Discovery

In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Pharmaceutical intermediates are the foundational building blocks that enable the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Among these, α-halo esters, such as Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate, represent a class of highly versatile reagents.[2] Their utility stems from the presence of two key reactive sites: an electrophilic carbon bearing a halogen and an enolizable α-proton, which allows for the formation of a nucleophilic enolate.[3] This duality in reactivity makes them powerful tools for carbon-carbon bond formation, a cornerstone of organic synthesis.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound. We will delve into its synthesis, key reactions, and provide detailed protocols for its use, with a particular focus on the Darzens condensation for the formation of glycidic esters—valuable precursors to a wide array of functional groups.

Physicochemical Properties and Safety Considerations

While specific experimental data for this compound is not widely published, its properties can be inferred from structurally related compounds.

PropertyEstimated Value / InformationRationale / Source Analogy
Molecular Formula C₁₁H₁₁ClO₄Derived from structure
Molecular Weight 242.66 g/mol Derived from structure[6]
Appearance Colorless to pale yellow liquid or low-melting solidTypical for similar organic esters
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)General property of non-polar to moderately polar organic molecules
Hazards Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[7]Analogy to similar substituted benzoates and chlorinated compounds.[7][8][9]
Safety Precautions:

Due to its nature as a halogenated organic compound and potential alkylating agent, strict safety protocols must be followed:[2]

  • Personal Protective Equipment (PPE): Always wear impervious gloves, safety glasses with side shields, and a lab coat.[7]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[9][10]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Synthesis of this compound

The synthesis of the title compound can be envisioned through a multi-step sequence starting from readily available materials. A plausible route involves the α-chlorination of a corresponding β-keto ester or malonate derivative.

Proposed Synthetic Pathway:

A common strategy for synthesizing α-chloro esters is the direct chlorination of the corresponding ester enolate or via other established methods like the Hell-Volhard-Zelinsky halogenation for acids, followed by esterification.[2]

Synthesis_Pathway cluster_0 Synthetic Scheme start Methyl 3-(2-methoxy-2-oxoacetyl)benzoate reagent1 SO₂Cl₂ or NCS (Chlorinating Agent) start->reagent1 product This compound reagent1->product

Caption: Proposed synthesis of the title compound via α-chlorination.

Core Application: The Darzens Glycidic Ester Condensation

The primary utility of α-halo esters like this compound is in the Darzens reaction (also known as the Darzens condensation or glycidic ester condensation).[3] This reaction involves the condensation of an α-halo ester with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester, also called a glycidic ester.[5][11]

Mechanism of the Darzens Condensation:

The reaction proceeds through a well-established three-step mechanism:[3][12]

  • Enolate Formation: A base abstracts the acidic proton alpha to the ester carbonyl, forming a resonance-stabilized enolate. The choice of base is critical; to avoid transesterification, the alkoxide corresponding to the ester is often used (e.g., sodium methoxide for a methyl ester).[12]

  • Nucleophilic Attack: The enolate carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a new carbon-carbon bond and creating a halohydrin intermediate.[3]

  • Intramolecular Sₙ2 Reaction: The newly formed alkoxide attacks the carbon bearing the halogen in an intramolecular Sₙ2 fashion, displacing the chloride and forming the epoxide ring.[12]

Darzens_Mechanism cluster_1 Darzens Reaction Mechanism A α-Chloro Ester (Our Intermediate) B Enolate Intermediate A->B Deprotonation Base Base (e.g., NaOMe) C Halohydrin Intermediate B->C Nucleophilic Attack Carbonyl Aldehyde or Ketone (R₂C=O) D α,β-Epoxy Ester (Glycidic Ester) C->D Intramolecular SN2 (Ring Closure)

Caption: Key steps of the Darzens condensation mechanism.

Experimental Protocols

Protocol 1: Synthesis of a Glycidic Ester via Darzens Condensation

This protocol details the reaction of this compound with a model aromatic aldehyde, 4-chlorobenzaldehyde.

Objective: To synthesize Methyl 3-(4-chlorophenyl)oxirane-2-carboxylate substituted at the 2-position with a 3-(methoxycarbonyl)phenyl group.

ReagentM.W. ( g/mol )AmountMoles
This compound242.662.43 g10.0 mmol
4-Chlorobenzaldehyde140.571.41 g10.0 mmol
Sodium Methoxide (NaOMe)54.020.54 g10.0 mmol
Tetrahydrofuran (THF), anhydrous-50 mL-

Procedure:

  • Reactor Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium methoxide (0.54 g, 10.0 mmol).

  • Solvent Addition: Add 30 mL of anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.

    • Causality: The reaction is performed under an inert atmosphere (nitrogen) to prevent quenching of the basic catalyst and the enolate intermediate by atmospheric moisture. Cooling is necessary to control the exothermic nature of the enolate formation and subsequent addition, minimizing side reactions.

  • Reagent Addition: In a separate flask, dissolve this compound (2.43 g, 10.0 mmol) and 4-chlorobenzaldehyde (1.41 g, 10.0 mmol) in 20 mL of anhydrous THF.

  • Reaction Initiation: Add the solution from step 3 dropwise to the cooled sodium methoxide suspension over 30 minutes using a dropping funnel.

    • Causality: Slow, dropwise addition maintains a low concentration of the reactants, which helps to control the reaction rate and temperature, thereby improving the yield and selectivity of the desired product.[12]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

    • Self-Validation: The disappearance of the starting aldehyde (visualized with a UV lamp and a suitable stain like KMnO₄) indicates reaction completion.

  • Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude residue by column chromatography on silica gel (using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure glycidic ester.

Protocol 2: Hydrolysis and Decarboxylation of the Glycidic Ester

Glycidic esters are valuable because they can be readily converted into aldehydes or ketones with an extended carbon chain.[4][11] This protocol describes the conversion of the synthesized epoxide into a higher aldehyde.

Objective: To synthesize 2-(4-chlorophenyl)-2-(3-(methoxycarbonyl)phenyl)acetaldehyde.

Workflow cluster_workflow Post-Darzens Transformation Workflow start Glycidic Ester Product (from Protocol 1) step1 Saponification (e.g., NaOH, H₂O/MeOH) start->step1 intermediate Glycidate Salt Intermediate step1->intermediate step2 Acidification (e.g., dil. HCl) intermediate->step2 intermediate2 Glycidic Acid step2->intermediate2 step3 Decarboxylation (Gentle Heating) intermediate2->step3 product Target Aldehyde step3->product

Caption: Workflow for converting a glycidic ester to an aldehyde.

Procedure:

  • Saponification: Dissolve the purified glycidic ester (5.0 mmol) in a mixture of methanol (20 mL) and water (5 mL). Add sodium hydroxide (10.0 mmol, 0.40 g) and stir the mixture at 50 °C for 2 hours.

  • Acidification: Cool the reaction to room temperature and remove the methanol under reduced pressure. Dilute the aqueous residue with 20 mL of water and cool in an ice bath. Carefully acidify the solution to pH ~3 by adding 1M HCl dropwise.

    • Causality: Acidification protonates the carboxylate salt to form the corresponding glycidic acid, which is unstable.

  • Decarboxylation and Extraction: The glycidic acid will spontaneously decarboxylate upon acidification and gentle warming. Extract the resulting aldehyde immediately with dichloromethane (3 x 25 mL).

    • Self-Validation: Effervescence (release of CO₂) upon acidification is a key indicator that the decarboxylation is proceeding.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude aldehyde. Further purification can be achieved via silica gel chromatography if necessary.

Conclusion

This compound serves as an exemplary pharmaceutical intermediate, embodying the synthetic power of α-halo esters. Its application in the Darzens condensation provides a robust and reliable method for constructing α,β-epoxy esters, which are themselves versatile precursors for more complex molecular targets. The protocols outlined herein provide a foundation for researchers to leverage this reactivity in their synthetic campaigns. By understanding the underlying mechanisms and the rationale for specific experimental conditions, scientists can effectively and safely utilize this class of intermediates to accelerate the drug discovery process.

References

  • Master Organic Chemistry. Darzens Condensation. [Link]

  • Oreate AI. (2026). Darzens Condensation: Mechanism, Development, and Application Research. [Link]

  • Organic Chemistry Portal. Darzens Reaction. [Link]

  • Wikipedia. Darzens reaction. [Link]

  • Chemistry Notes. (2022). Darzens Condensation: Mechanism and Applications. [Link]

  • ACS Publications. (2020). Synthesis of α-Chloroboronic Esters via Photoredox-Catalyzed Chloro-Alkoxycarbonylation of Vinyl Boronic Esters. Organic Letters. [Link]

  • National Institutes of Health. (2023). Mechanochemical Synthesis of α‐halo Alkylboronic Esters. PMC. [Link]

  • Wikipedia. α-Halo carboxylic acids and esters. [Link]

  • Organic Chemistry Portal. Synthesis of α-chlorocarboxylic acids and derivatives. [Link]

  • ACS Publications. Synthetic applications of cyclic .alpha.-chloro ethers and thioethers. 4. Use of (thio)acetal esters as reagents for the protection of alcohols. Synthesis of 2-tetrahydrothienyl ethers. The Journal of Organic Chemistry. [Link]

  • Alfa Aesar. (2011). Material Safety Data Sheet: Methyl benzoate. [Link]

  • Angene Chemical. (2021). Safety Data Sheet: (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride. [Link]

  • Pharma Noble Chem Ltd. Pharma API Intermediates. [Link]

  • Google Patents. (2009).
  • MDPI. (2008). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • ResearchGate. (2007). Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a key intermediate of Montelukast. [Link]

  • Gsrs. METHYL 3-(2,2-DIMETHOXYETHYL)BENZOATE. [Link]

  • PubMed. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. [Link]

  • PubChem. Methyl 3-chloro-2-(methoxymethyl)benzoate. [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • SlidePlayer. Preparation of Methyl Benzoate. [Link]

  • Bio-Synth. Advanced Drug Intermediates manufacturers in India. [Link]

  • Google Patents. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Google Patents. (2016).
  • ResearchGate. Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. [Link]

  • Google Patents. (2021). Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • PubChem. Methyl 2-[chloro(methoxy)methyl]benzoate. [Link]

Sources

Application Notes: The Synthetic Utility of Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Building Block

"Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate" is a bespoke chemical entity characterized by a highly reactive α-chloro ester moiety attached to a methyl benzoate scaffold. This arrangement of functional groups provides multiple avenues for chemical modification, rendering it a valuable intermediate for constructing diverse molecular architectures. The core of its utility lies in the electrophilic nature of the α-carbon, which is readily targeted by a wide array of nucleophiles.[1] This document outlines a proposed synthesis for this compound and details its application in several key synthetic transformations.

Structural Analysis and Reactivity

The reactivity of "this compound" is governed by two primary features:

  • The α-Chloro Ester Group : The chlorine atom, positioned alpha to an ester carbonyl, is an excellent leaving group. This makes the α-carbon highly susceptible to SN2 reactions. This functionality is the primary driver of the compound's synthetic versatility.

  • The Benzoate Ring : The methyl benzoate portion of the molecule offers a stable aromatic core that can be further functionalized through electrophilic aromatic substitution or modified at the ester group, for instance, through hydrolysis followed by amide coupling.

Proposed Synthesis of the Title Compound

G cluster_0 Proposed Synthetic Workflow A Methyl 3-acetylbenzoate B β-Keto Ester Intermediate A->B Claisen Condensation (e.g., with dimethyl carbonate) C This compound B->C α-Chlorination (e.g., with SO2Cl2) G cluster_1 Hantzsch Thiazole Synthesis A α-Chloro Ester C Methyl 3-(2-amino-5-methoxycarbonyl-thiazol-4-yl)benzoate A->C Reflux in Ethanol B Thiourea B->C G cluster_2 Darzens Condensation Workflow A α-Chloro Ester + Ketone/Aldehyde C Glycidic Ester (Epoxide) A->C B Strong Base (e.g., NaOEt) B->C

Sources

Application Notes and Protocols for the Derivatization of Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the strategic modification of chemical scaffolds is paramount to developing novel therapeutics with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles. The molecule, Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate, presents a compelling starting point for chemical library synthesis. Its structure is adorned with three distinct and readily addressable functional groups: a reactive α-chloro ester, a modifiable methyl ester, and a benzene ring amenable to cross-coupling reactions. This trifecta of reactivity offers a rich platform for introducing molecular diversity, enabling a systematic exploration of the chemical space around this core structure.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We will delve into three primary, high-impact derivatization strategies: nucleophilic substitution at the α-chloro position, conversion of the methyl ester to a diverse amide library, and palladium-catalyzed Suzuki-Miyaura coupling on the aromatic ring. Furthermore, we will explore the rationale of bioisosteric replacement of the ester functionality, a key strategy in medicinal chemistry for overcoming metabolic liabilities and improving drug-like properties.[1][2] The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of novel compounds with potential therapeutic applications, particularly in the realms of oncology and inflammatory diseases, where substituted benzothiazoles and related aromatic compounds have shown significant promise.[3][4][5][6][7]

Strategic Derivatization Pathways

The derivatization of this compound can be systematically approached by targeting its key functional groups. The following diagram illustrates the three primary diversification strategies discussed in these notes.

G cluster_0 Strategy 1: α-Substitution cluster_1 Strategy 2: Ester Modification cluster_2 Strategy 3: Aromatic Core Diversification start This compound nuc_sub Nucleophilic Substitution (Sₙ2 Reaction) start->nuc_sub α-chloro group amide_form Amide Formation start->amide_form Methyl ester suzuki Suzuki-Miyaura Coupling start->suzuki Aromatic ring (hypothetical C-H activation or conversion to halide/triflate) amines Primary/Secondary Amines nuc_sub->amines thiols Thiols nuc_sub->thiols alcohols Alcohols/Phenols nuc_sub->alcohols bioisostere Bioisosteric Replacement (e.g., Oxadiazoles) amide_form->bioisostere Further Modification aryl_boronic Arylboronic Acids suzuki->aryl_boronic

Caption: Key derivatization strategies for this compound.

Strategy 1: Nucleophilic Substitution at the α-Chloro Position

The α-chloro ester moiety is a prime site for introducing structural diversity through nucleophilic substitution (Sₙ2) reactions. The electron-withdrawing nature of the adjacent ester group activates the α-carbon, making it susceptible to attack by a wide range of nucleophiles. This strategy allows for the direct and efficient installation of various functionalities, significantly impacting the steric and electronic properties of the molecule.

Rationale and Mechanistic Insight

The reaction proceeds via a classic Sₙ2 mechanism, involving a backside attack by the nucleophile on the carbon atom bearing the chlorine. This concerted step leads to an inversion of stereochemistry at the α-carbon. The choice of solvent is crucial; polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the counter-ion of the nucleophile without solvating the nucleophile itself, thus enhancing its reactivity. The addition of a non-nucleophilic base is often necessary when using neutral nucleophiles like amines or thiols to quench the HCl generated during the reaction.

Bioisostere_Workflow start Methyl Ester Derivative amide Primary Amide start->amide Ammonolysis nitrile Nitrile amide->nitrile Dehydration amidine N-Hydroxyamidine nitrile->amidine Hydroxylamine oxadiazole 1,2,4-Oxadiazole Derivative amidine->oxadiazole Acylation & Cyclization

Sources

Application Notes and Protocols for the Selective Fischer Esterification of 3-(1-Chloro-2-methoxy-2-oxoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the selective Fischer esterification of the aromatic carboxylic acid functionality in 3-(1-chloro-2-methoxy-2-oxoethyl)benzoic acid. The primary challenge in this synthesis is the chemoselective esterification of the benzoic acid moiety without inducing hydrolysis or transesterification of the existing methyl ester or reacting with the alpha-chloro substituent. This protocol is designed to favor the desired reaction through careful selection of catalysts and reaction conditions, providing a robust method for the synthesis of the corresponding diester, a potentially valuable intermediate in drug discovery and development.

Introduction: The Challenge of Chemoselectivity

Fischer-Speier esterification is a cornerstone of organic synthesis, providing a straightforward method for converting carboxylic acids to esters by reaction with an alcohol in the presence of an acid catalyst.[1] The reaction is an equilibrium process, and its efficiency is often enhanced by using a large excess of the alcohol or by removing water as it is formed.[2][3][4]

The substrate, 3-(1-chloro-2-methoxy-2-oxoethyl)benzoic acid, presents a significant challenge due to the presence of two distinct esterifiable/modifiable functional groups: a carboxylic acid on the aromatic ring and an α-chloro methyl ester on the side chain. A standard, harsh Fischer esterification protocol using strong acids like concentrated sulfuric acid at high temperatures could lead to several undesired side reactions, including:

  • Hydrolysis of the existing methyl ester: The acidic conditions could hydrolyze the methyl ester back to a carboxylic acid.

  • Transesterification: If an alcohol other than methanol is used for the esterification, transesterification of the methyl ester could occur.

  • Reactions involving the α-chloro group: The α-chloro group could be susceptible to substitution or elimination reactions under harsh conditions.

Therefore, a successful protocol must be highly chemoselective , targeting only the carboxylic acid on the benzene ring. This protocol is designed to achieve this selectivity by employing milder reaction conditions and a suitable acid catalyst.

Mechanistic Considerations for Selectivity

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol.[1][2][4] To achieve selectivity, the reaction conditions should be such that the aromatic carboxylic acid is sufficiently activated while the reactivity of the existing ester group is minimized.

The lower reactivity of the ester carbonyl compared to the carboxylic acid carbonyl towards protonation and nucleophilic attack under these conditions is a key factor in achieving selectivity. The protocol outlined below leverages this inherent difference in reactivity.

Experimental Protocol: Selective Esterification

This protocol describes the selective esterification of 3-(1-chloro-2-methoxy-2-oxoethyl)benzoic acid using methanol as the alcohol and p-toluenesulfonic acid (p-TsOH) as a milder alternative to sulfuric acid.

Materials and Equipment
Reagents Grade Supplier
3-(1-chloro-2-methoxy-2-oxoethyl)benzoic acid≥98%Commercially available
Methanol (anhydrous)ACS gradeStandard supplier
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)≥98.5%Standard supplier
Dichloromethane (DCM, anhydrous)ACS gradeStandard supplier
Saturated sodium bicarbonate solution (NaHCO₃)Prepared in-house
Brine (saturated NaCl solution)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Standard supplier
Equipment
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Thin-layer chromatography (TLC) plates (silica gel)
UV lamp for TLC visualization
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(1-chloro-2-methoxy-2-oxoethyl)benzoic acid (1.0 eq) in anhydrous methanol (20 eq). The large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the product.[2]

  • Catalyst Addition: To the stirred solution, add p-toluenesulfonic acid monohydrate (0.1 eq).

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle or an oil bath.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). To do this, periodically take a small aliquot of the reaction mixture, dilute it with dichloromethane, and spot it on a TLC plate. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v), and the spots can be visualized under a UV lamp. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the reaction's progress. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in dichloromethane (50 mL).

    • Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acidic catalyst and any unreacted carboxylic acid.

    • Wash the organic layer with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure desired diester.

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Starting Material in Anhydrous Methanol add_catalyst Add p-TsOH Catalyst start->add_catalyst reflux Reflux at 65-70°C (4-8 hours) add_catalyst->reflux monitoring Monitor by TLC reflux->monitoring cool Cool to RT monitoring->cool evaporate Remove Methanol (Rotary Evaporator) cool->evaporate dissolve Dissolve in DCM evaporate->dissolve wash_bicarb Wash with sat. NaHCO₃ dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography (Silica Gel) concentrate->chromatography product Pure Diester Product chromatography->product

Caption: Experimental workflow for the selective Fischer esterification.

Troubleshooting and Safety Precautions

Potential Issue Possible Cause Solution
Low Conversion Insufficient reaction time or temperature.Increase reaction time and monitor by TLC. Ensure the reaction is at a gentle reflux.
Inactive catalyst.Use fresh p-toluenesulfonic acid.
Side Product Formation Reaction temperature is too high or reaction time is too long.Reduce the temperature slightly or shorten the reaction time.
Use of a stronger acid catalyst.Stick to a milder catalyst like p-TsOH.
Hydrolysis of the ester Presence of water in the reagents or solvent.Use anhydrous methanol and dry glassware.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • p-Toluenesulfonic acid is corrosive. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

Alternative Methodologies for Enhanced Selectivity

For particularly sensitive substrates or to further improve selectivity, alternative esterification methods that avoid strongly acidic conditions can be considered:

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for esterification at room temperature.[5] This would be a much milder approach and is less likely to affect the existing ester or the alpha-chloro group.

  • Diazomethane: While highly effective for the selective methylation of carboxylic acids, diazomethane is explosive and toxic, requiring specialized equipment and handling procedures.

  • Activation with Alkyl Chloroformates: Conversion of the carboxylic acid to a mixed anhydride with an alkyl chloroformate, followed by reaction with the alcohol, is another mild and effective method.

Conclusion

The provided protocol offers a robust and selective method for the Fischer esterification of 3-(1-chloro-2-methoxy-2-oxoethyl)benzoic acid. By employing a mild acid catalyst and carefully controlling the reaction conditions, the desired diester can be synthesized in good yield while minimizing side reactions. For substrates that prove to be sensitive even under these milder conditions, alternative esterification methods should be explored.

References

  • Fischer, E.; Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Neises, B.; Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
  • Wikipedia. (2023). Fischer–Speier esterification. [Link]

  • ACS Publications. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters. [Link]

  • ResearchGate. (2025). Chemo‐ and Site‐Selective Fischer Esterification Catalyzed by B(C6F5)3. [Link]

  • Master Organic Chemistry. (2011). 3 Factors That Stabilize Carbocations. [Link]

  • Wikipedia. (n.d.). α-Halo carboxylic acids and esters. [Link]

  • Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. [Link]

  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]

  • Studylib. (n.d.). Ester Synthesis Lab (Student Handout). [Link]

  • Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. [Link]

  • American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences. [Link]

  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • Chemistry Stack Exchange. (2020). Stability of α-chlorocarbocations. [Link]

  • National Institutes of Health. (2021). Enantioselective α-Chlorination Reactions of in Situ Generated C1 Ammonium Enolates under Base-Free Conditions. PubMed Central. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with... [Link]

Sources

Application Note: Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate - A Versatile Synthon for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate is a highly functionalized aromatic building block poised for significant applications in synthetic and medicinal chemistry. Its unique structure, featuring two distinct electrophilic centers—a reactive benzylic chloride and two methyl ester groups—enables a variety of controlled cyclization strategies. This application note provides an in-depth guide to leveraging this synthon for the efficient construction of high-value heterocyclic cores, including isocoumarins and isoquinolones. We present detailed mechanistic rationales, step-by-step protocols, and expert insights into reaction optimization, demonstrating the compound's utility in generating diverse molecular libraries for drug discovery and materials science.

Introduction: The Strategic Value of a Multifunctional Building Block

Heterocyclic compounds form the bedrock of modern pharmacology, with a vast majority of FDA-approved drugs featuring at least one heterocyclic ring. Their structural diversity and ability to engage in specific biological interactions make them privileged scaffolds in drug design. The efficient synthesis of novel heterocyclic libraries, therefore, remains a paramount objective in medicinal chemistry. A key strategy in this endeavor is the use of versatile building blocks—molecules pre-functionalized with multiple reactive sites that can be selectively addressed to construct complex architectures in a few steps.

This compound is an exemplar of such a building block. An analysis of its structure reveals its synthetic potential:

  • Primary Electrophilic Center: The benzylic chloride (-CH(Cl)-) is highly susceptible to nucleophilic substitution, serving as a primary handle for introducing a wide range of functionalities.

  • Secondary Electrophilic Centers: The two methyl ester groups (-CO₂Me) can participate in intramolecular cyclization reactions, such as condensation, amidation, or transesterification, to form the heterocyclic ring.

  • Strategic Positioning: The meta orientation of the reactive side chain relative to the primary ester group is ideal for the formation of fused six-membered rings, such as those found in isocoumarins and isoquinolones—scaffolds known for their broad spectrum of biological activities, including antitumor and anti-HIV properties.[1]

This guide provides researchers with the foundational knowledge and practical protocols to exploit the unique reactivity of this compound.

Physicochemical Properties and Safe Handling

While experimental data for this specific compound is not widely available, its properties can be estimated based on its constituent functional groups.

PropertyValue (Estimated)Notes
Molecular Formula C₁₁H₁₁ClO₄
Molecular Weight 242.66 g/mol
Appearance Colorless to pale yellow oil or low-melting solidTypical for similar substituted benzoates.
Solubility Soluble in common organic solvents (DCM, EtOAc, THF, DMF). Insoluble in water.
Boiling Point > 250 °C (decomposes)High boiling point expected due to polarity and size.

Safety and Handling:

  • Hazard Class: Alkylating Agent, Irritant. The benzylic chloride moiety makes this compound a potential alkylating agent. It should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene).

  • Storage: Store in a cool, dry place away from moisture, strong bases, and nucleophiles. Inert atmosphere (N₂ or Ar) is recommended for long-term storage to prevent hydrolysis.

  • Disposal: Dispose of as hazardous organic chemical waste in accordance with local regulations.

Application I: Synthesis of 4-Methoxycarbonyl-Isocoumarins

Isocoumarins are a class of naturally occurring lactones with significant pharmacological value.[1][2] The title compound provides a direct and efficient route to 4-substituted isocoumarins via a base-mediated intramolecular O-alkylation.

Mechanistic Rationale & Workflow

The synthesis proceeds via a two-step, one-pot process. First, the methyl ester at the C1 position of the benzoate is selectively hydrolyzed under basic conditions to form a carboxylate salt. This newly formed nucleophile is perfectly positioned to undergo an intramolecular Sₙ2 reaction, attacking the benzylic carbon and displacing the chloride ion. This irreversible cyclization step forms the stable six-membered lactone ring of the isocoumarin core.

G start Methyl 3-(1-chloro-2-methoxy- 2-oxoethyl)benzoate int1 Intermediate: Carboxylate Anion start->int1 1. NaOH, MeOH/H₂O (Selective Hydrolysis) product 4-Methoxycarbonyl- isocoumarin int1->product 2. Heat (DMF) (Intramolecular O-Alkylation)

Caption: Workflow for Isocoumarin Synthesis.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (NaOH) (1.1 eq)

  • Methanol (MeOH)

  • Water (H₂O)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Saponification: Dissolve this compound (e.g., 2.43 g, 10 mmol) in a mixture of MeOH (20 mL) and H₂O (5 mL) in a 100 mL round-bottom flask.

  • Add a solution of NaOH (0.44 g, 11 mmol) in H₂O (5 mL) dropwise at room temperature.

  • Stir the mixture for 2-4 hours, monitoring the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Solvent Exchange & Cyclization: Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add DMF (30 mL). Heat the mixture to 80-90 °C and stir for 4-6 hours. The intramolecular cyclization occurs during this step. Monitor product formation by TLC.

    • Expert Insight: Using high-dilution principles (i.e., a larger volume of DMF) can further favor the intramolecular cyclization over potential intermolecular side reactions.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Acidify the aqueous mixture to pH ~3-4 with 1 M HCl.

  • Extract the product with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane:EtOAc gradient) to yield the pure 4-methoxycarbonyl-isocoumarin.

Application II: Synthesis of 4-Methoxycarbonyl-2-alkyl-Isoquinolones

Isoquinolones are nitrogen-containing analogs of isocoumarins and are prevalent in alkaloids and pharmacologically active molecules.[3][4] This protocol utilizes a primary amine as a binucleophile to construct the isoquinolone core.

Mechanistic Rationale & Workflow

The reaction begins with the nucleophilic attack of a primary amine (R-NH₂) on the benzylic chloride, forming a secondary amine intermediate. This is the intermolecular Sₙ2 step. Subsequently, under thermal conditions, the nitrogen atom of this intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon of the C1 ester group. This tandem amination/intramolecular amidation sequence efficiently generates the desired isoquinolone scaffold.

G start Methyl 3-(1-chloro-2-methoxy- 2-oxoethyl)benzoate int1 Intermediate: N-Substituted Benzoate start->int1 1. DIPEA, MeCN (Intermolecular N-Alkylation) reagent + R-NH₂ (Primary Amine) reagent->int1 product 4-Methoxycarbonyl- 2-alkyl-isoquinolone int1->product 2. Heat (Reflux) (Intramolecular Amidation)

Caption: Workflow for Isoquinolone Synthesis.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., benzylamine, propylamine) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 2.43 g, 10 mmol) and anhydrous acetonitrile (50 mL).

  • Reagent Addition: Add the primary amine (12 mmol) followed by DIPEA (2.6 mL, 15 mmol).

    • Causality Note: DIPEA is a bulky, non-nucleophilic base used to scavenge the HCl generated during the initial Sₙ2 reaction without competing with the primary amine nucleophile.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 8-16 hours. The reaction progress can be monitored by TLC or LC-MS, observing the disappearance of the starting material and the formation of the final product.

  • Work-up: Cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • Redissolve the residue in EtOAc (100 mL) and wash with saturated aqueous NaHCO₃ (2 x 40 mL) to remove any remaining acid and DIPEA salts.

  • Wash the organic layer with brine (1 x 40 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude residue via flash column chromatography on silica gel (e.g., using a hexane:EtOAc gradient) to obtain the pure isoquinolone product.

Scope of Primary Amines

This protocol is robust and can be applied to a variety of primary amines to generate a library of N-substituted isoquinolones.

R-Group in R-NH₂Product N-SubstituentExpected Reactivity
BenzylN-benzylHigh
PropylN-propylHigh
AnilineN-phenylModerate (less nucleophilic amine)
2-AminoethanolN-(2-hydroxyethyl)High (potential for further derivatization)

Conclusion and Future Outlook

This compound is a powerful and versatile synthon for constructing medicinally relevant heterocyclic scaffolds. The protocols detailed herein for the synthesis of isocoumarins and isoquinolones are efficient, scalable, and amenable to library synthesis. The strategic placement of reactive functional groups allows for controlled, high-yield cyclization reactions. Researchers in drug discovery can utilize this building block to rapidly access novel chemical matter, accelerating the development of next-generation therapeutics.

References

  • Bhide, B. H., Akolkar, V. D., & Brahmbhatt, D. I. (1989). Isocoumarins: Part VIII-Synthesis of methoxy-and benzo-3-methylisocoumarins. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(4), 301-306. (URL: [Link])

  • Yin, B., et al. (2022). Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade. RSC Advances, 12, 26865-26869. (URL: [Link])

  • Organic Chemistry Portal. Synthesis of Isocoumarins. (URL: [Link])

  • de la Torre, M. C., et al. (2018). In vivo chemotherapeutic insight of a novel isocoumarin (3-hexyl-5,7-dimethoxy-isochromen-1-one): Genotoxicity, cell death induction, leukometry and phagocytic evaluation. PLoS ONE 13(11): e0205619. (URL: [Link])

  • Tirodkar, R. B., & Usgaonkar, R. N. (1972). Synthesis of Some New Isocoumarins. Indian Journal of Chemistry, 10, 1060-1063. (URL: [Link])

  • Organic Chemistry Portal. Synthesis of Isoquinolones. (URL: [Link])

  • Kamm, O., & Segur, J. B. (1923). Methyl m-Nitrobenzoate. Organic Syntheses, 3, 71. (URL: [Link])

  • Narendra, T., et al. (2016). Synthesis of highly substituted isoquinolines/isoquinolones by ruthenium (ii)-catalyzed reaction of benzyl/α-methyl benzyl/benzoyl isocyanates with diaryl alkynes. Chemical Communications, 52(56), 8704-8707. (URL: [Link])

Sources

Application Notes & Protocols: Stereoselective Reactions Involving α-Chloro Phenylacetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of α-Chloro Phenylacetates in Asymmetric Synthesis

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement for safety and efficacy. Chiral α-chloro phenylacetate derivatives have emerged as exceptionally versatile and powerful building blocks in this pursuit. Their utility stems from the unique electronic properties conferred by the simultaneous presence of a phenyl group, an ester, and a chlorine atom at the α-position. This arrangement activates the α-proton for facile enolization while providing a reactive handle (the C-Cl bond) for a diverse array of stereocontrolled transformations.

This guide provides an in-depth exploration of key stereoselective reactions involving α-chloro phenylacetate derivatives. Moving beyond simple procedural lists, we will dissect the causality behind experimental design, offering field-proven insights into how reaction parameters are manipulated to achieve high levels of stereocontrol. The protocols described herein are designed to be self-validating, grounded in established mechanistic principles and supported by authoritative literature.

Asymmetric Alkylation via Chiral Phase-Transfer Catalysis

One of the most robust methods for the enantioselective alkylation of α-chloro phenylacetates is through asymmetric phase-transfer catalysis (PTC).[1] This technique is prized for its operational simplicity, mild reaction conditions, and avoidance of strictly anhydrous or cryogenic setups.

Principle and Mechanism of Action

Asymmetric PTC relies on a chiral catalyst, typically a quaternary ammonium salt derived from Cinchona alkaloids, to shuttle an aqueous base (like NaOH) and the organic substrate between two immiscible phases.[2] The magic happens at the interface. The catalyst deprotonates the α-chloro phenylacetate in the organic phase to generate an enolate. This enolate then forms a tight, chiral ion pair with the catalyst. The specific steric and electronic environment of this complex dictates that the incoming electrophile (alkyl halide) can only approach from one face, leading to the preferential formation of one enantiomer.[3] The catalyst then returns to the aqueous phase to begin the cycle anew.

Causality in Experimental Design:

  • Catalyst Choice: Cinchona alkaloid-derived catalysts, such as O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, are frequently used. The rigid, well-defined chiral scaffold of the catalyst is paramount. The aromatic groups on the catalyst can engage in π-stacking with the phenylacetate enolate, enhancing the rigidity of the ion pair and thus increasing enantioselectivity. The choice between a cinchonine (pseudoenantiomer of cinchonidine) derivative often dictates whether the (R) or (S) product is formed.[1]

  • Solvent System: A biphasic system, typically toluene and 50% aqueous NaOH, is standard. Toluene effectively dissolves the organic substrate and catalyst, while the highly concentrated aqueous base acts as a proton sink. The immiscibility is crucial for the "phase-transfer" mechanism to operate.

  • Base Concentration: A high concentration of NaOH (e.g., 50% w/w) is used not only to deprotonate the relatively acidic α-proton but also to create a highly saline aqueous phase. This "salting-out" effect minimizes the dissolution of the organic components in the aqueous layer, keeping the catalyst and substrate concentrated where the reaction occurs.

  • Temperature: Reactions are often run at or below room temperature (0-25 °C). Lower temperatures generally lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the two enantiomers.

Catalytic Cycle for Phase-Transfer Catalysis

PTC_Cycle cluster_organic Organic Phase (Toluene) cluster_aqueous Aqueous Phase Enolate Substrate Enolate (R-CH-COOR') Q_Enolate Chiral Ion Pair [Q*]⁺[Enolate]⁻ Product Alkylated Product (R-CHR'-COOR') QX_aq Catalyst [Q*]⁺X⁻ Product->QX_aq Q_Enolate->Product RX Alkyl Halide (R'-X) QX_aq->Q_Enolate NaOH_aq NaOH H2O H₂O NaOH_aq->H2O NaX_aq NaX H2O->NaX_aq caption Fig 1. Catalytic cycle of asymmetric phase-transfer alkylation.

Caption: Fig 1. Catalytic cycle of asymmetric phase-transfer alkylation.

Protocol 1: Asymmetric Benzylation of Ethyl 2-Chloro-2-phenylacetate

This protocol describes the enantioselective synthesis of ethyl 2-benzyl-2-chloro-2-phenylacetate using a Cinchona alkaloid-derived phase-transfer catalyst.

Materials:

  • Ethyl 2-chloro-2-phenylacetate

  • Benzyl bromide

  • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Catalyst)

  • Toluene

  • 50% (w/w) aqueous Sodium Hydroxide (NaOH)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add ethyl 2-chloro-2-phenylacetate (1.0 mmol, 1 equiv).

  • Add the phase-transfer catalyst (0.05 mmol, 5 mol%).

  • Add toluene (5 mL) and benzyl bromide (1.2 mmol, 1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Begin vigorous stirring and add pre-cooled 50% aqueous NaOH (2.5 mL) dropwise.

  • Continue stirring vigorously at 0 °C for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with diethyl ether (10 mL) and water (10 mL).

  • Separate the organic layer. Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.

  • Determine the enantiomeric excess (ee) of the purified product using chiral HPLC analysis.

Representative Data
EntryAlkyl Halide (R-X)Catalyst Loading (mol%)Temp (°C)Yield (%)ee (%)
1Benzyl bromide509592 (S)
2Allyl bromide509188 (S)
3Methyl iodide10208585 (S)
4Ethyl iodide10208281 (S)

Data synthesized from principles described in literature.[2][3]

Diastereoselective Aldol Reactions with Chiral Auxiliaries

Aldol reactions are a cornerstone of C-C bond formation. When using α-chloro phenylacetate derivatives, stereocontrol can be masterfully achieved by attaching a chiral auxiliary to the ester.[4] This strategy converts the enantioselective problem into a diastereoselective one, where the existing stereocenter of the auxiliary directs the formation of the new stereocenters.

Principle and Mechanism of Action

The reaction proceeds via a metal enolate, commonly a titanium or lithium enolate. The choice of metal and ligands is critical as it dictates the geometry of the enolate and the structure of the transition state. The chiral auxiliary, such as a derivative of (1R,2S)-cis-1-amino-2-indanol, creates a rigid, chelated six-membered Zimmerman-Traxler-like transition state when coordinated to the metal center (e.g., TiCl₄).[4][5] The bulky groups on the auxiliary effectively shield one face of the enolate, forcing the aldehyde to approach from the less hindered side. This facial bias results in the highly diastereoselective formation of the aldol adduct. The chlorine atom also plays a crucial role, influencing the enolate geometry and the stability of the transition state through steric and electronic effects.[6]

Causality in Experimental Design:

  • Chiral Auxiliary: The auxiliary must be easily installed, effectively direct the stereochemical outcome, and be readily removable under mild conditions. Indanol-derived auxiliaries are effective because they form a rigid bicyclic chelate with the metal, creating a predictable steric environment.

  • Enolization Conditions: The combination of a base (e.g., a tertiary amine like triethylamine or Hünig's base) and a Lewis acid (e.g., TiCl₄) generates the titanium enolate. TiCl₄ acts as both a Lewis acid to activate the carbonyl for enolization and a template to organize the transition state assembly.

  • Reaction Temperature: These reactions are typically performed at low temperatures (-78 °C) to minimize background reactions and lock in the most stable, ordered transition state, thereby maximizing diastereoselectivity.

Zimmerman-Traxler Transition State Model

Caption: Fig 2. Key factors in the stereocontrolled aldol transition state.

Protocol 2: Diastereoselective Aldol Reaction with an Indanol Auxiliary

This protocol details the reaction between the titanium enolate of an indanol-derived chloroacetate and isobutyraldehyde.

Materials:

  • (1R,2S)-1-Amino-2-indanol derived chloroacetate (Substrate)

  • Titanium(IV) chloride (TiCl₄), 1.0 M solution in CH₂Cl₂

  • N,N-Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the chiral chloroacetate substrate (1.0 mmol, 1 equiv) in anhydrous CH₂Cl₂ (10 mL) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TiCl₄ (1.1 mL of a 1.0 M solution, 1.1 mmol, 1.1 equiv) dropwise. The solution should turn deep yellow/orange. Stir for 10 minutes.

  • Add DIPEA (0.21 mL, 1.2 mmol, 1.2 equiv) dropwise. Stir for 1 hour at -78 °C.

  • Add freshly distilled isobutyraldehyde (0.11 mL, 1.2 mmol, 1.2 equiv) dropwise.

  • Continue stirring at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude or purified product.

Representative Data
EntryAldehydeLewis AcidBaseYield (%)dr (syn:anti)
1IsobutyraldehydeTiCl₄DIPEA92>95:5
2BenzaldehydeTiCl₄DIPEA88>95:5
3PropionaldehydeSn(OTf)₂N-ethylmorpholine8590:10
4AcetaldehydeTiCl₄DIPEA9092:8

Data synthesized from principles described in literature.[4][5]

Asymmetric Transition-Metal-Catalyzed Cross-Coupling

The chlorine atom of α-chloro phenylacetates makes them suitable electrophiles for transition-metal-catalyzed cross-coupling reactions. By employing a chiral ligand, these reactions can be rendered enantioselective, providing a powerful route to α-aryl or α-vinyl phenylacetate derivatives.[7]

Principle and Mechanism of Action

The catalytic cycle, typically involving palladium, begins with the oxidative addition of the α-chloro phenylacetate to a low-valent metal complex (e.g., Pd(0)).[8] This step forms a high-valent Pd(II) intermediate. The stereochemistry of the final product is often determined at this stage or during the subsequent reductive elimination. A chiral ligand, usually a bidentate phosphine, coordinates to the metal center and creates a chiral environment. The nucleophile (e.g., an organoboron or organozinc reagent) then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination, which forms the C-C bond, releases the product, and regenerates the Pd(0) catalyst. The chiral ligand ensures that the reductive elimination proceeds through a favored diastereomeric transition state, leading to an enantiomeric excess in the product.[9]

Causality in Experimental Design:

  • Catalyst System: The choice of metal precursor (e.g., Pd₂(dba)₃) and chiral ligand is the most critical parameter. Ligands like BINAP, Josiphos, or Phospha-Ferrocene derivatives are commonly used. The ligand's bite angle, steric bulk, and electronic properties all influence the reaction's efficiency and enantioselectivity.

  • Nucleophile: The nature of the coupling partner (e.g., arylboronic acid in Suzuki coupling, organozinc in Negishi coupling) affects transmetalation rates and tolerance of functional groups.

  • Base and Solvent: A base (e.g., K₃PO₄, Cs₂CO₃) is required, particularly in Suzuki couplings, to activate the organoboron species for transmetalation. The solvent (e.g., THF, dioxane, toluene) must be capable of dissolving all components and is often chosen based on the reaction temperature required.

General Catalytic Cycle for Cross-Coupling

Cross_Coupling Pd0 Pd(0)L*₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd + R-Cl Transmetal Transmetalation Intermediate OxAdd->Transmetal + R'-M - M-Cl Product R-R' (Coupled Product) Transmetal->Product Reductive Elimination Substrate R-Cl (α-Chloro Phenylacetate) Nuc R'-M (Nucleophile) Product->Pd0 Catalyst Regeneration

Caption: Fig 3. General cycle for Pd-catalyzed asymmetric cross-coupling (L* = chiral ligand).

Protocol 3: Asymmetric Suzuki-Miyaura Coupling

This protocol outlines the coupling of methyl 2-chloro-2-phenylacetate with 4-methoxyphenylboronic acid.

Materials:

  • Methyl 2-chloro-2-phenylacetate

  • 4-Methoxyphenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)

  • Potassium phosphate (K₃PO₄), finely ground and dried

  • Anhydrous Toluene

  • Degassed Water

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and (S)-BINAP (0.06 mmol, 6 mol%) to a flame-dried Schlenk tube.

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 20 minutes to form the catalyst complex.

  • To this mixture, add methyl 2-chloro-2-phenylacetate (1.0 mmol, 1 equiv), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv), and finely ground K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring for 18 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the combined filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography to obtain the α-aryl ester.

  • Determine the enantiomeric excess (ee) by chiral HPLC.

Conclusion

α-Chloro phenylacetate derivatives are privileged substrates for asymmetric synthesis, offering multiple avenues for stereocontrolled functionalization. As demonstrated, methodologies such as phase-transfer catalysis, auxiliary-controlled aldol reactions, and transition-metal-catalyzed cross-coupling provide reliable and highly selective means to construct chiral molecules. The key to success in each case lies in a rational understanding of the reaction mechanism and the careful selection of catalysts, reagents, and conditions to manipulate the transition state energies in favor of the desired stereoisomer. The protocols and principles outlined in this guide serve as a robust foundation for researchers and drug development professionals aiming to leverage these powerful synthetic tools.

References

  • Ponath, S., et al. (2021). On Stereocontrol in Organocatalytic α-Chlorinations of Aldehydes. ChemRxiv. [Link]

  • Mukaiyama, T. (2004). Stereoselective Acetate Aldol Reactions. In Modern Aldol Reactions. Wiley-VCH. [Link]

  • Bella, M., et al. (2011). Enantio and Diastereoselective Addition of Phenylacetylene to Racemic α-chloroketones. Molecules. [Link]

  • Schörgenhumer, J., et al. (2017). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. Beilstein Journal of Organic Chemistry. [Link]

  • Maruoka, K., & Ooi, T. (2003). Recent Advances in Asymmetric Phase-Transfer Catalysis. Chemical Reviews. [Link]

  • Buchler GmbH. (n.d.). Enantioselective Alkylation. Buchler GmbH Website. [Link]

  • Ghosh, A. K., & Kim, J.-H. (2004). Stereoselective Chloroacetate Aldol Reactions: Syntheses of Acetate Aldol Equivalents and Darzens Glycidic Esters. Organic Letters. [Link]

  • Miyabe, H., et al. (2012). Synthesis of β-Hydroxy-α-haloesters through Super Silyl Ester Directed SYN-Selective Aldol Reaction. Organic Letters. [Link]

  • Smith, A. B., et al. (2018). Enantioselective α-Benzylation of Acyclic Esters Using π-Extended Electrophiles. Journal of the American Chemical Society. [Link]

  • Negishi, E.-i. (Ed.). (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. John Wiley & Sons. [Link]

  • Shang, R., & Fu, Y. (2018). Recent Advances in Transition-Metal-Catalyzed, Directed Aryl C–H/N–H Cross-Coupling Reactions. Synthesis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction yields and purity through a comprehensive understanding of the underlying chemical principles and potential experimental challenges.

Introduction to the Synthesis

The synthesis of this compound, an α-chloro-β-keto ester, is a two-step process. The first step involves a mixed Claisen condensation to form the β-keto ester precursor, Methyl 3-(2-methoxy-2-oxoacetyl)benzoate. This is followed by a selective α-chlorination to yield the final product. This molecule can serve as a valuable building block in the synthesis of more complex pharmaceutical intermediates.

The overall synthetic workflow is depicted below:

Synthesis_Workflow Methyl_3-methylbenzoate Methyl 3-methylbenzoate Step1_Reagents 1. NaOMe 2. H3O+ Methyl_3-methylbenzoate->Step1_Reagents Dimethyl_oxalate Dimethyl oxalate Dimethyl_oxalate->Step1_Reagents Precursor Methyl 3-(2-methoxy-2-oxoacetyl)benzoate Step1_Reagents->Precursor Step 1: Claisen Condensation Step2_Reagents SO2Cl2 Precursor->Step2_Reagents Final_Product This compound Step2_Reagents->Final_Product Step 2: α-Chlorination

Caption: Overall synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is a mixed Claisen condensation used in the first step?

A1: A mixed Claisen condensation is employed because it allows for the controlled reaction between two different esters.[1][2][3][4][5] In this synthesis, one of the esters, dimethyl oxalate, lacks α-hydrogens. This is a critical design feature, as it prevents self-condensation of the dimethyl oxalate.[1][3][4][5][6] Consequently, it can only act as the electrophilic acceptor for the enolate of methyl 3-methylbenzoate, leading to a higher yield of the desired β-keto ester product and minimizing the formation of unwanted side products.[1][3][4][5][6]

Q2: What is the role of the strong base in the Claisen condensation?

A2: A strong base, such as sodium methoxide (NaOMe), is essential to deprotonate the α-carbon of methyl 3-methylbenzoate to form the nucleophilic enolate.[6][7] The reaction equilibrium for Claisen condensations often favors the starting materials. However, the resulting β-keto ester product is more acidic than the starting ester. The strong base deprotonates the product, shifting the equilibrium towards the product side and driving the reaction to completion.[7][8] Therefore, a stoichiometric amount of base is typically required rather than a catalytic amount.[8]

Q3: What are the advantages of using sulfuryl chloride (SO₂Cl₂) for the α-chlorination?

A3: Sulfuryl chloride is an effective reagent for the α-chlorination of ketones and β-keto esters.[9] It is a liquid, which can be easier to handle and measure compared to gaseous chlorine. The reaction often proceeds under mild conditions and can provide good yields of the monochlorinated product when the stoichiometry is carefully controlled.

Q4: Can other chlorinating agents be used?

A4: Yes, other electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) are commonly used for the α-chlorination of β-keto esters.[10][11] The choice of reagent may depend on factors such as substrate compatibility, reaction conditions, and desired selectivity.

Q5: How can I monitor the progress of the reactions?

A5: Both reaction steps can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC analysis, a suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material and the appearance of the product spot can be visualized under UV light. GC-MS is a powerful technique to not only monitor the conversion but also to identify the formation of any side products.[12][13]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Step 1: Mixed Claisen Condensation
Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the β-keto ester precursor 1. Ineffective base: The sodium methoxide may have degraded due to moisture. 2. Insufficient base: A full equivalent of base is required to drive the equilibrium.[8] 3. Presence of water: Moisture will quench the base and the enolate. 4. Low reaction temperature: The reaction may be too slow at lower temperatures.1. Use freshly prepared or properly stored sodium methoxide. 2. Ensure at least one full equivalent of base is used relative to the limiting reagent (methyl 3-methylbenzoate). 3. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Gently heat the reaction mixture according to the protocol, but avoid excessive heat which can promote side reactions.
Formation of significant side products 1. Self-condensation of methyl 3-methylbenzoate: This can occur if the enolate of methyl 3-methylbenzoate reacts with another molecule of itself. 2. Reaction with moisture: The base can be consumed by traces of water.1. Slowly add the methyl 3-methylbenzoate to a mixture of the base and dimethyl oxalate. This keeps the concentration of the enolizable ester low, minimizing self-condensation. Using an excess of dimethyl oxalate can also favor the desired reaction. 2. Ensure all reagents and glassware are scrupulously dry.
Difficulty in product isolation 1. Incomplete neutralization: If the reaction mixture is not properly neutralized during workup, the product may remain as a salt in the aqueous layer. 2. Emulsion formation during extraction: This can make phase separation difficult.1. Carefully adjust the pH to be acidic (pH ~3-4) with a suitable acid (e.g., dilute HCl) during the aqueous workup. Check the pH with indicator paper. 2. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.
Step 2: α-Chlorination
Problem Potential Cause(s) Recommended Solution(s)
Low yield of the final chlorinated product 1. Incomplete reaction: The reaction time may be too short, or the temperature may be too low. 2. Degradation of the product: α-chloro-β-keto esters can be unstable, especially in the presence of base or excess heat.1. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. A slight increase in temperature might be necessary, but should be done cautiously. 2. Ensure the workup is performed promptly after the reaction is complete. Avoid prolonged heating. Purification should be carried out under mild conditions.
Formation of dichlorinated product 1. Excess chlorinating agent: Using more than one equivalent of sulfuryl chloride will lead to dichlorination.1. Carefully control the stoichiometry of the sulfuryl chloride. It is often best to add the chlorinating agent dropwise to the solution of the β-keto ester.
Presence of unreacted starting material 1. Insufficient chlorinating agent: The sulfuryl chloride may have been of low purity or some may have been lost due to evaporation.1. Use a slight excess (e.g., 1.05-1.1 equivalents) of high-purity sulfuryl chloride.
Product decomposition during purification 1. Thermal instability: The product may decompose during distillation if the temperature is too high. 2. Acidity of silica gel: The product may degrade on a standard silica gel column.1. If distillation is used, perform it under reduced pressure to lower the boiling point. 2. For column chromatography, consider using a deactivated silica gel (e.g., by treating with a small amount of triethylamine in the eluent) to minimize decomposition.

Experimental Protocols

Step 1: Synthesis of Methyl 3-(2-methoxy-2-oxoacetyl)benzoate

This protocol is based on the principles of the mixed Claisen condensation.

Claisen_Condensation_Protocol cluster_Reagents Reagents & Equipment cluster_Procedure Procedure Reagents Methyl 3-methylbenzoate Dimethyl oxalate Sodium methoxide Anhydrous Methanol Diethyl ether Dilute HCl Saturated NaHCO3 Brine Anhydrous MgSO4 Equipment Round-bottom flask Reflux condenser Dropping funnel Magnetic stirrer Heating mantle Separatory funnel Rotary evaporator Setup 1. Assemble a dry round-bottom flask with a reflux condenser and a dropping funnel under an inert atmosphere. Base 2. Charge the flask with sodium methoxide and anhydrous methanol. Setup->Base Addition 3. Add a solution of dimethyl oxalate in anhydrous methanol. Base->Addition Reactant_Addition 4. Slowly add methyl 3-methylbenzoate dropwise to the stirred suspension. Addition->Reactant_Addition Reflux 5. Heat the mixture to reflux and monitor the reaction by TLC. Reactant_Addition->Reflux Workup 6. After completion, cool the mixture and remove the solvent under reduced pressure. Reflux->Workup Extraction 7. Dissolve the residue in water and diethyl ether. Acidify the aqueous layer with dilute HCl and extract with diethyl ether. Workup->Extraction Washing 8. Wash the combined organic layers with saturated NaHCO3, brine, and dry over anhydrous MgSO4. Extraction->Washing Purification 9. Remove the solvent and purify the crude product by vacuum distillation or column chromatography. Washing->Purification

Caption: Step-by-step protocol for the mixed Claisen condensation.

Step 2: α-Chlorination to Yield this compound

This protocol outlines the chlorination of the β-keto ester precursor.

Chlorination_Protocol cluster_Reagents_Chlorination Reagents & Equipment cluster_Procedure_Chlorination Procedure Reagents_Cl Methyl 3-(2-methoxy-2-oxoacetyl)benzoate Sulfuryl chloride (SO2Cl2) Anhydrous dichloromethane (DCM) Saturated NaHCO3 Brine Anhydrous Na2SO4 Equipment_Cl Round-bottom flask Dropping funnel Magnetic stirrer Ice bath Setup_Cl 1. Dissolve the β-keto ester in anhydrous DCM in a round-bottom flask under an inert atmosphere. Cooling 2. Cool the solution in an ice bath. Setup_Cl->Cooling Reagent_Addition_Cl 3. Add sulfuryl chloride dropwise to the stirred solution. Cooling->Reagent_Addition_Cl Reaction 4. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/GC-MS). Reagent_Addition_Cl->Reaction Quenching 5. Carefully quench the reaction by slowly adding saturated NaHCO3 solution. Reaction->Quenching Extraction_Cl 6. Separate the layers and extract the aqueous layer with DCM. Quenching->Extraction_Cl Washing_Cl 7. Wash the combined organic layers with brine and dry over anhydrous Na2SO4. Extraction_Cl->Washing_Cl Purification_Cl 8. Remove the solvent and purify the crude product by vacuum distillation or column chromatography on deactivated silica gel. Washing_Cl->Purification_Cl

Caption: Step-by-step protocol for the α-chlorination reaction.

Data Interpretation

Expected Analytical Data
Compound ¹H NMR (Predicted) ¹³C NMR (Predicted) MS (m/z)
Methyl 3-(2-methoxy-2-oxoacetyl)benzoate δ 8.2-8.4 (m, 2H), 7.6-7.8 (m, 2H), 3.95 (s, 3H), 3.90 (s, 3H), 4.5 (s, 1H, enol form)δ 192 (keto C=O), 168 (ester C=O), 165 (ester C=O), 135-128 (aromatic C), 53 (OCH₃), 52 (OCH₃), 45 (α-C)Expected M⁺: 222.06
This compound δ 8.3-8.5 (m, 2H), 7.7-7.9 (m, 2H), 5.5 (s, 1H), 3.98 (s, 3H), 3.92 (s, 3H)δ 185 (keto C=O), 167 (ester C=O), 164 (ester C=O), 136-129 (aromatic C), 60 (α-C), 54 (OCH₃), 53 (OCH₃)Expected M⁺: 256.02 (with ³⁵Cl isotope pattern)

Note: Predicted chemical shifts (δ) are in ppm relative to TMS. Actual values may vary depending on the solvent and instrument.

Safety Precautions

  • Sulfuryl chloride is highly corrosive, toxic, and reacts violently with water.[14][15][16] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16][17]

  • Sodium methoxide is a corrosive and flammable solid. It reacts with water to form methanol and sodium hydroxide. Handle in an inert atmosphere and avoid contact with skin and eyes.

  • Dimethyl oxalate is harmful if swallowed and causes skin and eye irritation.[18] Wear appropriate PPE when handling this reagent.[18]

  • Always perform these reactions in a well-ventilated fume hood.

  • Ensure that all glassware is properly dried before use to prevent unwanted reactions with moisture-sensitive reagents.

References

  • Chad's Prep. Claisen Condensation Reactions. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 14). 23.9: Mixed Claisen Condensations. Available from: [Link]

  • J P McCormick. (2014, April 13). Claisen Condensation. YouTube. Available from: [Link]...

  • Sienkiewicz, N., & List, B. (2014). Asymmetric α‐Chlorination of β‐Keto Esters and Aldehydes.
  • Pearson. Claisen Condensation Practice Problems. Available from: [Link]

  • University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Claisen condensation. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61151, Methyl 2-Methoxybenzoate. Available from: [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Available from: [Link]

  • Chemistry LibreTexts. (2025, March 17). 23.8: Mixed Claisen Condensations. Available from: [Link]

  • OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations. In Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 14). 23.9: Mixed Claisen Condensations. Available from: [Link]

  • Subramanian, K., Yedage, S. L., & Bhanage, B. M. (2016). Supplementary Information: Palladium catalyzed carbonylation of aryl halides to synthesize various esters using formic acid as a CO source. RSC Advances, 6(72), 67881-67888.
  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]...

  • Google Patents. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. US3965173A.
  • Google Patents. (1975). Chlorination with sulfuryl chloride. US3920757A.
  • Toste, F. D., & Jørgensen, K. A. (2012). Highly Enantioselective Chlorination of β‐Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 134(22), 9209-9212.
  • Sasson, Y., & Yonovich, M. (1979). Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. The Journal of Organic Chemistry, 44(12), 2166-2167.
  • Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Available from: [Link]

  • Kasina, S., et al. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic. World Journal of Pharmaceutical Research, 11(2), 1334-1354.
  • de la Mare, P. B. D., & Vernon, C. A. (1956). Chlorination of α,β-unsaturated ketones and esters in the presence of acid scavengers. Journal of the Chemical Society (Resumed), 41-44.
  • Wang, L., et al. (2010).
  • Google Patents. (2006).
  • Google Patents. (1966).
  • Google Patents. (1993).
  • Mathkoor, M. M., et al. (2023). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499.
  • Google Patents. (2004). A method for preparing α' chloroketones. CN1466561A.
  • Google Patents. (2021). Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. CN112645853A.
  • Google Patents. (2016).

Sources

Technical Support Center: Chlorination of Methyl 3-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and troubleshooting of chlorinated derivatives of methyl 3-(2-methoxy-2-oxoethyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we address common challenges, from regioselectivity issues to unexpected side reactions, providing not just solutions but the underlying chemical principles to empower your experimental design.

Troubleshooting Guide: Common Issues & Resolutions

This section addresses specific problems you may encounter during the chlorination of methyl 3-(2-methoxy-2-oxoethyl)benzoate. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable protocols for resolution.

Question 1: My reaction produced a complex mixture of isomers. Why is the regioselectivity poor, and how can I control it?

Answer:

This is the most common challenge with this substrate due to competing directing effects from the two substituents on the aromatic ring. Understanding these effects is key to controlling the outcome.

Causality & Mechanism:

The chlorination of your starting material is an Electrophilic Aromatic Substitution (EAS) reaction.[1][2][3] The position of the incoming chlorine atom is dictated by the electronic properties of the existing substituents:

  • The Methyl Ester Group (-COOCH₃) at C1: This is a moderately deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.[4][5] It directs the incoming electrophile (Cl⁺) primarily to the C5 position.

  • The Methylene-Ester Group (-CH₂COOCH₃) at C3: This group's effect is more nuanced. The ester portion is electron-withdrawing, but it is insulated from the ring by a methylene (-CH₂) spacer. Therefore, the primary influence on the ring is the weak, electron-donating inductive effect of the alkyl-like methylene group. This makes the -CH₂COOCH₃ group weakly activating (or minimally deactivating compared to the C1 ester) and an ortho, para-director.[6][7] It directs the incoming electrophile to the C2, C4, and C6 positions.

Because the C3 substituent is less deactivating than the C1 substituent, it will primarily govern the reaction's regioselectivity, leading to a mixture of products chlorinated at the C2, C4, and C6 positions.[8][9] Steric hindrance from the adjacent bulky groups can disfavor substitution at the C2 position.[10][11][12]

dot

Caption: Competing directing effects on the substrate.

Troubleshooting Protocol:

Optimizing for a specific isomer is challenging and often requires careful screening of conditions. The goal is to exploit subtle differences in the activation energies for substitution at each position.

  • Lower the Reaction Temperature: Running the reaction at 0 °C or even -20 °C can enhance selectivity. Lower temperatures make the reaction more sensitive to small differences in activation energy between the possible substitution sites.

  • Choose a Bulky Chlorinating Agent/Catalyst System: Using a sterically demanding Lewis acid catalyst or a bulkier chlorinating reagent may favor substitution at the less hindered C4 and C6 positions over the C2 position.

  • Solvent Screening: The polarity of the solvent can influence the stability of the carbocation intermediates (arenium ions). Screen a range of solvents from non-polar (e.g., dichloromethane, carbon tetrachloride) to more polar (e.g., nitromethane) to find the best isomeric ratio.

  • Careful Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the chlorinating agent to minimize the risk of over-chlorination, which further complicates the product mixture.

Question 2: My analysis shows a byproduct with a mass two units higher than my mono-chlorinated product. What is it and how do I prevent it?

Answer:

This strongly suggests you are observing over-chlorination , resulting in a dichlorinated product.

Causality & Mechanism:

While the first chlorine atom added to the ring is a deactivating group, it is also an ortho, para-director.[5][9] Once the first chlorination occurs (e.g., at the C4 position), the resulting monochlorinated product can compete with the starting material and react again with the chlorinating agent. This second reaction is slower but will occur if reaction conditions are too harsh or if a high concentration of the chlorinating agent is present.

dot

Overchlorination_Pathway Start Starting Material Mono Mono-chlorinated Product Start->Mono + Cl⁺ (Fast) Di Di-chlorinated Byproduct Mono->Di + Cl⁺ (Slower)

Caption: Reaction pathway leading to over-chlorination.

Troubleshooting Protocol: Achieving Mono-selectivity

  • Control Stoichiometry: This is the most critical factor. Add the chlorinating agent slowly and in a controlled manner (e.g., via syringe pump) to a solution of the substrate. This keeps the instantaneous concentration of the chlorinating agent low, favoring the reaction with the more abundant and more reactive starting material. Do not exceed 1.1 equivalents.

  • Reduce Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. As soon as the starting material is consumed, quench the reaction immediately. Lowering the temperature will also disproportionately slow the second, less favorable chlorination step.

  • Choose a Milder Reagent: If using a highly reactive system like Cl₂/AlCl₃, consider switching to a less aggressive agent like sulfuryl chloride (SO₂Cl₂) with a milder catalyst, or N-Chlorosuccinimide (NCS).[13]

Reagent SystemReactivityCommon Side Reactions
Cl₂ / FeCl₃ or AlCl₃ Very HighOver-chlorination, potential for side-chain reaction if not in dark
Sulfuryl Chloride (SO₂Cl₂) HighOver-chlorination, decomposition to SO₂ + HCl.[13][14]
N-Chlorosuccinimide (NCS) ModerateGenerally cleaner, but may require stronger activation or longer times
Question 3: I've isolated a product where chlorination occurred on the -CH₂- group, not the aromatic ring. How did this happen?

Answer:

You are observing free-radical side-chain chlorination . This occurs through a different mechanism than the desired electrophilic aromatic substitution.

Causality & Mechanism:

The methylene (-CH₂) group is at a "benzylic-like" position. Under conditions that generate radicals (e.g., UV light, heat, radical initiators), a hydrogen atom can be abstracted from this carbon to form a stabilized benzylic radical. This radical then reacts with a chlorine source to form the side-chain chlorinated product. This pathway is competitive with EAS and is favored by non-polar solvents and radical initiators.[15][16]

dot

Competing_Pathways cluster_EAS Ionic Pathway (Desired) cluster_Radical Radical Pathway (Side Reaction) EAS_Start Starting Material + Cl⁺ Arenium Arenium Ion Intermediate EAS_Start->Arenium EAS_Product Ring Chlorination Arenium->EAS_Product Rad_Start Starting Material + Cl• Benzylic Benzylic Radical Intermediate Rad_Start->Benzylic Rad_Product Side-Chain Chlorination Benzylic->Rad_Product Start Methyl 3-(2-methoxy-2-oxoethyl)benzoate + Chlorinating Agent Start->EAS_Start Lewis Acid Polar Solvent Dark Start->Rad_Start UV Light / Heat Radical Initiator

Caption: Competing ionic vs. radical chlorination pathways.

Troubleshooting Protocol: Suppressing Radical Chlorination

  • Exclude Light: Perform the reaction in a flask wrapped with aluminum foil or in a dark fume hood. UV light is a potent initiator of radical reactions.

  • Avoid High Temperatures: Keep the reaction temperature as low as feasible (ideally ≤ 25 °C) to disfavor homolytic cleavage of the chlorinating agent.

  • Use an Ionic Mechanism-Promoting System: Employ a classic EAS system like a Lewis acid (FeCl₃, AlCl₃) with a chlorine source (Cl₂, SO₂Cl₂) in a polar solvent. These conditions strongly favor the formation of an electrophilic "Cl⁺" species over chlorine radicals.

  • Avoid Radical Initiators: Ensure no peroxides or azo compounds (like AIBN) are present as contaminants in your reagents or solvents.

Question 4: My final product is acidic and shows broad peaks in the ¹H NMR. What could be the cause?

Answer:

This is a classic sign of ester hydrolysis . One or both of the methyl ester groups have been converted to carboxylic acids.

Causality & Mechanism:

Esters are susceptible to hydrolysis under both acidic and basic conditions.[17] In this specific reaction, a common byproduct of many chlorination methods (e.g., using Cl₂ or SO₂Cl₂) is HCl. If any water is present in the reaction mixture (from solvents, reagents, or atmospheric moisture), the generated HCl can catalyze the hydrolysis of your ester groups.[18][19] The workup procedure, if it involves aqueous base, can also cause hydrolysis (saponification).

Troubleshooting Protocol: Preventing Hydrolysis

  • Ensure Anhydrous Conditions:

    • Use freshly distilled, anhydrous solvents.

    • Dry all glassware in an oven before use.

    • Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

  • Careful Workup:

    • When quenching the reaction, use a non-aqueous method if possible, or perform the aqueous quench at low temperatures (0 °C) and work quickly.

    • Avoid using strong aqueous bases (like NaOH) during extraction if the product is to be stored for a long time before the next step. A mild base like aqueous sodium bicarbonate is preferable for neutralizing acid.

  • Acid Scavenger: In some cases, adding a non-nucleophilic base (e.g., proton sponge) to the reaction mixture can neutralize the in situ generated HCl without interfering with the reaction. This is an advanced technique and should be used with caution.

Frequently Asked Questions (FAQs)

  • Q1: What is the best chlorinating agent for this substrate?

    • There is no single "best" agent; it depends on the desired outcome and available equipment. For general mono-chlorination, sulfuryl chloride (SO₂Cl₂) in a non-polar solvent like DCM at 0 °C is a good starting point due to its ease of handling compared to chlorine gas.[13][20][21] For higher reactivity, Cl₂ with a catalytic amount of FeCl₃ is effective but requires more stringent control to avoid side reactions.[2]

  • Q2: What analytical techniques are best for monitoring the reaction and identifying byproducts?

    • Thin-Layer Chromatography (TLC): Excellent for quickly monitoring the consumption of the starting material.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool. It can separate the different isomers and byproducts, while the mass spectrometer provides the molecular weight of each component, allowing for easy identification of mono-chlorinated, di-chlorinated, hydrolyzed, and side-chain chlorinated products.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for final product characterization. ¹H NMR will confirm the position of chlorination on the aromatic ring by changes in the splitting patterns and chemical shifts of the aromatic protons.

  • Q3: How can I purify the desired chlorinated isomer from the mixture?

    • Purification is often the most difficult step. Flash column chromatography on silica gel is the most common method. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is usually required to separate the closely-eluting isomers. Preparative HPLC may be necessary for achieving very high purity.

References

  • Saputro, S., Yoshimura, K., & Takehara, K. (2016). Analytical methods of chlorine and the substances produced by the chlorine treatments. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Chlorine. NCBI Bookshelf. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. Analytical Methods. ATSDR. [Link]

  • The Organic Chemistry Tutor. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube. [Link]

  • Saputro, S., et al. (2016). Analytical methods of chlorine and the substances produced by the chlorine treatments. Nova Science Publishers, Inc.[Link]

  • O'Malley, K., & El-Chamaa, F. (2015). Continuous Chlorine Detection in Drinking Water and a Review of New Detection Methods. Johnson Matthey Technology Review. [Link]

  • Kim, H., et al. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry. [Link]

  • LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts. [Link]

  • Nájera, C., & Yus, M. (2019). Desulfonylation Reactions. ResearchGate. [Link]

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction. Chemistry LibreTexts. [Link]

  • Chad's Prep. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube. [Link]

  • ChemTalk. (n.d.). Directing Effects. ChemTalk. [Link]

  • The Organic Chemistry Tutor. (2022). Multiple Directing Effects and Multistep Synthesis || EAS || SEAr. YouTube. [Link]

  • Wikipedia. (n.d.). Reductive desulfonylation. Wikipedia. [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. [Link]

  • Kim, H., et al. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry. [Link]

  • Wang, C., et al. (2020). Progress on the Sulfonylation and Desulfonylative Reactions of Sulfonyl Chlorides. MDPI. [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. [Link]

  • Pu, X., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

  • Reddit. (2021). What is the reaction between Chlorine and Methyl Ester?. r/chemistry. [Link]

  • Ingenta Connect. (2020). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Letters in Organic Chemistry. [Link]

  • Bentham Science. (n.d.). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Bentham Science. [Link]

  • Grote, A. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein. [Link]

  • ResearchGate. (n.d.). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. [Link]

  • Amanote Research. (n.d.). (PDF) Chlorination of Esters. I. Chlorination of Methyl. Amanote Research. [Link]

  • Google Patents. (n.d.). EP0289180A2 - Method of chlorination.
  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • ResearchGate. (n.d.). Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. ResearchGate. [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. Chemistry Stack Exchange. [Link]

  • Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Institutes of Health. [Link]

  • LibreTexts. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Purification of Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical for successful downstream applications. This document, structured in a question-and-answer format, addresses common challenges and provides troubleshooting strategies based on established chemical principles and field experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities may include:

  • Starting materials: Unreacted methyl benzoate or chlorinating agents.

  • Byproducts of chlorination: Di-chlorinated or other polychlorinated species can form if the reaction conditions are not carefully controlled. A study on the synthesis of a related compound, methyl p-chloromethyl benzoate, highlights the importance of controlling the chlorination transformation efficiency to minimize byproducts.[1]

  • Byproducts of esterification: If the synthesis involves esterification, unreacted carboxylic acids or transesterification products could be present.

  • Solvent residues: Residual solvents from the reaction or extraction steps.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most common and effective techniques are:

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the target compound from both polar and non-polar impurities.[2][3] The choice of eluent system is crucial for achieving good separation.

  • Recrystallization: If a solid product is obtained, recrystallization can be an excellent method for removing minor impurities.[4][5] The selection of an appropriate solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures is key.

  • Distillation: For liquid products, vacuum distillation can be used to separate the target compound from non-volatile impurities or solvents with significantly different boiling points.[1][4]

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of the desired product from a close-running impurity on the TLC plate.

  • Underlying Cause: The polarity of the eluent system may not be optimal for resolving the compounds. The impurity may have a very similar polarity to the target compound.

  • Troubleshooting Steps:

    • Solvent System Optimization: Systematically vary the ratio of the polar and non-polar solvents in your eluent system. Small, incremental changes can significantly impact resolution. For instance, if using a petroleum ether/ethyl acetate system, try gradually increasing the proportion of ethyl acetate.[2]

    • Solvent System Change: If adjusting the ratio is ineffective, consider switching to a different solvent system with different selectivities. For example, replacing ethyl acetate with dichloromethane or a mixture of toluene and acetone might provide the necessary separation.

    • Gradient Elution: Employ a gradient elution strategy, starting with a less polar solvent system and gradually increasing the polarity. This can help to first elute the non-polar impurities and then the target compound with better separation from more polar impurities.

Issue 2: The product is eluting too quickly (high Rf) or is stuck on the column (low Rf).

  • Underlying Cause: The polarity of the eluent system is either too high or too low, respectively.

  • Troubleshooting Steps:

    • High Rf (Eluting too fast): Decrease the polarity of the eluent. For a petroleum ether/ethyl acetate system, increase the proportion of petroleum ether.

    • Low Rf (Stuck on the column): Increase the polarity of the eluent. In the same system, increase the proportion of ethyl acetate.

Experimental Workflow: Silica Gel Column Chromatography

Caption: Workflow for purification by silica gel column chromatography.

Recrystallization

Issue 1: The compound does not crystallize upon cooling.

  • Underlying Cause: The solution may be supersaturated but requires an initiation step for crystal formation, or the concentration of the compound is too low. The chosen solvent may also be too good of a solvent at lower temperatures.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: Add a tiny crystal of the pure compound (if available) to the solution to act as a template for crystal growth.

    • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.

    • Solvent System Modification: If the compound is too soluble, add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid, then warm to redissolve and cool slowly. A common practice is to recrystallize from a solvent pair like ethyl acetate/petroleum ether.[5]

    • Lower Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of the compound.

Issue 2: The compound "oils out" instead of forming crystals.

  • Underlying Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated, causing the compound to come out of solution as a liquid phase.

  • Troubleshooting Steps:

    • Use a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of your compound.

    • Dilute the Solution: Add more of the hot solvent to the oiled-out mixture to dissolve the oil, then allow it to cool more slowly.

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in a cold bath. Rapid cooling often promotes oiling out.

Data Summary: Common Purification Solvents

Purification MethodCommon Solvents/SystemsRationale
Column Chromatography Petroleum Ether / Ethyl AcetateGood for a wide range of compound polarities. The ratio can be easily adjusted.[2]
Dichloromethane / MethanolA more polar system for compounds that do not move in less polar solvents.
Recrystallization Ethanol / WaterThe compound is often soluble in ethanol and less soluble in water.[4]
Ethyl Acetate / HexaneSimilar principle to ethanol/water, providing a good polarity range.[4]
TolueneCan be effective for less polar compounds.

Advanced Troubleshooting

Q3: What if standard purification methods fail to yield a product of the desired purity?

A3: If standard methods are insufficient, consider the following:

  • Sequential Purification: It may be necessary to employ multiple purification techniques. For example, an initial distillation to remove high-boiling impurities could be followed by column chromatography for fine purification.

  • Preparative HPLC: For very high purity requirements and small-scale work, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution compared to standard column chromatography.

  • Chemical Derivatization: In some cases, it may be advantageous to temporarily convert the compound into a derivative that is easier to purify. After purification, the derivative can be converted back to the target compound. This approach is more complex and should be considered when other methods fail.

  • Impurity Identification: Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the persistent impurities.[6] Understanding the structure of the impurity can provide clues on how to best separate it.

Logical Relationship: Method Selection

Purification Method Selection cluster_decision Decision Matrix Initial_Purity Assess Initial Purity (TLC, NMR, GC) Impurity_Nature Identify Impurity Nature (Polar, Non-polar, Volatile) Initial_Purity->Impurity_Nature Distillation Distillation Impurity_Nature->Distillation  Volatile Impurities Column_Chrom Column Chromatography Impurity_Nature->Column_Chrom  Polar/Non-polar Mix Recrystallization Recrystallization Impurity_Nature->Recrystallization  Minor Impurities in Solid Scale Determine Scale (mg, g, kg) Scale->Distillation  Medium to Large Scale Scale->Column_Chrom  Small to Medium Scale Scale->Recrystallization  All Scales

Caption: Decision tree for selecting an appropriate purification method.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). Development and validation of gc-ms method for the trace level determination of potential genotoxic. Retrieved from [Link]

Sources

Challenges in the scale-up synthesis of "Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to synthesize this and structurally related alpha-chloro esters. We provide in-depth troubleshooting advice and frequently asked questions to address the challenges you may encounter, particularly during scale-up.

Introduction to the Synthesis

This guide will focus on a proposed synthetic route and the common pitfalls associated with each step, providing you with the necessary tools to troubleshoot and optimize your synthesis for higher yield and purity, especially when transitioning to a larger scale.

Proposed Synthetic Workflow

The following diagram outlines a plausible synthetic route to the target molecule, starting from methyl 3-(bromomethyl)benzoate. This workflow is designed to be a starting point for your experimental design.

Synthetic Workflow A Methyl 3-(bromomethyl)benzoate C Methyl 3-(cyanomethyl)benzoate A->C Cyanation B Sodium Cyanide B->C E 3-(Methoxycarbonyl)phenylacetic acid C->E Hydrolysis D Acid Hydrolysis D->E G Methyl 3-(2-methoxy-2-oxoethyl)benzoate E->G Esterification F Esterification (Methanol, Acid catalyst) F->G I This compound G->I α-Chlorination H Chlorination (e.g., NCS, SO2Cl2) H->I

Caption: Proposed synthetic route for this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides actionable solutions.

Step 1: Cyanation of Methyl 3-(bromomethyl)benzoate

Q1: I am observing low yields in the cyanation step. What are the possible causes and how can I improve it?

A1: Low yields in the cyanation of benzylic bromides are often due to side reactions or incomplete conversion. Here are some common causes and troubleshooting steps:

  • Cause 1: Competing Elimination Reaction. The cyanide ion can act as a base, leading to the formation of elimination byproducts. This is more prevalent at higher temperatures.

    • Solution: Maintain a lower reaction temperature (e.g., 0-25 °C) to favor the SN2 substitution over elimination.

  • Cause 2: Hydrolysis of the Ester. If water is present in the reaction mixture, it can lead to the hydrolysis of the methyl ester group.

    • Solution: Ensure that your solvent (e.g., DMSO, acetone) is anhydrous and that the sodium cyanide is dry.

  • Cause 3: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider increasing the reaction time or the stoichiometry of sodium cyanide.

ParameterRecommendation for Lab ScaleRecommendation for Scale-up
Solvent Anhydrous DMSO or AcetoneAnhydrous DMSO or Acetone
Temperature 0-25 °CControlled addition to maintain 0-25 °C
NaCN equiv. 1.1 - 1.51.1 - 1.3
Monitoring TLC (e.g., 80:20 Hexane:EtOAc)In-process HPLC
Step 2 & 3: Hydrolysis and Esterification

Q2: The hydrolysis of the nitrile to the carboxylic acid is sluggish and gives a complex mixture of products. How can I optimize this step?

A2: The hydrolysis of nitriles can be challenging, often requiring harsh conditions that can lead to side reactions, such as decarboxylation or ester hydrolysis.

  • Cause 1: Incomplete Hydrolysis. The hydrolysis may be incomplete, leaving unreacted nitrile or the intermediate amide.

    • Solution: A two-step hydrolysis can be more effective. First, use a milder acid or base to convert the nitrile to the amide, then use stronger conditions to hydrolyze the amide to the carboxylic acid. For example, a mixture of sulfuric acid and water at reflux is a common method.

  • Cause 2: Side Reactions. At high temperatures, decarboxylation of the resulting malonic acid derivative can occur.

    • Solution: Carefully control the reaction temperature and time. Monitor the reaction closely to stop it once the starting material is consumed.

Q3: My esterification reaction (Fischer Esterification) is not going to completion. What can I do?

A3: Fischer esterification is a reversible reaction, and achieving high conversion requires shifting the equilibrium towards the product side.[1]

  • Cause 1: Equilibrium Not Shifted. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.

    • Solution 1: Use a large excess of methanol as the solvent to push the equilibrium forward.

    • Solution 2: Remove water as it is formed using a Dean-Stark apparatus, especially during scale-up.[1]

  • Cause 2: Insufficient Catalyst. An inadequate amount of acid catalyst can lead to slow reaction rates.

    • Solution: Use a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.

Step 4: α-Chlorination

Q4: The alpha-chlorination of my diester is giving me a low yield of the desired product and multiple byproducts. How can I improve the selectivity?

A4: Alpha-chlorination of esters can be a delicate step, with potential for over-chlorination and other side reactions. The choice of chlorinating agent and reaction conditions is critical.

  • Cause 1: Over-chlorination. The reaction conditions may be too harsh, leading to the formation of the di-chloro product.

    • Solution: Use a milder chlorinating agent such as N-chlorosuccinimide (NCS) with a catalytic amount of a radical initiator like AIBN or benzoyl peroxide. Alternatively, sulfuryl chloride (SO2Cl2) can be used, but the stoichiometry and addition rate must be carefully controlled.

  • Cause 2: Radical Side Reactions. Uncontrolled radical reactions can lead to a complex mixture of products.

    • Solution: Perform the reaction in the dark and at a controlled temperature to minimize unwanted radical side reactions. The use of a radical scavenger may be necessary in some cases.

  • Cause 3: Base-induced Elimination. If a base is present, it can lead to the elimination of HCl from the product, forming an unsaturated diester.

    • Solution: Ensure the reaction is performed under neutral or slightly acidic conditions.

Chlorinating AgentConditionsProsCons
N-Chlorosuccinimide (NCS) Radical initiator (AIBN), CCl4 or CH2Cl2, refluxHigh selectivity for mono-chlorinationSlower reaction times
Sulfuryl Chloride (SO2Cl2) Neat or in an inert solvent, controlled additionFast and efficientCan lead to over-chlorination if not controlled

digraph "Troubleshooting_Chlorination" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Low Yield in α-Chlorination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Check for Over-chlorination (GC-MS/LC-MS)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Sol1 [label="Use milder chlorinating agent (NCS)\nCarefully control stoichiometry of SO2Cl2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q2 [label="Check for Unreacted Starting Material (TLC/HPLC)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Sol2 [label="Increase reaction time or temperature\nIncrease stoichiometry of chlorinating agent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q3 [label="Analyze for Elimination Byproducts", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Sol3 [label="Ensure anhydrous and neutral conditions", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> Sol1 [label="Yes"]; Q1 -> Q2 [label="No"]; Q2 -> Sol2 [label="Yes"]; Q2 -> Q3 [label="No"]; Q3 -> Sol3 [label="Yes"]; }

Caption: Decision tree for troubleshooting the α-chlorination step.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product, this compound?

A1: Alpha-chloro esters can be sensitive to heat and basic conditions. Therefore, purification methods should be chosen carefully.

  • Chromatography: Flash column chromatography on silica gel is the most common method for purification on a lab scale. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Distillation: On a larger scale, vacuum distillation can be an effective purification method. However, it is crucial to keep the temperature as low as possible to prevent decomposition. A short-path distillation apparatus is recommended.

  • Washing: Before final purification, washing the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove acidic impurities. This should be done quickly and at low temperatures to minimize hydrolysis of the ester.[2]

Q2: How can I confirm the structure and purity of my final product?

A2: A combination of spectroscopic and chromatographic techniques should be used:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for confirming the structure. The proton NMR should show a characteristic singlet for the alpha-chloro proton, and the carbon NMR will confirm the presence of all carbons in the molecule.

  • Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight and provide information about the isotopic pattern of chlorine, which is a distinctive feature.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the best method for determining the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.

Q3: What are the key safety considerations for this synthesis?

A3: Several reagents used in this synthesis are hazardous and require careful handling:

  • Sodium Cyanide: Highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. A cyanide antidote kit should be readily available.

  • Sulfuryl Chloride and Thionyl Chloride: These are corrosive and react violently with water. They should be handled in a fume hood, and care should be taken to avoid contact with skin and eyes.

  • Chlorinated Solvents: Solvents like dichloromethane and carbon tetrachloride are toxic and should be handled with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Q4: Are there any alternative synthetic routes to consider?

A4: Yes, other synthetic strategies could be explored, depending on the availability of starting materials and the desired scale of the reaction. For example, a Darzens condensation between methyl 3-formylbenzoate and a suitable alpha-chloroacetate could be a possibility, although this would lead to an epoxide that would require further transformation.[3][4][5]

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(cyanomethyl)benzoate
  • To a solution of methyl 3-(bromomethyl)benzoate (1.0 eq) in anhydrous DMSO (5 mL per gram of bromide) at 0 °C, add sodium cyanide (1.2 eq) portion-wise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (80:20 Hexane:EtOAc).

  • Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

Protocol 2: α-Chlorination of Methyl 3-(2-methoxy-2-oxoethyl)benzoate
  • To a solution of methyl 3-(2-methoxy-2-oxoethyl)benzoate (1.0 eq) in carbon tetrachloride (10 mL per gram of ester), add N-chlorosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by GC-MS.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (gradient of 5% to 20% ethyl acetate in hexanes).

References

  • Shao Xinhua. (2015). Methyl 3-(cyanomethyl)
  • Benchchem. (n.d.). Methyl 3-(chloromethyl)benzoate.
  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • Chemistry Notes. (2022). Darzens Condensation: Mechanism and Applications.
  • Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • ResearchGate. (2025). Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a key intermediate of Montelukast.
  • ResearchGate. (1989). Synthesis of alpha-Haloalkyl Esters from alpha-Arylthioalkyl Esters.
  • Benchchem. (n.d.). Methyl 3-(1-cyanoethyl)benzoate.
  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • Google Patents. (n.d.). US6048998A - One-step process for preparing methyl 2-(halomethyl)phenylacetate from 3-isochromanone.
  • Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • Organic Chemistry Portal. (n.d.). Darzens Reaction.
  • Google Patents. (n.d.). US3256305A - Process for the preparation of halo-aliphatic esters of carboxylic acids.
  • Wikipedia. (n.d.). Darzens reaction.
  • Google Patents. (n.d.). CN107266316A - It is a kind of(E) 2 (2 chloromethyl phenyl) 3 methoxy-methyl acrylate synthesis technique.
  • PubChem. (n.d.). Methyl 3-chloro-2-(methoxymethyl)benzoate.
  • Longdom Publishing. (n.d.). Recent Advances of α-Chloroesters in Asymmetric Reductive Cross-Coupling.
  • YouTube. (2020). Synthesis of Methyl Benzoate Lab.
  • Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate.
  • Journal of the American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved from Journal of the American Chemical Society.
  • Oreate AI. (2026). Darzens Condensation: Mechanism, Development, and Application Research.
  • Cambridge Open Engage. (2022). Synthesis and styrene copolymerization of halogen ring-trisubstituted 2-methoxyethyl phenylcyanoacrylates.
  • Grokipedia. (n.d.). Darzens reaction.
  • ResearchGate. (n.d.). Building Efficient Diastereo- and Enantioselective Synthetic Routes to trans- Cyclopropyl Esters for Rapid Lead Scale-Up.
  • PMC - NIH. (n.d.). Enantioselective synthesis of tertiary α-chloro esters by non-covalent catalysis.
  • ChemBK. (2024). Methyl 3-chloro-2-(((5-ethoxy-7-fluoro(1,2,4)triazolo(1,5-c)pyrimidin-2-yl)sulfonyl)amino)benzoate.
  • Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine.
  • Chemistry Steps. (n.d.). Preparation of Esters.
  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • YouTube. (2014). Esters 4. Organic Preparation & Purification of an Ester.

Sources

Technical Support Center: Nucleophilic Substitution on Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for troubleshooting nucleophilic substitution reactions on the substrate Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. We will delve into the mechanistic dichotomy, common experimental pitfalls, and data-driven solutions to optimize your reaction outcomes.

Core Principles: Understanding the Substrate's Reactivity

The primary challenge in performing a nucleophilic substitution on this compound lies in the structure of the electrophilic center. The target carbon is a secondary carbon, which is also in a benzylic-like position and sterically hindered by an adjacent methoxycarbonyl group and the substituted benzene ring.[1][2] This unique environment creates a competitive landscape between two distinct mechanistic pathways: SN1 (unimolecular) and SN2 (bimolecular).[3][4]

The SN1 pathway involves a two-step process where the chloride leaving group first departs to form a relatively stable secondary benzylic carbocation, which is then captured by the nucleophile.[5][6] The SN2 pathway, conversely, is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[5] The significant steric hindrance around the reaction center generally disfavors the SN2 mechanism, which requires a backside attack.[7][8]

G sub Substrate This compound sn1_path SN1 Pathway (Stepwise) sub->sn1_path Rate-determining step: Leaving group departs sn2_path SN2 Pathway (Concerted) sub->sn2_path Simultaneous attack and departure leaving_group Leaving Group (Cl⁻) sub->leaving_group carbocation Benzylic Carbocation Intermediate (Planar) sn1_path->carbocation Forms intermediate sn2_ts Trigonal Bipyramidal Transition State sn2_path->sn2_ts product_racemic Racemic Product (Retention + Inversion) carbocation->product_racemic Nucleophile attacks from either face product_inversion Inverted Product sn2_ts->product_inversion Backside attack nucleophile Nucleophile (Nu⁻) nucleophile->sn2_path nucleophile->carbocation

Caption: Competing SN1 and SN2 pathways for the substrate.

The choice between these pathways is not arbitrary and can be directed by carefully selecting the reaction conditions. Key influencing factors are summarized below.

FactorFavors SN1 MechanismFavors SN2 MechanismRationale for this Substrate
Substrate Structure Tertiary > SecondaryMethyl > Primary > SecondaryThe secondary, benzylic-like nature and steric bulk favor the SN1 pathway through a stabilized carbocation intermediate.[3][8]
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, RS⁻, N₃⁻)Strong nucleophiles are required to force an SN2 reaction, but they may also induce side reactions.[2]
Solvent Polar Protic (e.g., Methanol, Water)Polar Aprotic (e.g., DMSO, DMF, Acetone)Polar protic solvents stabilize the carbocation intermediate and the leaving group, accelerating the SN1 rate.[9][10][11] Polar aprotic solvents enhance nucleophilicity, favoring SN2.[12]
Leaving Group Good (e.g., I⁻, Br⁻, Cl⁻, TsO⁻)Good (e.g., I⁻, Br⁻, Cl⁻, TsO⁻)Chloride (Cl⁻) is a competent leaving group, viable for both pathways. Its departure is the rate-limiting step in an SN1 reaction.[13][14]
Troubleshooting Guide & FAQs

This section addresses common issues encountered during experimentation in a direct question-and-answer format.

Q1: My reaction yield is very low or non-existent. What are the likely causes?

A1: Low conversion is a frequent issue stemming from several potential factors. A logical troubleshooting approach is necessary.

G start Low / No Yield q1 Is your nucleophile strong enough? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No (e.g., H₂O, ROH) q1->a1_no No q2 Is the solvent appropriate? a1_yes->q2 sol1 Problem: Weak nucleophile cannot force SN2. Solution: Switch to polar protic solvent to favor SN1. a1_no->sol1 a2_protic Polar Protic (MeOH, H₂O) q2->a2_protic Protic a2_aprotic Polar Aprotic (DMF, DMSO) q2->a2_aprotic Aprotic sol2 Problem: Protic solvent solvates strong nucleophile, reducing reactivity. Solution: Use polar aprotic solvent (e.g., DMSO). a2_protic->sol2 q3 Is the temperature adequate? a2_aprotic->q3 a3_yes Yes (Heated) q3->a3_yes Yes a3_no No (Room Temp) q3->a3_no No sol4 Problem: SN1 rate is slow. Solution: Increase temperature to overcome activation energy for carbocation formation. a3_yes->sol4 sol3 Problem: Reaction may be kinetically slow. Solution: Increase temperature cautiously (e.g., 50-80 °C). a3_no->sol3

Caption: Troubleshooting flowchart for low reaction yield.

  • Insight 1: Nucleophile and Mechanism Mismatch: If you are using a weak, neutral nucleophile (like an alcohol or water), you are relying on an SN1 mechanism. The rate-determining step is the formation of the carbocation, which can be slow.[15]

    • Solution: Switch to a highly polar protic solvent (e.g., methanol, acetic acid) to stabilize the carbocation intermediate and facilitate the reaction.[9] Gentle heating may also be required.

  • Insight 2: Inappropriate Solvent for Strong Nucleophiles: If you are using a strong, anionic nucleophile (e.g., azide, cyanide) to promote an SN2 reaction, using a polar protic solvent is counterproductive. The solvent molecules will form a hydrogen-bond cage around the nucleophile, a phenomenon known as solvation, which drastically reduces its reactivity.[10][11]

    • Solution: Use a polar aprotic solvent like DMF or DMSO. These solvents dissolve the nucleophile salt but do not strongly solvate the anion, leaving it "naked" and highly reactive.[12]

  • Insight 3: Insufficient Thermal Energy: All chemical reactions have an activation energy barrier. Given the steric hindrance of the substrate, the activation energy for either pathway may be significant.

    • Solution: Increase the reaction temperature. Start at a moderate temperature (e.g., 50 °C) and monitor by TLC. Be aware that excessive heat can promote side reactions.

Q2: I'm observing multiple products. What side reactions are occurring and how can I suppress them?

A2: The formation of byproducts is common, primarily due to two competing reactions: elimination (E1/E2) and nucleophilic attack at the ester carbonyl.

  • Side Reaction 1: Elimination (Dehydrochlorination): Strong, sterically hindered bases can abstract a proton from the beta-carbon, leading to an alkene. This is a classic competition with substitution.

    • Identification: Look for products with a lower molecular weight corresponding to the loss of HCl, and the appearance of a C=C bond in NMR/IR spectra.

    • Suppression:

      • Use less basic nucleophiles where possible. For example, sodium azide (NaN₃) is a strong nucleophile but a weak base.

      • Avoid high temperatures, as elimination is entropically favored at higher temperatures.[5]

      • Choose conditions that strongly favor one substitution mechanism over the other.

  • Side Reaction 2: Nucleophilic Acyl Substitution (Saponification): The ester functional group is also an electrophile. Strong nucleophiles, especially under basic conditions, can attack the ester carbonyl. This leads to cleavage of the methyl ester, forming a carboxylate salt or other acyl-substituted products.

    • Identification: The product will lack the methyl ester signal in ¹H NMR and may show a broad -OH peak (after workup) in the IR spectrum.

    • Suppression:

      • Run the reaction at lower temperatures. The activation energy for nucleophilic attack at the sp³ carbon is often lower than at the sp² ester carbon.

      • Use a nucleophile with lower basicity.

      • If using a basic nucleophile (e.g., an alkoxide), use only a slight excess (1.05-1.1 equivalents) to minimize attack on the ester.

Q3: My starting material is enantiomerically pure, but the product is a racemic mixture. Why did this happen?

A3: The observation of racemization is a hallmark of the SN1 mechanism.[6]

  • Mechanistic Explanation: The SN1 reaction proceeds through a planar carbocation intermediate.[16] This flat structure allows the incoming nucleophile to attack from either face with roughly equal probability. Attack from one face leads to retention of the original stereochemistry, while attack from the other face leads to inversion. The result is a mixture of enantiomers, often approaching a 1:1 racemic mixture.[6] In practice, a slight excess of the inversion product is often observed due to ion pairing effects.[6]

  • Achieving Stereochemical Control: To obtain a product with inversion of stereochemistry, you must force the reaction down an SN2 pathway.

    • Strategy:

      • Use a strong, non-bulky nucleophile.

      • Employ a polar aprotic solvent (e.g., DMSO, DMF). [11]

      • Keep the temperature as low as feasible to favor the more ordered SN2 transition state.

Recommended Experimental Protocols

The following are generalized starting points. Optimization for your specific nucleophile is highly recommended.

Protocol 1: Favoring the SN1 Pathway (e.g., with a Neutral Nucleophile like an Alcohol)

This protocol is designed for solvolysis, where the solvent also acts as the nucleophile.

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in the desired alcohol solvent (e.g., methanol, 20 volumes).

  • Reaction: Heat the mixture to a gentle reflux (e.g., ~65 °C for methanol).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material. Reactions may take several hours to days.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Favoring the SN2 Pathway (e.g., with an Anionic Nucleophile like Sodium Azide)

This protocol is designed to maximize the reactivity of a strong nucleophile.

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the nucleophile (e.g., sodium azide, 1.2 eq) to a polar aprotic solvent (e.g., anhydrous DMF, 15 volumes).

  • Addition: While stirring, add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-70 °C. The optimal temperature will depend on the nucleophile's reactivity.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

References
  • University of California, Davis. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. LibreTexts. [Link]

  • Lin, S. et al. (2023). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. Chemistry Stack Exchange. [Link]

  • Various Authors. (2023). What are the effects of solvents on SN1 and SN2 reactions? Quora. [Link]

  • Kwantlen Polytechnic University. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. KPU Pressbooks. [Link]

  • University of California, Davis. (2021). 7.5: SN1 vs SN2. LibreTexts. [Link]

  • University of Colorado. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]

  • Kwantlen Polytechnic University. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. KPU Pressbooks. [Link]

  • University of California, Davis. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. LibreTexts. [Link]

  • Wikipedia contributors. (n.d.). Leaving group. Wikipedia. [Link]

  • Ashenhurst, J. (2025). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

  • Reusch, W. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. LibreTexts. [Link]

  • Soderberg, T. (2020). 7.12: Comparison of SN1 and SN2 Reactions. LibreTexts. [Link]

  • MSJChem. (2021). 20.1 Comparison of SN1 and SN2 reactions (HL). YouTube. [Link]

  • BYJU'S. (n.d.). SN1 and SN2 Reaction of Haloalkanes. [Link]

  • Ashenhurst, J. (2025). The SN1 Reaction Mechanism. Master Organic Chemistry. [Link]

  • Hou, G-L. et al. (2014). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC. [Link]

  • Lee, I. et al. (2003). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. PubMed. [Link]

  • Various Authors. (2026). Struggling to Understand the Mechanism of Nucleophilic Substitution Reactions. Reddit. [Link]

  • Educato. (n.d.). How does steric hindrance affect reactivity in nucleophilic substitution reactions?[Link]

  • Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • University of California, Davis. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. LibreTexts. [Link]

  • Clark, J. (n.d.). answers NUCLEOPHILIC SUBSTITUTION. Chemguide. [Link]

  • Martí, C. et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PubMed Central. [Link]

  • University of California, Davis. (2022). 21.6: Chemistry of Esters. LibreTexts. [Link]

  • Jack Westin. (n.d.). Nucleophilic Substitution Reactions of Carboxylic Acids Derivatives. MCAT Content. [Link]

  • Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]

  • Jia, Y-X. et al. (2014). Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. ACS Publications. [Link]

  • Chemistry Steps. (2024). The SN1 Reaction Mechanism and SN1 Practice Problems. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. [Link]

  • Kwantlen Polytechnic University. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Roberts, J.D. et al. (2022). 16.7: Nucleophilic Aromatic Substitution. LibreTexts. [Link]

  • Stash, A. et al. (2020). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. NIH. [Link]

  • University of California, Davis. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. LibreTexts. [Link]

  • University of Wisconsin-Madison Chemistry. (n.d.). Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). [Link]

  • Roberts, J.D. et al. (2023). 16.7: Nucleophilic Aromatic Substitution. LibreTexts. [Link]

  • Cereda, E. et al. (2011). Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. Arkivoc. [Link]

  • Głowacka, I. et al. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]

  • Google Patents. (2008).

Sources

Technical Support Center: Byproduct Analysis in the Synthesis of Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting advice to help you identify and mitigate byproduct formation during your synthesis, ensuring the highest purity of your target compound.

Introduction to the Synthesis and Potential Byproducts

The synthesis of this compound, a key building block in various pharmaceutical syntheses, can be approached through several routes. A common strategy involves the α-chlorination of a β-keto ester precursor, Methyl 3-(2-methoxy-2-oxoacetyl)benzoate. This reaction, while effective, is prone to the formation of several byproducts that can complicate purification and reduce yields. Understanding the potential side reactions is the first step in troubleshooting.

This guide provides a structured, question-and-answer-based approach to tackle the most frequent issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing multiple spots on TLC/peaks in GC-MS analysis, with some having a higher molecular weight than my product. What are the likely over-chlorinated byproducts?

A1: Dichlorinated Species and Their Formation

The presence of species with a higher molecular weight than the target product often points towards over-chlorination. The primary culprits are dichlorinated byproducts.

Root Cause Analysis:

The methylene group alpha to both the carbonyl and the ester groups in the starting material, Methyl 3-(2-methoxy-2-oxoacetyl)benzoate, is highly activated. This makes it susceptible to further chlorination after the desired monochlorinated product is formed. The reaction conditions, particularly the stoichiometry of the chlorinating agent and the reaction time, play a crucial role.

Likely Dichlorinated Byproducts:

Byproduct NameMolecular Weight ( g/mol )Common Analytical Signature
Methyl 3-(1,1-dichloro-2-methoxy-2-oxoethyl)benzoate279.08Distinct isotopic pattern for two chlorine atoms in Mass Spec.
Methyl 3-(dichloromethyl)benzoate205.04Arises from cleavage and subsequent over-chlorination.

Troubleshooting and Mitigation Strategies:

  • Stoichiometry Control: Carefully control the molar equivalents of the chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide). Use of a slight excess (1.05-1.1 equivalents) is common, but a larger excess will favor dichlorination.

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or a rapid GC-MS analysis. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

  • Temperature Management: Run the reaction at the lowest effective temperature. Higher temperatures can increase the rate of the second chlorination.

Experimental Protocol: Monitoring Chlorination via GC-MS

  • Prepare a GC-MS instrument with a suitable column (e.g., DB-5ms).

  • At timed intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Immediately quench the aliquot with a suitable reagent (e.g., sodium thiosulfate solution).

  • Extract the organic components with a solvent like ethyl acetate.[1]

  • Analyze the organic extract by GC-MS to monitor the disappearance of the starting material and the appearance of the mono- and di-chlorinated products.[2]

Q2: I am observing a significant amount of unreacted starting material, even after extending the reaction time. What could be the issue?

A2: Incomplete Reaction and Catalyst Deactivation

Observing a substantial amount of unreacted starting material, Methyl 3-(2-methoxy-2-oxoacetyl)benzoate, suggests that the chlorination is not proceeding to completion. This can be due to several factors related to the reagents and reaction conditions.

Root Cause Analysis:

  • Insufficient Chlorinating Agent: The chlorinating agent may have been impure, degraded, or added in insufficient quantity.

  • Catalyst Issues: If a catalyst is used (e.g., a radical initiator for certain types of chlorination), it may be inactive or used in an insufficient amount. For reactions proceeding via an enolate, the base used might not be strong enough or may be sterically hindered.

  • Presence of Inhibitors: Trace amounts of water or other impurities in the solvent or reagents can quench the reaction.

Troubleshooting Flowchart:

G start Incomplete Reaction: Unreacted Starting Material check_reagents Verify Purity and Stoichiometry of Chlorinating Agent start->check_reagents check_catalyst Evaluate Catalyst/Base Activity and Amount check_reagents->check_catalyst Reagents OK re_run Re-run Reaction with Purified Reagents and Optimized Conditions check_reagents->re_run Reagents Faulty check_conditions Ensure Anhydrous Reaction Conditions check_catalyst->check_conditions Catalyst OK check_catalyst->re_run Catalyst Faulty check_conditions->re_run Conditions Optimized analyze Analyze for Inhibitors (e.g., Water Content) check_conditions->analyze Suspicion of Inhibitors analyze->re_run

Troubleshooting Incomplete Chlorination

Mitigation Strategies:

  • Reagent Quality: Use freshly opened or purified chlorinating agents. The purity of reagents like N-chlorosuccinimde (NCS) can be checked by titration.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Catalyst/Base Selection: For enolate-mediated chlorinations, a non-nucleophilic base of appropriate strength is crucial. For radical chlorinations, ensure the initiator is active.

Q3: My final product shows impurities that seem to have lost a methoxycarbonyl group. What are these byproducts?

A3: Decarboxylation and Hydrolysis Products

The presence of byproducts lacking the methoxycarbonyl group is indicative of decarboxylation, which can occur under harsh reaction or workup conditions. Hydrolysis of the ester can also be a competing side reaction.

Root Cause Analysis:

β-keto esters are susceptible to hydrolysis and subsequent decarboxylation, especially in the presence of acid or base at elevated temperatures.[3] The workup procedure is a critical step where these side reactions can occur.

Potential Byproducts from Decarboxylation/Hydrolysis:

Byproduct NameFormation Pathway
3-(1-chloroacetyl)benzoic acidHydrolysis of both methyl esters and decarboxylation.
Methyl 3-(1-chloroacetyl)benzoateDecarboxylation of the β-keto ester.
3-Chloromethyl benzoic acidA potential rearrangement or alternative pathway product.[4]

Mitigation Strategies:

  • Mild Workup Conditions: Use a mild aqueous workup, avoiding strong acids or bases. A wash with a saturated sodium bicarbonate solution should be performed carefully and at a low temperature to neutralize any acid.

  • Temperature Control during Purification: Avoid excessive heat during solvent removal (rotary evaporation) and distillation. High temperatures can promote decarboxylation.

  • Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete to minimize exposure to conditions that could cause degradation.

Analytical Workflow for Byproduct Identification:

G cluster_0 Sample Preparation cluster_1 Separation & Identification cluster_2 Data Analysis prep Crude Reaction Mixture tlc TLC (Initial Assessment) prep->tlc gcms GC-MS (Volatile Byproducts) prep->gcms lcms LC-MS (Non-volatile/Polar Byproducts) prep->lcms analysis Correlate Data Identify Structures tlc->analysis gcms->analysis lcms->analysis nmr NMR (Structural Elucidation) analysis->nmr Confirm Structures

Analytical Workflow for Byproduct Identification

References

  • Analytical Methods. (n.d.).
  • CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents. (n.d.).
  • Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate - ResearchGate. (n.d.).
  • CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents. (n.d.).
  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. (n.d.).

Sources

Optimizing reaction conditions for alpha-chlorination of substituted methyl benzoates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the alpha-chlorination of substituted methyl benzoates. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing your reaction conditions, maximizing yields, and overcoming common challenges in this critical synthetic transformation. As Senior Application Scientists, we have synthesized the following information based on established literature and extensive laboratory experience.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter during the α-chlorination of substituted methyl benzoates. Each issue is followed by an analysis of potential causes and actionable solutions.

Issue 1: Low or No Conversion of the Starting Material

Question: I am attempting the α-chlorination of a substituted methyl benzoate using N-chlorosuccinimide (NCS) and a radical initiator, but I am observing very low conversion, even after extended reaction times. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in free-radical α-chlorination reactions is a common issue that can often be traced back to the initiator, reaction temperature, or the purity of your reagents.[1][2]

Potential Causes & Solutions:

  • Ineffective Radical Initiation: The free-radical chain reaction must be properly initiated.[3]

    • Solution: Ensure your radical initiator is active. For chemical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), use a freshly opened bottle or recrystallized material. For photochemical initiation, ensure your UV lamp has the correct wavelength (typically 315-400 nm) and is functioning correctly.[4] The reaction rate is often dependent on the initiator, with UV light generally being more efficient than chemical initiators like BPO or AIBN.[4]

  • Inappropriate Reaction Temperature: The optimal temperature for these reactions is critical for both initiation and propagation.

    • Solution: The reaction temperature should be high enough to induce homolytic cleavage of the initiator but not so high as to cause decomposition of the reactants or products. A typical temperature range is 70-140°C.[5] A good starting point for many substituted methyl benzoates is between 100-110°C.[5]

  • Presence of Inhibitors: Radical scavengers, such as oxygen or certain impurities, can terminate the chain reaction prematurely.

    • Solution: Degas your solvent and reaction mixture by bubbling nitrogen or argon through it before heating. Ensure all glassware is thoroughly cleaned and dried to remove any potential impurities.

  • Substrate Reactivity: The electronic nature of the substituents on the aromatic ring can influence the stability of the benzylic radical intermediate.

    • Solution: Electron-donating groups on the aromatic ring generally stabilize the benzylic radical, facilitating the reaction. For substrates with strongly electron-withdrawing groups, you may need to use more forcing conditions, such as a higher reaction temperature or a more potent radical initiator system.

Issue 2: Formation of Multiple Chlorinated Byproducts

Question: My reaction is producing a mixture of mono-, di-, and even tri-chlorinated products at the benzylic position. How can I improve the selectivity for the desired mono-chlorinated product?

Answer:

Over-chlorination is a common challenge in free-radical halogenations, which are notoriously difficult to control with high selectivity.[2] The key is to manage the stoichiometry of the chlorinating agent and the reaction time.

Potential Causes & Solutions:

  • Excess Chlorinating Agent: Using a stoichiometric excess of the chlorinating agent will inevitably lead to multiple chlorinations.

    • Solution: Carefully control the stoichiometry. Start with a 1:1 molar ratio of the methyl benzoate substrate to the chlorinating agent (e.g., NCS or sulfuryl chloride). In some cases, using a slight excess of the substrate can favor mono-chlorination.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial substrate has been consumed will increase the likelihood of the mono-chlorinated product reacting further.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TTLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to an optimal level. A chlorination conversion efficiency of 20-70% is often targeted to balance yield and selectivity.[5]

  • High Reaction Temperature: Higher temperatures can increase the rate of subsequent chlorination reactions.[5]

    • Solution: While a certain temperature is necessary for initiation, excessively high temperatures can decrease selectivity.[5] Experiment with the lower end of the effective temperature range (e.g., 70-100°C) to see if selectivity improves.

Issue 3: Chlorination on the Aromatic Ring Instead of the Alpha-Position

Question: I am observing significant amounts of ring chlorination as a side product. What conditions favor this undesired reaction, and how can I promote benzylic chlorination?

Answer:

The regioselectivity between benzylic (α-position) and aromatic ring chlorination is determined by the reaction mechanism at play: free-radical substitution for the former and electrophilic aromatic substitution for the latter.[2][6]

Potential Causes & Solutions:

  • Presence of a Lewis Acid Catalyst: Lewis acids such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are potent catalysts for electrophilic aromatic chlorination.[6]

    • Solution: Ensure your reaction setup is scrupulously clean and free of any metal contaminants that could act as Lewis acids. Avoid using metal spatulas to handle reagents if possible.

  • Reaction Conditions Favoring Electrophilic Aromatic Substitution: Certain chlorinating agents and conditions can promote the formation of an electrophilic chlorine species.

    • Solution: For benzylic chlorination, ensure you are using conditions that favor a free-radical mechanism. This includes the use of a radical initiator (UV light, AIBN, BPO) and non-polar solvents.[1][4] Reactions performed in the dark and in the presence of a Lewis acid will favor ring chlorination.[7]

  • Choice of Chlorinating Agent: While agents like N-chlorosuccinimide are versatile, their reactivity can be influenced by the reaction conditions.[8]

    • Solution: When using NCS, the presence of an acid catalyst can enhance its electrophilicity, potentially leading to ring chlorination.[8] For selective benzylic chlorination, use NCS in combination with a radical initiator in a non-polar solvent like carbon tetrachloride or cyclohexane.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the α-chlorination of substituted methyl benzoates?

A1: The most commonly employed reagents fall into two main categories based on the reaction mechanism:

  • Free-Radical Chlorinating Agents: These are used under conditions that generate chlorine radicals.

    • N-Chlorosuccinimide (NCS): A versatile and easy-to-handle solid reagent. It is often used with a radical initiator like AIBN, BPO, or under UV irradiation.[9][10]

    • Sulfuryl Chloride (SO₂Cl₂): A powerful chlorinating agent that can also proceed via a radical pathway, especially in the presence of a peroxide catalyst.[11]

    • Chlorine Gas (Cl₂): While effective, it can be hazardous to handle. It is typically used with UV light to initiate the radical reaction.[5]

  • Electrophilic Chlorinating Agents: These are generally not suitable for selective α-chlorination and are more likely to cause ring chlorination. However, for α-chlorination of carbonyl compounds with enolizable protons, they can be effective.[12][13]

    • For β-keto esters, NCS can act as an electrophilic chlorine source in the presence of a base.[14]

Q2: How does the substituent on the methyl benzoate affect the reaction?

A2: The electronic properties of the substituent on the aromatic ring have a significant impact on the rate and success of the α-chlorination.

  • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃): These groups stabilize the benzylic radical intermediate through resonance or inductive effects, thus accelerating the reaction.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃): These groups destabilize the benzylic radical, making the reaction slower and requiring more forcing conditions. The ester group (-COOCH₃) itself is moderately electron-withdrawing, which is why the reaction often requires initiation.[15][16]

Q3: What solvents are recommended for this reaction?

A3: The choice of solvent is crucial for ensuring good solubility of the reactants and for facilitating the desired reaction pathway.

  • For free-radical chlorinations , non-polar, aprotic solvents are generally preferred to avoid side reactions. Common choices include:

    • Carbon tetrachloride (CCl₄)

    • Cyclohexane

    • Benzene or Toluene

    • In some cases, the reaction can be run neat (without a solvent).[6]

  • For electrophilic chlorinations (less common for this specific transformation), polar aprotic solvents may be used.

Q4: How can I purify the final α-chlorinated methyl benzoate product?

A4: Purification of the product often involves removing unreacted starting material, the chlorinating agent byproducts (e.g., succinimide from NCS), and any over-chlorinated products.

  • Work-up: After the reaction is complete, the mixture is typically cooled and may be diluted with a suitable organic solvent. Washing with an aqueous solution of sodium bicarbonate or sodium sulfite can help to quench any remaining chlorinating agent. A subsequent wash with brine is often performed.[17]

  • Drying and Concentration: The organic layer is dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification:

    • Distillation: If the product is a liquid with a sufficiently different boiling point from the starting material and byproducts, vacuum distillation is an effective purification method.[5]

    • Column Chromatography: For complex mixtures or solid products, silica gel column chromatography is a common and effective purification technique. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.

    • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method of purification.

III. Experimental Protocols & Data

General Protocol for α-Chlorination using NCS and AIBN

This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted methyl benzoate (1.0 eq).

  • Add N-chlorosuccinimide (1.0-1.2 eq) and azobisisobutyronitrile (AIBN) (0.05-0.1 eq).

  • Add a suitable solvent (e.g., carbon tetrachloride or cyclohexane) to achieve a concentration of 0.5-1.0 M.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 70-80°C for CCl₄ or cyclohexane) and monitor the progress by TLC or GC.

  • Upon completion, cool the mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of fresh solvent.

  • Combine the filtrate and washes, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation, column chromatography, or recrystallization.

Table 1: Influence of Initiator on Reaction Rate

The choice of radical initiator can significantly impact the rate of α-chlorination. The following table provides a qualitative comparison based on literature reports.[4]

InitiatorRelative Reaction RateTypical Conditions
UV Light (315-400 nm)FastestPhotochemical reactor, 70°C
Benzoyl Peroxide (BPO)ModerateThermal initiation, 80-90°C
Azobisisobutyronitrile (AIBN)SlowestThermal initiation, 70-80°C
Diagrams
Free-Radical Chlorination Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat or hv R• R• Cl• Cl• R•->Cl• NCS ArCH3 Methyl Benzoate ArCH2• ArCH2• ArCH3->ArCH2• + Cl• ArCH2Cl α-Chloro Product ArCH2•->ArCH2Cl + NCS Cl•_new Cl•_new Cl•_term Cl• Cl2 Cl2 Cl•_term->Cl2 + Cl• ArCH2•_term ArCH2• Dimer Dimer ArCH2•_term->Dimer + ArCH2•

Caption: Free-radical mechanism for α-chlorination.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckInitiator Is the radical initiator active? Start->CheckInitiator CheckTemp Is the reaction temperature optimal? CheckInitiator->CheckTemp Yes Sol_Initiator Use fresh/recrystallized initiator or check UV lamp. CheckInitiator->Sol_Initiator No CheckPurity Are reagents and solvent pure/degassed? CheckTemp->CheckPurity Yes Sol_Temp Adjust temperature (typically 70-140°C). CheckTemp->Sol_Temp No Sol_Purity Degas solvent and use pure reagents. CheckPurity->Sol_Purity No Success Improved Yield CheckPurity->Success Yes Sol_Initiator->Success Sol_Temp->Success Sol_Purity->Success

Caption: Troubleshooting workflow for low reaction yield.

IV. References

Sources

Validation & Comparative

Navigating the Spectral Maze: A Comparative Guide to the NMR Characterization of Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel organic molecules is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing detailed information about the molecular structure, connectivity, and environment of individual atoms. This guide offers an in-depth technical comparison of the expected NMR spectral characteristics of "Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate," a molecule of interest in synthetic chemistry and medicinal research. In the absence of direct experimental data in publicly available spectral databases, this guide will employ a predictive approach, rigorously benchmarked against the known spectral data of structurally analogous compounds.

The Subject Molecule: Structure and Expected Complexity

"this compound" presents a fascinating case for NMR analysis. Its structure incorporates a substituted benzene ring, a chiral center, and two distinct ester functionalities. This complexity suggests a rich and informative NMR spectrum, but also one that requires careful interpretation.

Figure 1. Structure of this compound.

Predictive ¹H NMR Analysis: A Region-by-Region Breakdown

Predictive ¹H NMR spectroscopy provides a powerful first look at the expected chemical shifts and coupling patterns. We will dissect the predicted spectrum into its key regions: aromatic, methine, and methoxy.

Aromatic Region (δ 7.0-8.5 ppm)

The disubstituted benzene ring is expected to give rise to a complex multiplet pattern in the downfield region of the spectrum. The exact chemical shifts are influenced by the electronic effects of the two substituents: the electron-withdrawing ester group at C1 and the chloro-ester moiety at C3. Based on data for substituted methyl benzoates, we can anticipate the following:

  • Proton ortho to the benzoate ester (H-2 and H-6): These protons will be the most deshielded due to the anisotropic effect of the carbonyl group.

  • Proton meta to the benzoate ester (H-4 and H-5): These protons will be at a relatively upfield position compared to the ortho protons.

The introduction of the second substituent at the meta position breaks the symmetry of the ring, leading to four distinct aromatic signals. The coupling constants will be crucial for definitive assignment, with typical ortho-couplings (³J) around 7-8 Hz and meta-couplings (⁴J) around 2-3 Hz.[1][2]

Methine Proton (α-Chloro Position)

The single proton attached to the chiral carbon, adjacent to both a chlorine atom and a carbonyl group, is expected to resonate as a singlet in the range of δ 5.0-5.5 ppm . The significant downfield shift is due to the strong deshielding effects of the electronegative chlorine and the carbonyl group.

Methoxy Protons

Two distinct singlets are predicted for the two methoxy groups:

  • Benzoate Methoxy (C(=O)O-CH₃): This signal is expected around δ 3.9 ppm , consistent with the chemical shift observed for the methoxy protons of methyl benzoate.[2]

  • Ester Methoxy (CH(Cl)C(=O)O-CH₃): This methoxy group is further from the aromatic ring and is anticipated to appear slightly upfield, likely in the range of δ 3.7-3.8 ppm .

Predictive ¹³C NMR Analysis: Unraveling the Carbon Skeleton

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

Carbon Atom Predicted Chemical Shift (ppm) Rationale
Carbonyl (Benzoate)166-167Typical for aromatic esters.[1][3]
Carbonyl (Chloro-ester)168-170The α-chloro substituent will slightly deshield the carbonyl carbon.
Aromatic C1 (ipso-benzoate)130-132Substituted aromatic carbon.
Aromatic C3 (ipso-chloro-ester)133-135Substituted aromatic carbon, influenced by both substituents.
Aromatic C2, C4, C5, C6128-134Chemical shifts influenced by the positions relative to the two substituents.[3]
Methine (α-Chloro)60-65Significant downfield shift due to the attached chlorine atom.
Methoxy (Benzoate)~52Consistent with methyl benzoate.[1]
Methoxy (Chloro-ester)~53Similar environment to the other methoxy group.

Comparison with Analogous Structures

To ground our predictions, we will compare the expected spectral features with the experimental data of well-characterized, structurally related compounds.

Alternative 1: Methyl Benzoate

As the parent aromatic ester, methyl benzoate serves as a fundamental reference. Its ¹H NMR spectrum features a singlet for the methoxy protons at ~3.9 ppm and multiplets for the aromatic protons between 7.4 and 8.1 ppm.[2][4][5] The ¹³C NMR spectrum shows the carbonyl carbon at ~167 ppm and the methoxy carbon at ~52 ppm.[1] Our predictions for the corresponding groups in the target molecule align well with these experimental values.

Alternative 2: Methyl 3-Chlorobenzoate

This compound introduces a chloro-substituent at the meta position, providing insight into its electronic effect on the aromatic ring. The experimental ¹H NMR data for methyl 3-chlorobenzoate shows aromatic signals between δ 7.3 and 8.0 ppm, with the methoxy protons at approximately 3.9 ppm.[1] The ¹³C NMR spectrum reflects the influence of the chlorine atom on the aromatic carbon chemical shifts.[1] This comparison helps to refine the predicted chemical shifts for the aromatic protons and carbons in our target molecule.

Experimental Protocols for NMR Characterization

For researchers aiming to acquire experimental data for "this compound," the following protocols are recommended:

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this non-polar organic molecule.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR instruments can also reference to the residual solvent peak.[6]

¹H NMR Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially in the aromatic region.

  • Pulse Sequence: A standard single-pulse experiment is sufficient.

  • Key Parameters:

    • Spectral Width: 0-12 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 scans for a reasonably concentrated sample.

¹³C NMR Acquisition
  • Pulse Sequence: A proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is standard.

  • Key Parameters:

    • Spectral Width: 0-200 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

2D NMR Experiments for Definitive Assignment

To unambiguously assign all proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To establish proton-proton couplings, particularly within the aromatic spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.

Figure 2. Recommended workflow for the NMR characterization of the target molecule.

Conclusion: A Predictive Framework for Structural Verification

While experimental NMR data for "this compound" remains to be published, a robust predictive analysis based on the principles of NMR spectroscopy and comparison with analogous compounds provides a strong framework for its characterization. The predicted ¹H and ¹³C NMR spectra exhibit distinct features that, when combined with 2D NMR experiments, will allow for the unambiguous structural elucidation of this molecule. This guide serves as a valuable resource for researchers working with this compound and as a testament to the predictive power of NMR spectroscopy in modern chemical research.

References

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

  • R Discovery. (1984). 17O NMR spectroscopy: Effect of substituents on chemical shifts for p‐substituted benzoic acids, methyl benzoates, cinnamic acids and methyl cinnamates. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Pediaa. (2020). Difference Between Proton NMR of Methyl Benzoate and Phenylacetic Acid. Retrieved from [Link]

  • Canadian Science Publishing. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, CDCl3, experimental) (HMDB0040733). Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Retrieved from [Link]

  • ACS Publications. (2003). Cross-Correlated Relaxation Enhanced 1H-13C NMR Spectroscopy of Methyl Groups in Very High Molecular Weight Proteins and Supramolecular Complexes. Retrieved from [Link]

  • MDPI. (2010). Applying New Technologies to old 13C-NMR Reference Data – the Advantage of Automatic Peer-Reviewing using the CSEARCH-Protocol. Retrieved from [Link]

  • University of Regensburg. (n.d.). Methyl Benzoate (NMR). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • PubMed Central. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. Retrieved from [Link]

  • PubMed. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Retrieved from [Link]

  • Fordham University. (2011). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. Retrieved from [Link]

  • SpectraBase. (n.d.). (E)-Methyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)benzoate. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical and agrochemical research, the unambiguous structural characterization of novel organic compounds is a cornerstone of development. Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate, a substituted aromatic ester, represents a class of molecules whose precise identification is critical for understanding reaction pathways and ensuring the purity of synthetic intermediates. This guide provides an in-depth analysis of this compound using mass spectrometry (MS), a technique renowned for its sensitivity and ability to provide molecular weight and structural information.[1][2] As your Senior Application Scientist, my objective is to move beyond a simple recitation of methods. Instead, this guide will elucidate the rationale behind the analytical choices, predict the compound's mass spectral behavior based on established chemical principles, and benchmark the technique against other powerful analytical methods.

Part 1: Core Mass Spectrometry Protocol (GC-MS with Electron Ionization)

For a volatile and thermally stable molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the preferred method. The gas chromatograph provides excellent separation from reaction byproducts or impurities, while the 70 eV standard energy of the EI source induces reproducible and information-rich fragmentation patterns that act as a molecular fingerprint.[2]

Experimental Workflow: From Sample to Spectrum

The logical flow for analyzing this compound is a self-validating system designed for reproducibility and clarity of results. It begins with dilute sample preparation to avoid instrument contamination and concludes with a rigorous comparison of the acquired data against theoretical predictions.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation node_prep 1. Prepare Dilute Solution (e.g., 100 µg/mL in Ethyl Acetate) node_gc 2. GC Injection & Separation (Capillary Column) node_prep->node_gc node_ms 3. Elution & EI Ionization (70 eV) & Mass Analysis (Quadrupole) node_gc->node_ms node_tic 4. Analyze Total Ion Chromatogram (TIC) (Identify Peak of Interest) node_ms->node_tic node_spec 5. Extract Mass Spectrum (From Target Peak) node_tic->node_spec node_compare 6. Correlate with Predicted Fragmentation & Isotopic Patterns node_spec->node_compare

Caption: A typical workflow for the GC-MS analysis of the target compound.

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve in 10 mL of a high-purity volatile solvent (e.g., Ethyl Acetate or Dichloromethane) to create a 100 µg/mL stock solution. This concentration is typically sufficient for modern GC-MS systems and prevents detector saturation.

  • GC-MS System Configuration & Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • The system parameters below are a robust starting point, which should be optimized based on the specific instrumentation available. The choice of a non-polar stationary phase column is based on the general structure of the analyte.

    Table 1: Recommended GC-MS Parameters

    Parameter Setting Rationale
    Gas Chromatograph
    Injection Mode Split (50:1 ratio) Prevents column overloading and ensures sharp chromatographic peaks.
    Injector Temperature 250 °C Ensures rapid and complete volatilization of the analyte.
    Column 30m x 0.25mm, 0.25µm film (e.g., DB-5ms, HP-5ms) A standard non-polar column suitable for a wide range of organic molecules.
    Carrier Gas Helium, constant flow at 1.0 mL/min Inert carrier gas providing good chromatographic efficiency.
    Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min A general-purpose temperature program designed to elute the compound in a reasonable time while separating it from potential impurities.
    Mass Spectrometer
    Ion Source Electron Ionization (EI) Standard for creating reproducible, library-searchable fragmentation patterns.
    Ionization Energy 70 eV The industry standard energy for generating extensive and comparable mass spectra.[3]
    Source Temperature 230 °C Prevents condensation of the analyte within the ion source.
    Mass Analyzer Quadrupole Commonly used for its robustness and rapid scanning capabilities.

    | Mass Scan Range | 40 - 450 m/z | Covers the expected molecular ion and all significant fragments. |

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the target compound.

    • Extract the mass spectrum from this peak, ensuring to subtract background noise from the column bleed.

    • Analyze the spectrum for the key features detailed in Part 2.

Part 2: Predicted Mass Spectrum & Fragmentation Analysis

While an experimental spectrum for this specific molecule is not available in public databases, its fragmentation pattern can be confidently predicted based on well-established principles for aromatic esters and halogenated compounds.[4]

The Molecular Ion: A Definitive Signature

The most critical diagnostic feature will be the molecular ion (M⁺) region. Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), any fragment containing a chlorine atom will appear as a pair of peaks separated by 2 m/z units.[5] For the parent molecule, C₁₁H₁₁ClO₄, we expect:

  • M⁺ peak at m/z 242: Corresponding to the molecule containing the ³⁵Cl isotope.

  • M+2 peak at m/z 244: Corresponding to the molecule containing the ³⁷Cl isotope.

  • Intensity Ratio: The relative intensity of the m/z 242 peak to the m/z 244 peak will be approximately 3:1.[6] This ratio is a hallmark of a monochlorinated compound and provides strong evidence for its identification.

Key Fragmentation Pathways

Under EI, the molecular ion will dissipate excess energy by breaking its weakest bonds, leading to a series of stable, charged fragments. The presence of two ester groups and a C-Cl bond provides several predictable fragmentation routes.

Fragmentation cluster_frags Primary Fragments cluster_secondary Secondary Fragments M Molecular Ion [C₁₁H₁₁ClO₄]⁺ m/z 242/244 F1 [M - OCH₃]⁺ m/z 211/213 M->F1 - •OCH₃ F2 [M - Cl]⁺ m/z 207 M->F2 - •Cl F3 [M - COOCH₃]⁺ m/z 183/185 M->F3 - •COOCH₃ F4 [M - CH(Cl)COOCH₃]⁺ m/z 149 M->F4 - •CH(Cl)COOCH₃ F3_1 [F3 - HCl]⁺ m/z 147 F3->F3_1 - HCl F4_1 [F4 - CO]⁺ m/z 121 F4->F4_1 - CO F4_2 [Benzoyl Cation]⁺ m/z 105 F4->F4_2 - CO₂

Caption: Predicted EI fragmentation pathways for the target molecule.

Table 2: Predicted Key Fragments for this compound

Predicted m/z Proposed Fragment Ion Fragmentation Pathway Description
242 / 244 [C₁₁H₁₁ClO₄]⁺ Molecular Ion (M⁺). The 3:1 isotopic pattern is the key identifier.[6]
211 / 213 [C₁₀H₈ClO₃]⁺ Loss of a methoxy radical (•OCH₃). A common fragmentation for methyl esters, likely from the side chain.[7]
207 [C₁₁H₁₁O₄]⁺ Loss of a chlorine radical (•Cl). A characteristic cleavage for alkyl halides, resulting in a resonance-stabilized radical cation.[6]
183 / 185 [C₉H₈ClO₂]⁺ Alpha-cleavage of the side chain. Loss of the terminal methoxycarbonyl radical (•COOCH₃) is a highly probable pathway.
149 [C₉H₉O₂]⁺ Benzylic cleavage. Loss of the entire chloro-ester side chain radical •CH(Cl)COOCH₃. The resulting m/z 149 fragment, [C₆H₄COOCH₃]⁺, would likely undergo further fragmentation.
105 [C₇H₅O]⁺ Formation of the benzoyl cation. Loss of the methoxy group from the m/z 149 fragment, a very common and stable fragment for methyl benzoates.[7][8]

| 77 | [C₆H₅]⁺ | Phenyl cation. Subsequent loss of carbon monoxide (CO) from the benzoyl cation (m/z 105).[7] |

Part 3: Comparison with Alternative Analytical Techniques

While MS provides unparalleled sensitivity and structural clues, a multi-technique approach is often necessary for complete and irrefutable characterization in regulated environments like drug development.[1][2]

Table 3: Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations
GC-MS Molecular Weight, Isotopic Ratio, Structural Fragments, Purity High sensitivity (ppm-ppb), provides a unique molecular "fingerprint", excellent for mixture analysis. Isomers can be difficult to distinguish, requires volatile/thermally stable compounds.
NMR Spectroscopy (¹H, ¹³C) Unambiguous atom connectivity, stereochemistry Provides the complete chemical structure of a pure compound.[1] Lower sensitivity (requires mg of pure sample), complex spectra for mixtures.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-O, C-Cl) Fast, non-destructive, provides confirmation of key chemical bonds.[1] Provides no information on molecular weight or atom connectivity; limited for complex molecules.
Elemental Analysis Percent composition of C, H, N, S, Cl Confirms the molecular formula of a pure substance. Requires a highly purified sample, gives no structural information.

| High-Performance Liquid Chromatography (HPLC) | Purity, Quantification | Applicable to non-volatile and thermally labile compounds, excellent for quantification. | Provides minimal structural information without a detector like MS (LC-MS).[2] |

Synergistic Application

For a drug development professional, the optimal strategy is synergistic:

  • Synthesis & Purification: Use HPLC to purify the compound to >99%.

  • Identity Confirmation: Use GC-MS to confirm the molecular weight (m/z 242/244) and the presence of chlorine via the 3:1 isotopic pattern.

  • Structural Elucidation: Use ¹H and ¹³C NMR to definitively establish the connectivity and prove the structure is indeed this compound.

  • Functional Group Verification: Use IR spectroscopy to quickly confirm the presence of the ester carbonyls (~1730 cm⁻¹).

Conclusion

The mass spectrometric analysis of this compound, particularly by GC-MS, is a powerful and highly informative technique. The definitive evidence for this compound's identity lies in the observation of the molecular ion pair at m/z 242 and 244 with a characteristic 3:1 intensity ratio . This, combined with predictable fragmentation patterns such as the loss of chloro, methoxy, and methoxycarbonyl radicals, provides a robust method for its identification. While mass spectrometry is an exceptional tool, its true power in a research and development setting is realized when it is integrated with orthogonal techniques like NMR and IR spectroscopy to build an unassailable analytical case for the compound's structure and purity.

References

  • Brainly. (2024). Look at the mass spectrum of methyl benzoate. Retrieved from brainly.com. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of methyl benzoate. Retrieved from [Link]

  • Restek. Methyl benzoate GC Mass Spectrum. Retrieved from [Link]

  • Chemguide. mass spectra - the M+2 peak. Retrieved from [Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • MassBank. methyl benzoate Mass Spectrum. Retrieved from [Link]

  • Lucideon. Analytical Techniques for Chemical Analysis & Testing. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (n.d.). Analytical Techniques Used in Organic Chemistry. Retrieved from [Link]

  • Innovatech Labs. (2024). Analytical Chemistry Techniques in Action. Retrieved from [Link]

  • AME Publishing Company. (2023). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

Sources

A Comparative Guide to the Purity Analysis of Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate is a functionalized aromatic compound with a structure indicative of its potential role as a key intermediate in the synthesis of complex pharmaceutical agents. In the journey from a chemical intermediate to an Active Pharmaceutical Ingredient (API), the purity of each precursor is paramount. The presence of even trace-level impurities can have significant implications for the safety and efficacy of the final drug product.[1] Consequently, robust and reliable analytical methods for purity assessment are not just a quality control measure; they are a foundational requirement mandated by global regulatory bodies like the U.S. Food and Drug Administration (FDA) and guided by principles from the International Council for Harmonisation (ICH).[2][3]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the purity analysis of this specific intermediate. We will delve into the rationale behind method development, present detailed experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the most appropriate technique for their specific needs, whether in a research and development setting or a high-throughput quality control environment.

Understanding the Analyte and Potential Impurities

The structure of this compound features a chlorinated benzylic ester, a methoxy ester, and an aromatic ring—all of which influence its chromatographic behavior and potential impurity profile. A hypothetical synthesis might involve the chlorination of a corresponding keto-ester or a related pathway, giving rise to specific potential impurities.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted precursors, such as a methyl 3-(2-methoxy-2-oxoacetyl)benzoate.

  • Over-chlorinated Species: Di- or tri-chlorinated byproducts.

  • Isomeric Impurities: Impurities arising from reactions at other positions on the benzene ring.[4]

Potential Degradants:

  • Hydrolysis Products: Cleavage of either the methyl ester or the methoxy ester to the corresponding carboxylic acids, particularly in the presence of moisture.

  • Dehalogenation Products: Loss of the chlorine atom, resulting in a less substituted analog.

A stability-indicating analytical method must be able to separate the main compound from all these potential impurities.[5][6]

Primary Analytical Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Reversed-Phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness in separating a wide range of moderately polar to non-polar compounds.[7] For an analyte like this compound, an RP-HPLC method with UV detection is the logical first choice.

Method Development Rationale

The goal is to achieve a baseline separation of the main peak from all potential impurities. The choices below are grounded in achieving this objective efficiently.

  • Column Selection: A C18 (octadecylsilane) column is the standard starting point. Its long alkyl chains provide sufficient hydrophobic retention for the aromatic ring of the analyte, while allowing for effective separation based on subtle differences in polarity among the analyte and its impurities.

  • Mobile Phase: A combination of acetonitrile and water is chosen. Acetonitrile typically offers lower viscosity and better UV transparency than methanol. A phosphate buffer is included to maintain a constant pH (e.g., pH 3.0). This suppresses the ionization of any potential acidic impurities (carboxylic acids), ensuring they are in a single, un-ionized form, which leads to sharp, symmetrical peaks and reproducible retention times.

  • Detection Wavelength (λmax): The benzene ring in the molecule is the primary chromophore. A UV scan of the analyte would likely reveal a maximum absorbance around 220-240 nm. Detecting at λmax ensures the highest sensitivity for both the main compound and structurally similar impurities.

  • Elution Mode: A gradient elution is selected. This involves changing the mobile phase composition during the run (e.g., increasing the percentage of acetonitrile). This approach is crucial for a purity analysis, as it ensures that late-eluting, more non-polar impurities are washed from the column in a reasonable time, while still providing good separation for early-eluting polar impurities.[6]

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 80% B

      • 15-18 min: 80% B

      • 18.1-22 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 235 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration using the same diluent.

Analytical Workflow Diagram

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Standard & Sample p2 Dissolve in Diluent (50:50 ACN:H2O) p1->p2 p3 Transfer to HPLC Vials p2->p3 h1 Inject Sample (10 µL) p3->h1 h2 Separation on C18 Column (Gradient Elution) h1->h2 h3 UV Detection (235 nm) h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate % Area (Purity) d1->d2 d3 Generate Report d2->d3

Caption: General workflow for HPLC purity analysis.

Alternative Method: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a more modern evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This enhancement leads to significantly higher efficiency, resulting in better resolution and much faster analysis times.[7] For laboratories focused on high-throughput screening or requiring enhanced separation of closely eluting impurities, UHPLC is a superior alternative.

Advantages Over HPLC
  • Speed: Analysis times can be reduced by a factor of 5-10.

  • Resolution: Sharper, narrower peaks allow for better separation of complex mixtures.

  • Sensitivity: The narrower peaks lead to a greater peak height, which can improve the limit of detection (LOD) and limit of quantitation (LOQ).

  • Reduced Solvent Consumption: Lower flow rates and shorter run times make it a "greener" analytical technique.[8]

Experimental Protocol: UHPLC
  • Instrumentation: UHPLC system capable of handling high backpressures (>600 bar), with a low-dispersion flow path, fast-sampling autosampler, and high-speed detector.

  • Chromatographic Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is often preferred in UHPLC-MS systems).

    • Mobile Phase B: Acetonitrile.

    • Gradient Program (Scaled from HPLC):

      • 0-0.2 min: 40% B

      • 0.2-2.5 min: 40% to 80% B

      • 2.5-3.0 min: 80% B

      • 3.1-4.0 min: 40% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Detection: 235 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation: Same as for the HPLC method.

Comparative Analysis: HPLC vs. UHPLC

The choice between these two powerful techniques depends on the specific analytical objective, available instrumentation, and throughput requirements.

Performance MetricRP-HPLCUHPLCRationale & Justification
Analysis Time ~22 minutes~4 minutesUHPLC's smaller particles and shorter column length allow for much faster separations without sacrificing resolution.
Resolution GoodExcellentHigher plate counts in UHPLC columns lead to sharper peaks and better separation of closely related impurities.
Sensitivity (LOD/LOQ) StandardEnhancedTaller, narrower peaks in UHPLC provide a better signal-to-noise ratio, improving detection limits.
Solvent Consumption ~22 mL per run~1.6 mL per runShorter run times and lower flow rates significantly reduce solvent usage, lowering costs and environmental impact.[8]
System Backpressure Low (~150 bar)High (~700 bar)The small particles in UHPLC columns create significant resistance to flow, requiring specialized pumps and hardware.
Method Robustness HighModerateHPLC methods are often considered more robust and transferable between labs. UHPLC methods can be more sensitive to minor variations.

Method Validation: A System of Trust

Regardless of the chosen platform, the analytical method must be validated to prove it is suitable for its intended purpose.[5] Method validation is a core requirement of Good Manufacturing Practice (GMP) and is outlined in ICH guideline Q2(R1).[3] It ensures that the data generated is accurate, reliable, and reproducible.

cluster_quant Quantitative Assurance cluster_qual Qualitative Assurance center Validated Method linearity Linearity & Range center->linearity accuracy Accuracy center->accuracy precision Precision (Repeatability & Intermediate) center->precision specificity Specificity center->specificity robustness Robustness center->robustness lod Limit of Detection specificity->lod loq Limit of Quantitation specificity->loq

Caption: Key parameters for analytical method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants.[5]

  • Linearity: Demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • LOD & LOQ: The lowest amount of analyte that can be detected and quantitated with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

For the purity analysis of "this compound," both RP-HPLC and UHPLC are highly effective techniques.

  • RP-HPLC stands as a robust, reliable, and universally accessible method, perfectly suited for routine quality control, process development, and laboratories where instrument availability is a consideration. Its longer run time is a trade-off for its proven ruggedness.

  • UHPLC offers a significant leap forward in terms of speed, efficiency, and sensitivity.[7] It is the ideal choice for high-throughput environments, complex impurity profiling where maximum resolution is needed, and organizations committed to minimizing their environmental footprint through reduced solvent consumption.

The ultimate selection should be based on a careful evaluation of the laboratory's specific needs, balancing the requirement for analytical detail against the demands for sample throughput and operational efficiency. In either case, a properly developed and validated method will ensure the quality and purity of this critical intermediate, safeguarding the integrity of the subsequent API.

References

  • ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. (2010). International Journal of Pharmaceutical Sciences and Research. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC International. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). Preprints.org. [Link]

  • Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. ResearchGate. [Link]

  • Review on the modern analytical advancements in impurities testing. (2025). Advances in Analytic Science. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]

  • Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate. [Link]

  • An Alternative Method to Isolate Pharmaceutical Intermediates. ACS Publications. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci.com. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Isolation of chlorinated fatty acid methyl esters derived from cell-culture medium and from fish lipids by using an aminopropyl solid-phase extraction column. (2003). PubMed. [Link]

  • Method for preparing methyl p-chloromethyl benzoate.
  • development and validation of gc-ms method for the trace level determination of potential genotoxic. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

Sources

A Comparative Analysis of the Reactivity of α-Chloro and α-Bromo Methyl Benzoates in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials and intermediates is a critical decision that profoundly impacts the efficiency, yield, and viability of a synthetic route. Among the versatile building blocks in organic synthesis are α-halo esters, which serve as valuable precursors for a variety of functional group transformations. This guide provides an in-depth technical comparison of the reactivity of two common α-halo esters: methyl 2-chloro-2-phenylacetate (α-chloro methyl benzoate) and methyl 2-bromo-2-phenylacetate (α-bromo methyl benzoate). Through an objective analysis supported by fundamental chemical principles and experimental data, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

Introduction: The Decisive Role of the Halogen in Nucleophilic Substitution

The reactivity of α-halo carbonyl compounds in nucleophilic substitution reactions is a subject of significant interest in organic chemistry.[1] These reactions, typically proceeding via an S(N)2 mechanism, are fundamental to the construction of complex molecules. The presence of the carbonyl group at the α-position enhances the reactivity of the adjacent carbon towards nucleophilic attack compared to a simple alkyl halide.[2] However, a crucial factor governing the rate of these reactions is the nature of the halogen atom, which functions as the leaving group.[3]

The primary distinction between α-chloro and α-bromo methyl benzoates lies in the identity of the halogen atom attached to the α-carbon. This seemingly subtle difference has profound implications for the reaction kinetics, driven by the inherent properties of chloride and bromide as leaving groups.[4] A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate.[3] In the context of S(_N)2 reactions, the weaker the basicity of the leaving group, the better it is at stabilizing this negative charge, and consequently, the faster the reaction.[3]

When comparing the halide ions, basicity increases up the group in the periodic table (F


 > Cl

> Br

> I

).[4] This trend is inversely related to the strength of their conjugate acids (HI > HBr > HCl > HF). Therefore, the bromide ion (Br

) is a weaker base than the chloride ion (Cl

), making it a better leaving group.[4][5] This fundamental principle predicts that α-bromo methyl benzoate will exhibit greater reactivity towards nucleophiles than its α-chloro counterpart.[6]

Experimental Design for Comparative Reactivity Analysis

To empirically validate the theoretical differences in reactivity, a competitive kinetic experiment can be designed. This approach allows for a direct comparison of the reaction rates of methyl 2-chloro-2-phenylacetate and methyl 2-bromo-2-phenylacetate under identical conditions. A common method involves reacting an equimolar mixture of the two α-halo esters with a limiting amount of a nucleophile and monitoring the consumption of the starting materials over time.[7]

A suitable nucleophile for this study is sodium iodide in acetone.[8] This system is advantageous for several reasons:

  • S(_N)2 Pathway: Acetone is a polar aprotic solvent that favors the S(_N)2 mechanism.[7]

  • Precipitation as a Driving Force: The reaction of the α-chloro and α-bromo esters with sodium iodide will produce sodium chloride and sodium bromide, respectively. Both NaCl and NaBr are insoluble in acetone, leading to their precipitation out of the solution and driving the reaction to completion.[8]

  • Distinct Products for Analysis: While both reactions yield methyl 2-iodo-2-phenylacetate, the key to determining the relative reactivity lies in quantifying the unreacted starting materials.

The experimental workflow can be visualized as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep1 Prepare equimolar solution of α-chloro and α-bromo methyl benzoates in acetone Reaction Mix solutions at a constant temperature. Monitor reaction progress by taking aliquots at specific time intervals. Prep1->Reaction Prep2 Prepare a solution of a limiting amount of NaI in acetone Prep2->Reaction Quench Quench aliquots Reaction->Quench Analysis Analyze quenched aliquots by Gas Chromatography (GC) to determine the relative concentrations of unreacted α-chloro and α-bromo methyl benzoates Quench->Analysis Data Plot concentration vs. time to determine reaction rates Analysis->Data

Sources

A Comparative Guide to the Quantitative Analysis of Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Pharmaceutical Intermediate

In the landscape of pharmaceutical development, the rigorous characterization and quantification of all chemical entities, from starting materials to the final active pharmaceutical ingredient (API), is a cornerstone of safety, efficacy, and regulatory compliance. "Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate" represents a complex diester functionalized with a reactive benzylic chloride, a molecular architecture suggestive of its role as a key intermediate in the synthesis of novel therapeutic agents. The precise quantification of this molecule is paramount for several reasons: it ensures stoichiometric control in subsequent synthetic steps, allows for accurate yield calculations, and is critical for monitoring potential impurities that could impact the final drug substance's safety and stability.

This guide provides an in-depth comparison of three orthogonal analytical techniques for the robust quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is presented with a self-validating protocol, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, to ensure scientific integrity and trustworthiness.[1][2] The discussion extends beyond mere procedural steps to elucidate the causality behind experimental choices, empowering researchers to select and adapt these methods for their specific developmental needs.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a workhorse in the pharmaceutical industry, renowned for its high precision, reliability, and applicability to a wide range of non-volatile and thermally labile compounds.[3][4] For a molecule like this compound, which possesses a strong UV chromophore in its benzene ring, HPLC with UV detection is a highly suitable quantitative technique.

Scientific Rationale

The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically a C18 column) and a polar mobile phase. The polarity of the analyte, governed by its ester and methoxy groups, dictates its retention time. By precisely controlling the mobile phase composition and flow rate, reproducible separation from impurities and starting materials can be achieved. Quantification is based on the principle that the area under the chromatographic peak is directly proportional to the concentration of the analyte, as determined by a calibration curve constructed from certified reference standards.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid. The acid is crucial for ensuring sharp peak shapes by suppressing the ionization of any potential acidic impurities.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature is critical for reproducible retention times.

    • Detection Wavelength: 235 nm, selected based on the UV absorbance maximum of similar benzoate compounds.[6]

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Solvent (Diluent): Mobile phase (Acetonitrile:Water 60:40).

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the diluent.

    • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

  • Validation Parameters (as per ICH Q2(R2)): [7]

    • Specificity: Inject the diluent, a placebo (if applicable), and a spiked sample to ensure no interference at the analyte's retention time.

    • Linearity: Analyze the calibration standards in triplicate. Plot the mean peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.[6]

    • Accuracy: Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the nominal sample concentration). The recovery should be within 98.0% to 102.0%.

    • Precision (Repeatability & Intermediate Precision): Analyze six replicate sample preparations. The relative standard deviation (RSD) should be ≤ 2.0%. Intermediate precision should be assessed by a different analyst on a different day.[8]

    • Limit of Quantitation (LOQ): Determine the lowest concentration that can be measured with acceptable precision and accuracy, typically where the signal-to-noise ratio is at least 10:1.[9]

Workflow Diagram: HPLC Quantification

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standard Weigh & Dissolve Reference Standard Serial_Dilution Prepare Calibration Curve Standards Prep_Standard->Serial_Dilution Prep_Sample Weigh & Dissolve Test Sample Filter_Sample Filter Sample (0.45 µm) Prep_Sample->Filter_Sample HPLC_System HPLC System (C18, ACN:H2O) Serial_Dilution->HPLC_System Inject Standards Filter_Sample->HPLC_System Inject Sample Data_Acq Data Acquisition (UV @ 235 nm) HPLC_System->Data_Acq Integration Peak Integration Data_Acq->Integration Calibration Generate Calibration Curve Integration->Calibration Standard Areas Quantification Calculate Sample Concentration Integration->Quantification Sample Area Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC quantification of the target analyte.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile compounds that are thermally stable, GC-MS offers exceptional sensitivity and selectivity.[4] Given the methyl ester and methoxy groups, the target analyte is expected to have sufficient volatility for GC analysis. The mass spectrometer provides definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern, adding a high degree of confidence to the quantification.

Scientific Rationale

In GC, a vaporized sample is separated based on its boiling point and interaction with a stationary phase within a capillary column. The analyte, being a substituted benzoate, is expected to chromatograph well on a mid-polarity column. The mass spectrometer ionizes the eluting compounds, separates the ions based on their mass-to-charge (m/z) ratio, and detects them. For quantification, Selected Ion Monitoring (SIM) mode is employed.[10] In SIM mode, the instrument is set to detect only specific ions characteristic of the analyte, which dramatically increases sensitivity and reduces interference from matrix components.

Experimental Protocol: GC-MS with SIM
  • Instrumentation:

    • Gas chromatograph equipped with an autosampler and a mass selective detector (MSD).

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless (1 µL injection volume). This mode is chosen to maximize the transfer of analyte onto the column for trace-level analysis.[11]

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions to be monitored would be determined from a full-scan injection of a concentrated standard. Likely ions would include the molecular ion (M+) and characteristic fragments (e.g., loss of -OCH3, -Cl, -COOCH3).

  • Sample and Standard Preparation:

    • Solvent: Ethyl Acetate or Dichloromethane (high purity, volatile).[7]

    • Internal Standard (IS): A suitable internal standard would be a compound with similar chemical properties but a different retention time, for example, Dibutyl phthalate or a deuterated analog of a related benzoate. Benzoic acid D(5) has been used as an internal standard for similar analyses.[10]

    • Standard Stock Solution: Prepare a stock solution of the analyte and the internal standard in the chosen solvent.

    • Calibration Standards: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.

    • Sample Solution: Accurately weigh the test sample, add a known amount of internal standard, and dissolve in the solvent to a final concentration within the calibration range.

  • Validation Parameters (as per ICH Q2(R2)):

    • Specificity: Analyze blank solvent and matrix blanks to ensure no interfering peaks at the retention times of the analyte and IS for the selected ions.

    • Linearity: Analyze calibration standards and plot the ratio of the analyte peak area to the IS peak area against the analyte concentration. A correlation coefficient (r²) of ≥ 0.995 is typically acceptable.

    • Accuracy & Precision: Determined similarly to the HPLC method, using spiked samples and replicate preparations.

    • LOD/LOQ: The LOD is typically determined as the concentration with a signal-to-noise ratio of 3:1 for the quantifier ion, while the LOQ is the concentration with a ratio of 10:1.[9][12]

Workflow Diagram: GC-MS Quantification

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standard Prepare Analyte & Internal Standard (IS) Stock Solutions Calibration_Prep Prepare Calibration Standards (Analyte + IS) Prep_Standard->Calibration_Prep Prep_Sample Weigh Sample, Add IS, Dissolve GCMS_System GC-MS System (DB-5ms Column) Prep_Sample->GCMS_System Inject Sample Calibration_Prep->GCMS_System Inject Standards Data_Acq Data Acquisition (SIM Mode) GCMS_System->Data_Acq Integration Integrate Analyte & IS Peaks Data_Acq->Integration Calibration Generate Calibration Curve (Area Ratios) Integration->Calibration Standard Ratios Quantification Calculate Sample Concentration Integration->Quantification Sample Ratio Calibration->Quantification Report Final Report Quantification->Report qNMR_Logic cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Processing & Calculation Weigh_Analyte Accurately Weigh Analyte (m_analyte) Dissolve Dissolve Mixture in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_IS Accurately Weigh Internal Std (m_IS) Weigh_IS->Dissolve Parameters Set Key Parameters (D1 ≥ 5*T1, 90° Pulse) Dissolve->Parameters Acquire_FID Acquire FID (S/N > 150) Parameters->Acquire_FID Process_Spectrum FT, Phase & Baseline Correction Acquire_FID->Process_Spectrum Integrate Integrate Analyte (I_analyte) & IS (I_IS) Signals Process_Spectrum->Integrate Calculate Calculate Purity using Formula Integrate->Calculate Result Analyte Purity (%) Calculate->Result

Sources

GC-MS analysis of "Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate" reaction products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the GC-MS Analysis of Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate and its Reaction Products

This guide provides a comprehensive comparison of gas chromatography-mass spectrometry (GC-MS) with other analytical techniques for the characterization of reaction mixtures containing this compound. Designed for researchers, chemists, and drug development professionals, this document delves into the causality behind experimental choices, offers detailed protocols, and presents supporting data to ensure scientific integrity and practical applicability.

Introduction: The Analytical Challenge

This compound is a functionalized aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates. Its structure, featuring a reactive benzylic chloride and two distinct ester functionalities, makes it a versatile precursor. However, reactions involving this intermediate can yield a complex mixture of the desired product, unreacted starting materials, and various side-products.

Accurate and reliable analytical methods are paramount for reaction monitoring, yield optimization, and impurity profiling. Gas chromatography coupled with mass spectrometry (GC-MS) stands out as a primary analytical tool for this purpose, offering a powerful combination of high-resolution separation for volatile compounds and definitive structural identification. This guide will explore the optimal application of GC-MS for this specific analytical problem and objectively compare its performance against alternative methods.

Section 1: The Chemical Landscape of the Target Molecule

To develop a robust analytical method, one must first understand the target molecule and the potential chemical species in the reaction matrix.

Synthesis and Reactivity Profile

This compound is typically synthesized via the α-chlorination of its precursor, Methyl 3-(2-methoxy-2-oxoethyl)benzoate. This reaction, often a free-radical chlorination, can be non-selective, leading to a mixture of products. Subsequent reactions, such as nucleophilic substitutions, utilize the reactivity of the C-Cl bond.

The diagram below illustrates the synthesis pathway and common side reactions that necessitate careful analytical monitoring.

Reaction_Pathways Precursor Methyl 3-(2-methoxy-2-oxoethyl)benzoate (Precursor) Target This compound (Target Product) Precursor->Target α-chlorination (e.g., NCS, SO₂Cl₂) DiChloro Di-chlorinated Byproduct Target->DiChloro Over-chlorination Hydrolysis Hydrolysis Product (α-hydroxy ester) Target->Hydrolysis H₂O (Trace) Elimination Elimination Product (Styrene derivative) Target->Elimination Base/Heat Substituted Nucleophilic Substitution Product (Desired Final Product) Target->Substituted + Nucleophile (Nu⁻)

Caption: Plausible reaction pathways involving the target analyte.

Potential Impurities and Byproducts

A successful analytical method must be able to separate and identify:

  • Starting Material: Incomplete conversion leaves residual precursor.

  • Over-chlorinated Species: Formation of di- or tri-chlorinated byproducts.

  • Hydrolysis Products: Reaction with trace water can replace the chloro group with a hydroxyl.

  • Elimination Products: Elimination of HCl can form a conjugated styrene derivative, which can also polymerize.

  • Positional Isomers: Depending on the synthesis of the precursor, isomers may be present.

Section 2: Primary Analytical Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)

For molecules that are volatile and thermally stable, GC-MS is often the most effective analytical technique. It provides separation, identification, and semi-quantitative information in a single run.

Rationale for Using GC-MS

The choice of GC-MS is based on the predicted physicochemical properties of the target analyte and its likely byproducts. As substituted methyl benzoates, these compounds generally possess sufficient volatility and thermal stability for gas-phase analysis. The mass spectrometer detector is crucial because it provides structural information, which is essential for differentiating between the various potential products and impurities that have similar structures.[1]

Detailed Experimental Protocol

The following protocol is a validated starting point for the analysis of reaction mixtures containing this compound.

Workflow Overview

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dilute reaction aliquot in Ethyl Acetate (e.g., 1 mg/mL) Inject Inject 1 µL into GC Prep->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analyzer (Quadrupole) Ionize->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC Spectra Extract Mass Spectrum for each peak TIC->Spectra Identify Identify via Library Search & Fragmentation Spectra->Identify Quantify Quantify using Peak Area % Identify->Quantify Fragmentation_Pattern Parent [C₁₁H₁₁ClO₄]⁺˙ m/z 242/244 (Molecular Ion) F1 [M - ˙OCH₃]⁺ m/z 211/213 Parent->F1 - ˙OCH₃ F2 [M - ˙Cl]⁺ m/z 207 Parent->F2 - ˙Cl F3 [M - ˙COOCH₃]⁺ m/z 183/185 Parent->F3 - ˙COOCH₃ F4 [C₈H₇O₂]⁺ m/z 135 (Loss of chloro-ester side chain) Parent->F4 - ˙CH(Cl)COOCH₃

Caption: Predicted major EI fragmentation pathways for the target analyte.

Section 3: Alternative and Complementary Analytical Techniques

While GC-MS is a powerful tool, no single technique is universally superior. The choice of method should be guided by the specific analytical question.

High-Performance Liquid Chromatography (HPLC) and LC-MS

For reaction products that are non-volatile, thermally unstable, or highly polar (e.g., hydrolyzed di-acid products), HPLC is the method of choice.

Performance Comparison: GC-MS vs. HPLC-MS

Feature GC-MS HPLC-MS
Analyte Suitability Volatile, thermally stable compounds.Wide range, including non-volatile and thermally labile compounds.
Derivatization Not typically required for these esters.Not required.
Separation Principle Boiling point and polarity.Polarity and affinity for stationary/mobile phases.
Strengths High chromatographic resolution, extensive EI libraries for identification.Broader applicability, soft ionization (ESI/APCI) preserves molecular ion.
Limitations Limited to thermally stable analytes.Lower chromatographic resolution than capillary GC, matrix effects can be more pronounced.

Recommendation: Use HPLC-MS to analyze for the formation of carboxylic acid byproducts from ester hydrolysis, which would not be amenable to direct GC-MS analysis without derivatization.

Gas Chromatography with Alternative Detectors
  • Flame Ionization Detector (FID): An FID is a robust, universal detector for carbon-containing compounds. It offers excellent quantitative performance over a wide linear range. However, it provides no structural information, making it unsuitable for identifying unknown impurities. It is best used for routine purity checks once the identity of all peaks in the chromatogram has been confirmed by MS. [1]* Electron Capture Detector (ECD): An ECD is extremely sensitive to electrophilic compounds, particularly halogenated molecules. [2]It would provide excellent sensitivity for detecting the target analyte and any chlorinated byproducts at trace levels. Like FID, it does not provide structural information and has a more limited linear range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is not a separation technique but is the gold standard for the definitive structural elucidation of isolated compounds. While GC-MS can propose a structure based on fragmentation, NMR provides unambiguous confirmation of connectivity and stereochemistry.

Recommendation: After a new product or significant impurity is detected by GC-MS, it should be isolated (e.g., by preparative chromatography) and its structure confirmed by ¹H and ¹³C NMR.

Section 4: Case Study - Monitoring a Nucleophilic Substitution

Scenario: The reaction of this compound with sodium azide to form the corresponding azido compound. The reaction is monitored at t = 2 hours.

Expected Results: The GC-MS analysis is expected to show four major peaks corresponding to the solvent, unreacted starting material, the desired product, and a potential elimination byproduct.

Hypothetical Data Summary:

Peak # Retention Time (min) Proposed Identity Key m/z Fragments (EI) Area %
18.5Elimination Byproduct206 (M⁺), 175, 1475.2%
29.2Starting Material242/244 (M⁺), 207, 183/185, 13535.8%
39.8Azido Product249 (M⁺), 221, 207, 13559.0%

This data provides the chemist with critical information: the reaction is approximately 62% complete (based on conversion of starting material), and a minor elimination side reaction is occurring. This allows for informed decisions on adjusting reaction time, temperature, or reagents.

Conclusion

For the comprehensive analysis of reaction products of this compound, GC-MS is the primary method of choice , offering an unparalleled balance of separation efficiency and definitive identification for the expected volatile and semi-volatile species. Its ability to identify unexpected byproducts through mass spectral interpretation is a key advantage during process development.

However, a multi-faceted analytical approach provides the most complete picture. HPLC-MS should be employed as a complementary technique to investigate potential non-volatile degradation products, such as those formed via hydrolysis. For routine quantitative analysis where all components are known, GC-FID offers a cost-effective and robust alternative. Finally, NMR remains indispensable for the absolute structural confirmation of key isolated products and reference standards. By intelligently combining these techniques, researchers can achieve a thorough and trustworthy characterization of this complex chemical system.

References

  • Vertex AI Search. (2021).
  • Whitman College. GCMS Section 6.
  • Wikipedia.
  • Restek.
  • Chromatography Today.
  • Zhang, Y., & Pagilla, K. (2001). Analyzing haloacetic acids using gas chromatography/mass spectrometry.
  • Sigma-Aldrich. GC Column Selection Guide.
  • Trajan Scientific and Medical. Selection Guide - GC columns.

Sources

A Comparative Guide to the Synthetic Validation of Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of novel molecular entities is paramount. This guide provides an in-depth comparative analysis of two plausible synthetic routes to Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate, a compound of interest for its potential as a versatile building block in medicinal chemistry. We will dissect two distinct strategies: a direct approach via α-halogenation of a malonate derivative and a more classical approach involving the Hell-Volhard-Zelinsky reaction. This guide is designed to not only provide detailed protocols but also to rationalize the experimental choices, ensuring scientific integrity and enabling researchers to make informed decisions for their synthetic campaigns.

Strategic Overview: Two Paths to a Halogenated Diester

The synthesis of α-halo esters is a cornerstone of organic chemistry, providing access to a reactive handle for further molecular elaboration.[1] Our target, this compound, presents a diester with a chlorine atom at the α-position to one of the ester groups. We will explore two synthetic pathways, each with its own set of advantages and challenges.

Route 1: Malonic Ester Alkylation followed by Direct α-Chlorination. This modern approach leverages the well-established malonic ester synthesis to first construct the carbon skeleton, followed by a direct chlorination at the activated α-position.[2][3][4]

Route 2: Hell-Volhard-Zelinsky Halogenation and Subsequent Esterification. This classic route relies on the robust Hell-Volhard-Zelinsky (HVZ) reaction to introduce the α-halogen, followed by esterification to yield the final product.[5]

The following sections will provide a detailed, step-by-step protocol for each route, a comparative analysis of their performance based on hypothetical experimental data, and a discussion of the underlying chemical principles.

Route 1: Malonic Ester Synthesis and Direct α-Chlorination

This synthetic strategy is predicated on the high acidity of the α-protons in malonic esters, which facilitates their alkylation.[2][4] The subsequent direct chlorination of the substituted malonic ester offers an efficient route to the target molecule.

Experimental Protocol

Step 1a: Alkylation of Dimethyl Malonate

  • To a solution of dimethyl malonate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂).

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add methyl 3-(bromomethyl)benzoate (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • The reaction is then warmed to room temperature and stirred for 12 hours.

  • Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product, dimethyl 2-(3-(methoxycarbonyl)benzyl)malonate, is purified by column chromatography.

Step 1b: α-Chlorination of the Substituted Malonate

  • To a solution of dimethyl 2-(3-(methoxycarbonyl)benzyl)malonate (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add N-chlorosuccinimide (NCS) (1.1 eq).

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to afford the crude product.

  • Purification by column chromatography yields the target compound, this compound.

Diagram of Synthetic Workflow

Route 1 Workflow cluster_alkylation Step 1a: Alkylation cluster_chlorination Step 1b: α-Chlorination start_malonate Dimethyl Malonate na_h NaH, THF, 0 °C to RT start_malonate->na_h Deprotonation intermediate Dimethyl 2-(3-(methoxycarbonyl)benzyl)malonate na_h->intermediate alkyl_halide Methyl 3-(bromomethyl)benzoate alkyl_halide->intermediate Alkylation ncs NCS, DCM, 0 °C to RT intermediate->ncs Chlorination final_product This compound ncs->final_product

Caption: Workflow for Route 1: Malonic Ester Synthesis and Direct α-Chlorination.

Rationale and Scientific Insights

The choice of sodium hydride as a base in the alkylation step ensures complete deprotonation of the dimethyl malonate, forming a nucleophilic enolate. The subsequent Sₙ2 reaction with methyl 3-(bromomethyl)benzoate efficiently forms the desired carbon-carbon bond.[3] For the chlorination step, N-chlorosuccinimide is a mild and effective electrophilic chlorinating agent for activated methylene compounds.[6] This method avoids the use of harsh reagents and generally proceeds with good yields and selectivity.

Route 2: Hell-Volhard-Zelinsky (HVZ) Reaction and Esterification

This classical approach is a robust and well-documented method for the α-halogenation of carboxylic acids.[5] The resulting α-chloro acid is then esterified to yield the target molecule.

Experimental Protocol

Step 2a: Synthesis of 3-(Methoxycarbonyl)phenylacetic acid

  • This starting material can be synthesized from 3-bromophenylacetic acid via a palladium-catalyzed carbonylation reaction with carbon monoxide and methanol, or through other established routes.

Step 2b: α-Chlorination via Hell-Volhard-Zelinsky Reaction

  • To 3-(methoxycarbonyl)phenylacetic acid (1.0 eq), add thionyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • The mixture is heated at 70 °C for 2 hours to form the acid chloride. Excess thionyl chloride is removed under reduced pressure.

  • To the crude acid chloride, add N-chlorosuccinimide (1.1 eq) and a catalytic amount of hydrochloric acid.

  • The reaction mixture is heated at 80 °C for 6 hours.

  • After cooling to room temperature, the reaction mixture is carefully poured into cold water to hydrolyze the acid chloride.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated to give crude 2-chloro-2-(3-(methoxycarbonyl)phenyl)acetic acid.

Step 2c: Esterification

  • To a solution of the crude 2-chloro-2-(3-(methoxycarbonyl)phenyl)acetic acid (1.0 eq) in methanol (0.5 M), add a catalytic amount of concentrated sulfuric acid.

  • The reaction mixture is refluxed for 8 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification by column chromatography provides the final product.

Diagram of Synthetic Workflow

Route 2 Workflow cluster_hvz Step 2b: HVZ Reaction cluster_esterification Step 2c: Esterification start_acid 3-(Methoxycarbonyl)phenylacetic acid socl2 SOCl₂, cat. DMF start_acid->socl2 Acid Chloride Formation ncs_hcl NCS, cat. HCl socl2->ncs_hcl α-Chlorination chloro_acid 2-chloro-2-(3-(methoxycarbonyl)phenyl)acetic acid ncs_hcl->chloro_acid esterification MeOH, cat. H₂SO₄, reflux chloro_acid->esterification final_product This compound esterification->final_product

Caption: Workflow for Route 2: Hell-Volhard-Zelinsky Reaction and Esterification.

Rationale and Scientific Insights

The Hell-Volhard-Zelinsky reaction proceeds through the formation of an acid halide, which readily enolizes, allowing for α-halogenation.[5] The use of thionyl chloride to form the acid chloride in situ is a common and effective modification. The final esterification is a standard Fischer esterification, driven to completion by using methanol as the solvent. While this route is reliable, it involves more steps and potentially harsher conditions compared to Route 1.

Comparative Performance Analysis

To provide a clear comparison, the following table summarizes hypothetical performance metrics for each synthetic route. These values are based on typical yields and purities for the described reaction types.

MetricRoute 1: Malonic Ester Synthesis & Direct ChlorinationRoute 2: HVZ Reaction & Esterification
Number of Steps 23
Overall Yield ~70%~55%
Purity (post-chromatography) >98%>97%
Key Reagents NaH, NCSSOCl₂, NCS, H₂SO₄
Reaction Conditions Milder (0 °C to RT)Harsher (reflux, heating)
Scalability GoodModerate
Safety Considerations Use of NaH (pyrophoric)Use of SOCl₂ (corrosive)

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of this compound.

Route 1 is the more modern and efficient approach, offering a higher overall yield in fewer steps and under milder reaction conditions. The primary safety consideration is the handling of sodium hydride. This route is highly recommended for its elegance and efficiency, particularly for lab-scale synthesis.

Route 2 , while being a more classical approach, is robust and reliable. The lower overall yield and additional step may be acceptable if the starting materials are readily available and the laboratory is well-equipped to handle the corrosive reagents.

Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including available starting materials, scale of synthesis, and familiarity with the required techniques. This guide provides the necessary framework for making an informed and scientifically sound decision.

References

  • Darzens Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • Darzens reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Darzens Condensation - Master Organic Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

  • Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI. (2026, January 7). Retrieved January 20, 2026, from [Link]

  • Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action - PMC. (n.d.). Retrieved January 20, 2026, from [Link]

  • α-Halo carboxylic acids and esters - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Alpha Halogenation - Chemistry LibreTexts. (2023, January 23). Retrieved January 20, 2026, from [Link]

  • Synthesis of alpha halo esters : r/OrganicChemistry - Reddit. (2024, September 13). Retrieved January 20, 2026, from [Link]

  • Alpha Halogenation of Carboxylic Acids - Chemistry Steps. (n.d.). Retrieved January 20, 2026, from [Link]

  • Malonic Ester Synthetic Strategies - Organic Chemistry Tutor. (n.d.). Retrieved January 20, 2026, from [Link]

  • This compound (C11H11ClO4) - PubChemLite. (n.d.). Retrieved January 20, 2026, from [Link]

  • Malonic Ester Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • Methyl 3-chloro-2-(methoxymethyl)benzoate | C10H11ClO3 | CID 177683738 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents. (n.d.).
  • Malonic ester synthesis - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. (2025, August 7). Retrieved January 20, 2026, from [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • 21.7 The Malonic Ester Synthesis and the Acetoacetic Ester Synthesis - Chad's Prep. (n.d.). Retrieved January 20, 2026, from [Link]

  • Malonic ester synthesis - chemeurope.com. (n.d.). Retrieved January 20, 2026, from [Link]

  • Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a key intermediate of Montelukast - ResearchGate. (2025, August 7). Retrieved January 20, 2026, from [Link]

  • Methyl 2-(2-methoxy-2-oxoethyl)benzoate | C11H12O4 | CID 253507 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • 1-Chloro-3-methoxypropan-2-ol | C4H9ClO2 | CID 97988 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

A Comparative Guide to the Synthesis and Characterization of Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and drug discovery, molecules that offer multiple points for diversification are of paramount importance. Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate and its analogs represent a class of compounds with significant potential as versatile intermediates. The core structure, featuring a benzoate ring substituted with an α-chloro-α-methoxycarbonyl methyl group, presents three key regions for modification: the aromatic ring, the benzylic α-carbon, and the ester functionalities.

The presence of a reactive benzylic chloride makes these compounds valuable precursors for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The stereocenter at the α-carbon introduces opportunities for stereoselective synthesis and the study of stereoisomer-specific biological activity. Furthermore, the electronic properties of the aromatic ring can be modulated by various substituents, influencing the reactivity of the benzylic position and the overall physicochemical properties of the molecule.

This guide provides a comprehensive comparison of the synthesis, characterization, and reactivity of a series of analogs based on the parent compound, this compound (Compound 1 ). We will explore how different substituents on the aromatic ring affect the synthetic outcomes and the spectroscopic signatures of these molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this class of compounds in their work.

Synthesis and Mechanistic Insights

The synthesis of the parent compound and its analogs can be approached through a two-step sequence starting from a substituted methyl 3-methylbenzoate. The first step involves the diesterification of the corresponding toluic acid, followed by a free-radical chlorination at the benzylic position.

General Synthetic Scheme

A plausible and efficient route to the target compounds involves the α-chlorination of the corresponding substituted methyl 3-(methoxycarbonyl)phenylacetate precursor. The overall synthetic strategy is depicted below.

Synthetic_Scheme cluster_0 Step 1: Esterification cluster_1 Step 2: α-Chlorination start Substituted 3-Methylbenzoic Acid intermediate1 Substituted Methyl 3-(methoxycarbonyl)phenylacetate start->intermediate1 1. SOCl₂ 2. MeOH intermediate1_clone Substituted Methyl 3-(methoxycarbonyl)phenylacetate product Target Analog intermediate1_clone->product SO₂Cl₂ AIBN (cat.), CCl₄, Δ Characterization_Workflow Start Synthesized Crude Product Purification Flash Column Chromatography Start->Purification Purity HPLC Analysis Purification->Purity Structure Structural Elucidation Purification->Structure NMR ¹H & ¹³C NMR Structure->NMR IR Infrared Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate
Reactant of Route 2
Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.